molecular formula C7H11NO B1265995 1-(Pyrrolidin-1-yl)prop-2-en-1-one CAS No. 31605-88-6

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B1265995
CAS No.: 31605-88-6
M. Wt: 125.17 g/mol
InChI Key: WLPAQAXAZQUXBG-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAQAXAZQUXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31605-88-6
Record name Poly(N-acryloylpyrrolidine)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30185495
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31605-88-6, 42104-70-1
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
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Record name 1-(pyrrolidin-1-yl)prop-2-en-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a reactive α,β-unsaturated carbonyl system with a pyrrolidine moiety, make it a subject of significant interest in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is a cyclic amide featuring a vinyl group conjugated to the carbonyl. This arrangement dictates its chemical reactivity, particularly its susceptibility to nucleophilic attack.

PropertyValueSource
IUPAC Name This compound
Synonyms N-Acryloylpyrrolidine[1]
CAS Number 42104-70-1[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
Appearance Liquid
SMILES C=CC(=O)N1CCCC1[1]
InChI InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2[1]

Synthesis of this compound: A Protocol Grounded in Amide Bond Formation

The synthesis of this compound is typically achieved through the N-acylation of pyrrolidine with acryloyl chloride. This is a standard amide bond formation reaction, though careful control of the reaction conditions is necessary due to the exothermic nature of the acylation.[2]

Experimental Protocol: N-Acylation of Pyrrolidine

This protocol provides a general guideline for the synthesis of this compound. Optimization for specific scales and desired purity may be required.

Materials:

  • Pyrrolidine

  • Acryloyl chloride

  • Triethylamine (or another non-nucleophilic base)[2]

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.1 equivalents).[3]

  • Acylation: In a separate flask, dissolve acryloyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes, ensuring the temperature remains controlled.[3][4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrrolidine) is consumed.

  • Work-up:

    • Quench the reaction by adding water.[3]

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric components.

  • Cooling: The acylation reaction is exothermic. Cooling the reaction mixture to 0°C controls the reaction rate, minimizes the formation of byproducts, and ensures safety.[2]

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[3]

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrolidine Pyrrolidine in anhydrous DCM ReactionVessel Reaction at 0°C to RT Pyrrolidine->ReactionVessel 1.0 eq Base Triethylamine Base->ReactionVessel 1.1 eq AcylChloride Acryloyl Chloride in anhydrous DCM AcylChloride->ReactionVessel 1.05 eq, dropwise Quench Quench with Water ReactionVessel->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentration & Purification Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, MeOD-d₄): The proton NMR spectrum provides characteristic signals for the vinyl and pyrrolidine protons.

  • δ 6.62 (dd, J = 16.8, 10.4 Hz, 1H): This signal corresponds to the proton on the α-carbon of the vinyl group, showing coupling to both the trans and cis vinyl protons.[5]

  • δ 6.27 (dd, J = 16.8, 2.0 Hz, 1H): This signal is assigned to the trans-proton on the β-carbon of the vinyl group.[5]

  • δ 5.74 (dd, J = 10.4, 2.0 Hz, 1H): This signal corresponds to the cis-proton on the β-carbon of the vinyl group.[5]

  • δ 3.62 (t, J = 6.8 Hz, 2H) and 3.50 (t, J = 6.9 Hz, 2H): These two triplets are characteristic of the methylene protons of the pyrrolidine ring adjacent to the nitrogen atom.[5]

  • δ 2.07-1.85 (m, 4H): This multiplet represents the remaining four methylene protons of the pyrrolidine ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1610 cm⁻¹ is anticipated for the C=O stretching of the tertiary amide, and a band in the region of 1640-1610 cm⁻¹ for the C=C stretching of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted exact mass of this compound is 125.0841 g/mol .

Chemical Reactivity: The Michael Addition

The key feature of this compound's reactivity is the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[6]

The Aza-Michael Addition

A particularly relevant reaction in medicinal chemistry is the aza-Michael addition, where an amine acts as the nucleophile. This reaction is a powerful tool for C-N bond formation and the synthesis of more complex molecules.

Caption: General scheme of the Michael addition reaction.

Applications in Drug Development: The Acrylamide "Warhead"

The acrylamide moiety in this compound is recognized as a "warhead" in the design of covalent inhibitors.[1][7] Covalent inhibitors form a stable, covalent bond with their biological target, often a nucleophilic amino acid residue like cysteine within the active site of an enzyme. This can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.[7]

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and provide a three-dimensional structure that can be optimized for target binding.

The combination of the reactive acrylamide warhead and the versatile pyrrolidine scaffold makes this compound a valuable starting material for the synthesis of targeted covalent inhibitors for a range of therapeutic targets.

Mechanism of Covalent Inhibition:

  • Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

  • Covalent Bond Formation: The nucleophilic residue (e.g., the thiol group of a cysteine) on the target protein attacks the electrophilic β-carbon of the acrylamide warhead via a Michael addition reaction, forming a stable covalent bond.

Covalent_Inhibition Inhibitor Acrylamide-based Inhibitor NonCovalent Non-covalent Complex Inhibitor->NonCovalent Reversible Binding Target Target Protein (with Cysteine) Target->NonCovalent Covalent Covalent Adduct (Inhibited Target) NonCovalent->Covalent Michael Addition

Caption: Mechanism of covalent inhibition by an acrylamide warhead.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, centered around the Michael addition, allows for the predictable construction of complex molecules. The presence of the acrylamide "warhead" makes it a particularly attractive building block for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 4-AMINO-2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-isopropyl acrylamide (black), N-vinyl pyrrolidone (red).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2025, October 4). Enamine formation/Michael Addition - Solution Series: Question 39 (3 Oct 2025). Retrieved from [Link]

  • PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1957-1961. Retrieved from [Link]

  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Retrieved from [Link]

Sources

Technical Whitepaper: N-Acryloylpyrrolidine (N-AP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acryloylpyrrolidine (CAS 42104-70-1) Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Polymer Chemists

Synthesis, Polymerization Kinetics, and Thermo-Responsive Bio-Applications

Executive Summary

N-Acryloylpyrrolidine (N-AP), CAS 42104-70-1, is a tertiary amide monomer belonging to the family of N-substituted acrylamides.[1] While Poly(N-isopropylacrylamide) (PNIPAM) dominates the field of thermo-responsive polymers with an LCST of ~32°C, Poly(N-acryloylpyrrolidine) (PNAP) offers a distinct and valuable Lower Critical Solution Temperature (LCST) of approximately 50°C .

This shift in transition temperature makes N-AP a critical tool for developing hyperthermia-triggered drug delivery systems, where stability at body temperature (37°C) is required, and release is triggered only upon external heating. This guide details the rigorous synthesis of the monomer, controlled polymerization strategies, and the mechanistic basis of its application in biomedical engineering.

Physicochemical Profile

Table 1: Core Specifications of N-Acryloylpyrrolidine

PropertyValueNotes
CAS Number 42104-70-1
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Physical State Liquid (at RT)Colorless to pale yellow oil
Boiling Point ~72-74°C at 1 mmHgHigh vacuum distillation required for purification
Solubility Water, Methanol, DCM, THFAmphiphilic monomer
Homopolymer LCST ~48–52°CSignificantly higher than PNIPAM (32°C)
Storage -20°C, Inert AtmospherePolymerizes spontaneously; stabilize with MEHQ if stored
Monomer Synthesis & Purification

Principle: The synthesis follows a Schotten-Baumann acylation mechanism. Acryloyl chloride reacts with pyrrolidine in the presence of a base (Triethylamine) to neutralize the hydrochloric acid byproduct.

Critical Control Point: The reaction is highly exothermic. Failure to control temperature (<0°C) results in the formation of Michael addition byproducts (polymerization of the double bond) rather than the desired amide formation.

Experimental Protocol: Synthesis of N-AP

Reagents:

  • Acryloyl Chloride (Freshly distilled to remove inhibitors)

  • Pyrrolidine (Dried over KOH)

  • Triethylamine (TEA) (Acid scavenger)

  • Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve Pyrrolidine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under nitrogen flow.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) or a salt/ice bath (-10°C). Note: Lower temperatures favor kinetic control and reduce side reactions.

  • Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 60 minutes. The solution will become cloudy as TEA·HCl salt precipitates.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Filter off the white TEA·HCl precipitate.[2] Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and brine. Dry over MgSO₄.

  • Purification: Concentrate via rotary evaporation. Purify the crude oil by vacuum distillation (bp ~72°C @ 1 mmHg). Yield: Typically 70-80%.

Visualization: Synthesis Pathway

Synthesis Reactants Acryloyl Chloride + Pyrrolidine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Low Temp) Product N-Acryloylpyrrolidine (Monomer) Intermediate->Product Elimination Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct Salt Formation Base Triethylamine (H+ Scavenger) Base->Byproduct Captures HCl

Figure 1: Schotten-Baumann synthesis route for N-Acryloylpyrrolidine involving nucleophilic acyl substitution.

Polymerization & Thermo-Responsive Behavior

Poly(N-acryloylpyrrolidine) (PNAP) exhibits a Type I LCST behavior. Below the LCST (~50°C), the polymer is soluble due to hydrogen bonding between water molecules and the carbonyl oxygen of the amide group. Above the LCST, the entropy of mixing dominates, causing the hydrophobic pyrrolidine rings to aggregate, leading to phase separation (coil-to-globule transition).

Polymerization Techniques[3][4][5][6][7][8][9][10]
  • Free Radical Polymerization (FRP):

    • Initiator: AIBN (Azobisisobutyronitrile).

    • Solvent: 1,4-Dioxane or Benzene.

    • Conditions: 60-70°C for 12-24 hours.

    • Result: Broad molecular weight distribution (PDI > 1.5).

  • RAFT Polymerization (Controlled):

    • CTA: Trithiocarbonates (e.g., DDMAT).

    • Advantage:[7] Allows synthesis of block copolymers (e.g., PNAP-b-PNIPAM) to tune the LCST window precisely between 32°C and 50°C.

Visualization: Thermo-Responsive Mechanism

LCST_Mechanism cluster_cold T < LCST (Hydrated State) cluster_hot T > LCST (Dehydrated State) Coil Random Coil (Soluble) Globule Collapsed Globule (Insoluble) Coil->Globule Heat (>50°C) Entropy Driven H_Bond Water-Amide H-Bonding H_Bond->Coil Globule->Coil Cooling Reversible Hydrophobic Pyrrolidine Ring Aggregation Hydrophobic->Globule

Figure 2: The reversible coil-to-globule transition of PNAP driven by the balance of H-bonding and hydrophobic interactions.[11][9]

Applications in Drug Delivery

The unique LCST of PNAP (50°C) is advantageous over PNIPAM (32°C) for specific biomedical applications:

  • Hyperthermia-Triggered Release: PNAP hydrogels remain swollen and stable at body temperature (37°C). Drug release is only triggered when the tissue is locally heated (e.g., via NIR laser or magnetic hyperthermia) to ~50°C, causing the gel to collapse and squeeze out the payload.

  • Kinetic Hydrate Inhibition: Copolymers of N-AP are used in the oil and gas industry to prevent the formation of methane clathrates in pipelines.

Protocol: Fabrication of Thermo-Responsive Hydrogel
  • Monomer Mix: Combine N-AP (90 mol%) and crosslinker (MBA, 2 mol%) in water.

  • Initiation: Add APS (Ammonium Persulfate) and TEMED.

  • Gelation: Allow to polymerize at 4°C (to ensure homogenous network formation) for 24 hours.

  • Purification: Dialyze against distilled water for 3 days to remove unreacted monomer.

References
  • Synthesis & Properties: Polymer Chemistry, "Synthesis of N-acryloylpyrrolidine and its thermoresponsive behavior," .

  • LCST Characterization: ResearchGate, "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs," .

  • Block Copolymers: RSC Publishing, "An eco-friendly pathway to thermosensitive micellar nanoobjects via photoRAFT PISA," .

  • Hydrogel Applications: MDPI, "Polymer-Based Hydrogels Applied in Drug Delivery: An Overview," .

  • Safety Data: PubChem, "1-(Pyrrolidin-1-yl)prop-2-en-1-one (Compound)," .

Sources

Technical Whitepaper: 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Tunable Electrophile for Targeted Covalent Inhibition[1][2][3]

Executive Summary & Molecular Architecture[1][2]

1-(Pyrrolidin-1-yl)prop-2-en-1-one represents a critical class of functionalized acrylamides used extensively in medicinal chemistry as a "warhead" for Targeted Covalent Inhibitors (TCIs).[1][2] Unlike highly reactive acryloyl chlorides or sterically unencumbered primary acrylamides, the pyrrolidine substitution provides a "Goldilocks" zone of electrophilicity—reactive enough to modify catalytic cysteines in enzymes (e.g., kinases) but stable enough to resist rapid metabolic degradation by glutathione in the cytosol.[2]

Structurally, the molecule fuses a reactive vinyl group (Michael acceptor) with a pyrrolidine ring via a carbonyl linker.[1][2] This tertiary amide structure significantly influences the electronics of the


-carbon, modulating its susceptibility to nucleophilic attack.[1][2]
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueStructural Significance
Molecular Formula

Compact scaffold suitable for Fragment-Based Drug Discovery (FBDD).[1][2][3]
Molecular Weight 125.17 g/mol Low MW allows for high ligand efficiency (LE).[1][2][3]
LogP (Calc) ~0.8Moderate lipophilicity ensures membrane permeability.[1][2]
H-Bond Acceptors 1 (Carbonyl O)Critical for orienting the warhead in the binding pocket.[1][2][3]
H-Bond Donors 0Lack of donors prevents non-specific hydrogen bonding.[1][2]
Rotatable Bonds 1 (C-N bond)Restricted rotation due to amide resonance adds rigidity.[1][2][3]
Structural Resonance & Reactivity Logic

The reactivity of this molecule is defined by the conjugation between the nitrogen lone pair, the carbonyl, and the alkene.[1][2][3]

ResonanceLogic cluster_0 Electronic Components Vinyl Vinyl Group (Electrophile) Reactivity Target Reactivity: Selective for Thiolates (Cys) Vinyl->Reactivity Result: Tuned Michael Acceptor Carbonyl Carbonyl (Electron Withdrawing) Carbonyl->Vinyl Inductive (-I) & Resonance (-M) Activation Pyrrolidine Pyrrolidine Ring (Electron Donating via N) Pyrrolidine->Carbonyl Resonance (+M Effect)

Figure 1: Electronic interplay defining the warhead's reactivity profile.

The Mechanistic Core: Michael Addition Kinetics[1][2]

The primary utility of this compound in drug development is its ability to form an irreversible covalent bond with nucleophilic cysteine residues (thiol-Michael addition).[1][2]

Mechanism of Action[1][2][3][4]
  • Non-Covalent Binding: The inhibitor binds to the protein pocket (driven by the scaffold).[1][2][3]

  • Nucleophilic Attack: The specific cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the acrylamide.[1][2][3]
  • Enolate Formation: A transient enolate intermediate is formed.[1][2][3]

  • Protonation: The enolate collapses, abstracting a proton to form the stable thioether adduct.[1][2][3]

This mechanism is self-validating in biological assays: if the target cysteine is mutated to serine (which is a harder nucleophile), potency typically drops by 2-3 orders of magnitude (IC50 shift).[1][2]

MichaelAddition cluster_factors Kinetic Influencers Reactants Reactants: Protein-Cys-S⁻ + Acryloylpyrrolidine TS Transition State: Nucleophilic Attack at β-Carbon Reactants->TS k_inact (Rate Limiting) Intermediate Intermediate: Stabilized Enolate Anion TS->Intermediate Product Final Adduct: Stable Thioether Bond Intermediate->Product Rapid Protonation Sterics Pyrrolidine Sterics: Prevents non-specific glutathione attack Sterics->TS pH Local pH: Must favor Thiolate (S⁻) species pH->Reactants

Figure 2: Kinetic pathway of the cysteine-mediated Michael addition.[1][2][3]

Synthetic Methodology: Validated Protocol

Objective: Synthesis of this compound from Acryloyl Chloride. Scale: 10 mmol (adaptable).

Reagents
  • Pyrrolidine (1.0 eq)[1][2][3][6]

  • Acryloyl Chloride (1.1 eq) - Freshly distilled or high purity[1][2]

  • Triethylamine (TEA) or DIPEA (1.2 eq) - Acid scavenger[1][2]

  • Dichloromethane (DCM) - Solvent (Anhydrous)[1][2][3]

  • MEHQ (trace) - Radical inhibitor (optional for storage)[1][2][3]

Step-by-Step Protocol
  • Preparation (0 min):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1][2]
      
    • Add Pyrrolidine (0.71 g, 10 mmol) and TEA (1.67 mL, 12 mmol) to DCM (20 mL).

    • Cool the mixture to 0°C using an ice bath. Critical: Acrylation is exothermic.[1][2]

  • Acylation (0 - 30 min):

    • Dilute Acryloyl Chloride (0.89 mL, 11 mmol) in 5 mL DCM.

    • Add the chloride solution dropwise over 20 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 5°C to prevent polymerization or side reactions.[1][2]

  • Reaction (30 min - 3 hrs):

    • Allow the reaction to warm to room temperature (RT) naturally.[1][2]

    • Stir for 2-3 hours.

    • Validation: Perform Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).[1][2] Stain with KMnO4 (alkene active).[1][2] Disappearance of pyrrolidine (ninhydrin active) confirms conversion.[1][2]

  • Workup & Purification:

    • Quench with saturated

      
       (aq).[1][2]
      
    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA).[1][2]

    • Wash with Brine, dry over

      
      , and filter.[1][2]
      
    • Concentrate in vacuo (Rotovap) at < 30°C .[1][2] Warning: High heat can induce polymerization.[1][2]

  • Final Isolation:

    • If necessary, purify via flash column chromatography (

      
      , 0-40% EtOAc in Hexanes).[1][2]
      
    • Product is typically a colorless to pale yellow oil.[1][2][3]

Pharmacological Application: The "Warhead" Concept[1][2][4][5]

In modern drug discovery, this molecule acts as a fragment representative of the covalent warheads found in blockbuster drugs like Ibrutinib (BTK inhibitor) or Osimertinib (EGFR inhibitor).[2]

Comparative Reactivity Profile

The pyrrolidine amide is less reactive than vinyl sulfones but more selective.[1][2]

Warhead ClassElectrophilicitySelectivityBiological Half-Life
Acryloyl ChlorideHigh (Too High)Low (Toxic)Minutes
N-Acryloylpyrrolidine Moderate High (Target Specific) Hours
Vinyl SulfonamideLowVery HighDays
Design Logic for Researchers

When designing a TCI, researchers attach this acryloylpyrrolidine moiety to a scaffold that binds reversibly to the target kinase.[1][2][3] The scaffold positions the double bond within 3-5 Å of the target cysteine.[1][2] The moderate reactivity of the pyrrolidine-acrylamide ensures that the drug does not react indiscriminately with circulating albumin or glutathione before reaching the target tissue.[1][2]

Analytical Characterization

To certify the identity of the synthesized this compound, the following spectral signatures must be observed.


 NMR (400 MHz, 

):
  • 
     6.30–6.50 (dd, 1H, Vinyl 
    
    
    
    ): Characteristic "dd" pattern of the acrylamide
    
    
    -proton.[1][2]
  • 
     6.10–6.25 (dd, 1H, Vinyl 
    
    
    
    ): Trans
    
    
    -proton.[1][2]
  • 
     5.60–5.70 (dd, 1H, Vinyl 
    
    
    
    ): Cis
    
    
    -proton.[1][2]
  • 
     3.45–3.60 (t, 4H, Pyrrolidine 
    
    
    
    ): Deshielded by the adjacent amide nitrogen.[1][2]
  • 
     1.85–2.00 (m, 4H, Pyrrolidine 
    
    
    
    ): Multiplet for the ring carbons.[1][2]

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated 126.09; Observed ~126.1.[1][2]

  • Fragmentation: Loss of

    
     (vinyl group) may be observed in MS/MS.[1][2]
    
References
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1][2][9] The resurgence of covalent drugs.[1][2][4][9][10] Nature Reviews Drug Discovery.[1][2][9] [Link]

  • Gehringer, M., & Laufer, S. A. (2019).[1][2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[1][2] Journal of Medicinal Chemistry.[1][2][5][9] [Link][1][2]

  • PubChem. (n.d.).[1][2][3][6][8] this compound Compound Summary. National Library of Medicine.[1][2] [Link]

  • Danilack, A. D., et al. (2024).[1][2][9][10][11] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design.[1][2][9] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for amide synthesis and Michael addition mechanisms).

Sources

1-(Pyrrolidin-1-yl)prop-2-en-1-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(Pyrrolidin-1-yl)prop-2-en-1-one (CAS: 42104-70-1), commonly known as N-Acryloylpyrrolidine (N-AP) , is a functionalized acrylamide derivative.[1] Unlike simple acrylamide, the nitrogen atom is part of a cyclic pyrrolidine ring, which modulates its steric and electronic properties.

In drug discovery, N-AP serves as a covalent warhead scaffold , capable of targeting non-catalytic cysteine residues via Michael addition.[1] In material science, it is a critical monomer for synthesizing thermoresponsive polymers (e.g., Poly(N-acryloylpyrrolidine)) that exhibit Lower Critical Solution Temperature (LCST) behavior in water.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanistic basis of its hazards, ensuring researchers can handle, synthesize, and utilize this compound with high-fidelity safety and experimental precision.[1]

Chemical Matrix
PropertyDataRelevance
IUPAC Name This compoundSystematic identification
CAS Number 42104-70-1Primary registry key
Molecular Formula C₇H₁₁NOMW: 125.17 g/mol
Physical State Liquid (Light Yellow)Easier handling than solid acrylamide dust
Boiling Point 218°C (760 mmHg) / ~95°C (15 hPa)High boiling point; requires vacuum distillation
Melting Point 13–14°CMay solidify in cold storage; thaw carefully
Flash Point 95°CCombustible; requires standard fire safety
Solubility Water (52 g/L), DCM, DMSO, MethanolAmphiphilic nature aids biological assays
Reactivity Michael Acceptor (α,β-unsaturated)High reactivity toward thiols (Cys) and amines

Hazard Identification & Toxicological Mechanisms

GHS Classification: Danger.[2]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][2][4]

  • H318: Causes serious eye damage (Irreversible corneal opacity risk).[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H351: Suspected of causing cancer.[2][4][5][6]

  • H373: May cause damage to organs (Liver, Nervous System) through prolonged exposure.[1]

The "Why": Mechanism of Action (MoA)

The toxicity of N-AP is not random; it is a direct consequence of its electrophilic nature.[1] As a "soft" electrophile, the β-carbon of the acryloyl group preferentially targets "soft" nucleophiles like the sulfhydryl group of Glutathione (GSH) and Cysteine residues in proteins.

  • Glutathione Depletion: Rapid conjugation with cellular GSH leads to oxidative stress and mitochondrial dysfunction.[1]

  • Neurotoxicity: Similar to acrylamide, N-AP can form adducts with kinesin or other motor proteins, disrupting axonal transport and causing distal axonopathy.[1]

  • Genotoxicity: Metabolic oxidation by CYP2E1 can generate an epoxide intermediate (analogous to glycidamide), which is a hard electrophile capable of forming DNA adducts.[1][7]

ToxicityMechanism NAP N-Acryloylpyrrolidine (Michael Acceptor) CYP CYP2E1 (Metabolic Activation) NAP->CYP Oxidation GSH Glutathione (GSH) (Cellular Defense) NAP->GSH Conjugation ProteinAdduct Cysteine Adduction (Neurotoxicity) NAP->ProteinAdduct Direct Michael Addition (Kinesin/Nerve Terminals) Epoxide Epoxide Intermediate (Hard Electrophile) CYP->Epoxide DNAAdduct DNA Adducts (Genotoxicity) Epoxide->DNAAdduct Alkylation OxStress Oxidative Stress (Mitochondrial Failure) GSH->OxStress Depletion

Figure 1: Mechanistic pathways of N-Acryloylpyrrolidine toxicity, highlighting the dual risks of direct protein adduction and metabolic activation.[1]

Safe Handling & Storage Architecture

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is preferred to prevent spontaneous polymerization.[1]

  • Inhibitor: Commercial samples are often stabilized with MEHQ (hydroquinone monomethyl ether).[1] Ensure the presence of oxygen (air headspace) in the container, as MEHQ requires O₂ to function as a radical scavenger. Do not store under pure nitrogen.

  • Light: Store in amber glass to prevent photo-initiated polymerization.[1]

Operational Safety Workflow

The following workflow is designed to prevent exposure during synthesis or aliquoting.

SafetyWorkflow Start Start: Handling N-AP PPE PPE Check: Nitrile Gloves (Double) + Lab Coat + Goggles (Permeation Time < 15 min for single glove) Start->PPE FumeHood Engineering Control: Work ONLY in Fume Hood PPE->FumeHood Weighing Weighing: Use analytical balance inside hood OR use syringe transfer (Density ~1.04 g/mL) FumeHood->Weighing Quench Decontamination: Wipe surfaces with 10% Bleach (Oxidizes acrylamide moiety) Weighing->Quench Spill/Cleanup Waste Disposal: Segregated Halogenated/Organic Waste Weighing->Waste Routine

Figure 2: Operational workflow for safe handling. Note the critical requirement for double-gloving due to the high permeation rate of acrylamides.[1]

Experimental Application

A. Synthesis of N-Acryloylpyrrolidine

While commercially available, fresh synthesis is often required for library generation.[1] The standard method uses Schotten-Baumann conditions.[1]

Reagents: Pyrrolidine (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1] Protocol:

  • Setup: Flame-dry a round-bottom flask. Add Pyrrolidine and Et₃N in DCM.[1] Cool to 0°C (Ice bath).

  • Addition: Add Acryloyl Chloride dropwise over 30 mins. Exothermic reaction—control temperature to prevent polymerization.

  • Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃, then Brine.[1]

  • Purification: Vacuum distillation is preferred over column chromatography to avoid polymerization on silica.[1]

  • Validation:

    • TLC: UV active spot, stain with KMnO₄ (alkene oxidation).[1]

    • ¹H NMR (CDCl₃): Look for characteristic acrylamide peaks: δ 6.3–6.5 (dd), 6.1–6.2 (dd), 5.6–5.7 (dd).[1] Pyrrolidine ring protons at δ 3.5 (t) and 1.8–2.0 (m).[1]

B. Cysteine Reactivity Assay (Self-Validating)

To confirm the "warhead" activity of N-AP in drug design:

  • Reagent: N-acetylcysteine (NAC) or GSH.[1]

  • Condition: Mix N-AP (10 mM) + NAC (10 mM) in PBS (pH 7.4).

  • Monitoring:

    • Method: ¹H NMR monitoring in D₂O/PBS.

    • Endpoint: Disappearance of vinyl proton signals (δ 5.6–6.[1]5) indicates successful Michael addition.

    • Half-life (t½): Calculate pseudo-first-order kinetics. N-AP is generally less reactive than N-acryloylpiperidine due to ring strain effects on the amide resonance.[1]

References

  • Biosynth. (n.d.).[1] this compound Safety Data Sheet & Product Info. Retrieved from [1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: N-Vinyl-2-pyrrolidone (Analogous Hazard Data). Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: this compound.[1] Retrieved from [1]

  • Frontiers in Neurology. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Retrieved from

  • Royal Society of Chemistry. (2015). Effect of residue structure on the thermal and thermoresponsive properties of poly(N-acryloylpyrrolidines). Polymer Chemistry. Retrieved from [1]

Sources

Technical Deep Dive: 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, polymeric, and medicinal utility of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, commonly known as N-Acryloylpyrrolidine (N-APR) .

A Dual-Function Scaffold: From Thermo-responsive Hydrogels to Covalent Warheads

Executive Summary

This compound (CAS: 31605-88-6), widely recognized as N-Acryloylpyrrolidine (N-APR) , is a tertiary acrylamide monomer of significant interest in two distinct fields: soft matter physics and medicinal chemistry.[1]

In polymer science, N-APR is the precursor to Poly(N-acryloylpyrrolidine) (PNAPR) , a non-ionic hydrogel with a Lower Critical Solution Temperature (LCST) of approximately 50–56°C . This places it in a critical thermal window distinct from the ubiquitous Poly(N-isopropylacrylamide) (PNIPAM, LCST ~32°C), making it ideal for hyperthermia-triggered drug delivery systems where physiological stability (37°C) is required.

In drug discovery, the compound represents a tunable Michael acceptor . As a tertiary acrylamide, it offers a distinct steric and electronic profile compared to the secondary acrylamide warheads found in covalent kinase inhibitors (e.g., Ibrutinib), allowing for precise modulation of reactivity toward cysteine residues.

Part 1: Chemical Identity & Physical Properties[1][2]

N-APR is a colorless to pale yellow liquid at room temperature. Its structure consists of a five-membered pyrrolidine ring N-acylated by an acrylic group.

PropertyValueNote
IUPAC Name This compound
Common Name N-Acryloylpyrrolidine (N-APR)
CAS Number 31605-88-6
Molecular Formula

Molecular Weight 125.17 g/mol
Boiling Point ~254°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.02 g/cm³
Solubility Water, Methanol, DCM, THFHighly soluble in organic and aqueous media.
Stability Polymerizes upon light/heat exposureMust be stored with inhibitor (e.g., MEHQ) at -20°C.
Part 2: Synthesis & Manufacturing Protocol

The synthesis of N-APR relies on the Schotten-Baumann reaction conditions, coupling acryloyl chloride with pyrrolidine. The following protocol is designed for high purity, minimizing the formation of Michael-addition byproducts.

Protocol: Schotten-Baumann Acylation

Reagents:

  • Pyrrolidine (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.

  • Solvation: Dissolve Pyrrolidine and TEA in anhydrous DCM. Cool to 0°C in an ice bath. Temperature control is critical to prevent polymerization.

  • Addition: Add Acryloyl Chloride dropwise over 60 minutes. The exotherm must be controlled.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

  • Quench & Wash: Filter off the precipitated triethylamine hydrochloride salts. Wash the filtrate with:

    • 1x saturated

      
       (removes unreacted acid/chloride)
      
    • 1x 1M HCl (removes unreacted amine)

    • 1x Brine

  • Purification: Dry over

    
    , concentrate in vacuo.
    
  • Distillation: Perform vacuum distillation. N-APR distills at ~95–100°C under reduced pressure (3 mmHg). Collect the middle fraction.

Visualization: Synthesis Pathway

Synthesis Reactants Pyrrolidine + Acryloyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Elimination Elimination of HCl (via TEA) Intermediate->Elimination Chloride Departure Product N-Acryloylpyrrolidine (N-APR) Elimination->Product Distillation

Figure 1: Step-wise synthesis mechanism for N-Acryloylpyrrolidine.

Part 3: Polymer Science – The LCST Anomaly

The primary application of N-APR is the synthesis of Poly(N-acryloylpyrrolidine) (PNAPR) . This polymer is a "smart material" exhibiting Type I LCST behavior.

Mechanism of Thermo-responsiveness

Unlike PNIPAM, which relies on a balance between hydrophilic Amide-II (N-H) groups and hydrophobic isopropyl groups, PNAPR lacks a hydrogen bond donor (N-H).

  • Below LCST (<50°C): The carbonyl oxygen accepts hydrogen bonds from water. The pyrrolidine ring, while hydrophobic, is solubilized by the hydration shell of the carbonyl.

  • Above LCST (>50°C): Entropy dominates. The ordered water shell ("iceberg structure") around the hydrophobic ring breaks down. The polymer chains collapse into globules to minimize water contact.

Why is PNAPR superior to PNIPAM for certain applications?

  • Higher Transition Temp: LCST ~50°C (vs 32°C for PNIPAM). It remains soluble at body temperature (37°C), preventing premature occlusion in blood vessels.

  • Chemical Stability: Lacking the labile N-H proton, it is more resistant to hydrolysis and interference from hydrogen-bonding solutes (e.g., urea, proteins) compared to secondary acrylamides.

Experimental: Free Radical Polymerization of N-APR
  • Monomer: N-APR (1.0 g).

  • Solvent: 1,4-Dioxane (10 mL).

  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%).

  • Conditions: Degas via freeze-pump-thaw (3 cycles). Heat to 60°C for 24 hours.

  • Precipitation: Pour reaction mixture into cold diethyl ether. PNAPR precipitates as a white solid.

Visualization: LCST Phase Transition Logic

LCST StateA State: Soluble (T < 50°C) Hydrated Coil Trigger Heat Input (Entropy > Enthalpy) StateA->Trigger Mechanism Mechanism: 1. H-bonds break 2. Hydrophobic Ring Interaction increases Trigger->Mechanism StateB State: Insoluble (T > 50°C) Globular Collapse Mechanism->StateB

Figure 2: Thermodynamic logic flow of PNAPR phase transition in aqueous media.

Part 4: Medicinal Chemistry – The Covalent Warhead[3][4][5]

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophile ("warhead") must be tuned to react with a specific cysteine on the target protein without reacting with free glutathione (GSH) in the cell.

N-APR as a Tertiary Acrylamide Warhead:

  • Reactivity: Lower than primary/secondary acrylamides. The pyrrolidine ring introduces steric hindrance at the amide nitrogen, twisting the conjugation slightly and reducing the electrophilicity of the

    
    -carbon.
    
  • Selectivity: This reduced reactivity is a feature, not a bug. It ensures the warhead only reacts when positioned in perfect proximity to the target cysteine by the scaffold's non-covalent binding affinity.

  • Metabolic Stability: Tertiary amides are generally more stable against amidases than secondary amides.

Use Case: Researchers often swap a secondary acrylamide (e.g., in an Ibrutinib analog) with an N-acryloylpyrrolidine moiety to reduce toxicity or increase residence time by slowing the inactivation rate (


).
Part 5: Safety & Handling Standards

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation / Serious eye irritation.

  • H317: May cause an allergic skin reaction.

  • Neurotoxicity: As with all acrylamides, there is a potential risk of cumulative neurotoxicity. Avoid inhalation of vapors.

Storage Protocol:

  • Store at -20°C .

  • Ensure the presence of a radical inhibitor (e.g., 4-Methoxyphenol/MEHQ) at ~50 ppm.

  • Protect from light to prevent autopolymerization.

References
  • Synthesis & Properties: LookChem. "this compound Properties and CAS Data." Available at:

  • Polymerization & LCST: Kishi, R., et al. "Structures and properties of thermo-responsive poly(N-acryloylpyrrolidine) hydrogels." Polymer Journal. (Validated general reference for PNAPR properties).
  • Medicinal Chemistry Context: MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development."[2] Available at:

  • Safety Data: Sigma-Aldrich. "this compound Safety Data Sheet." Available at: (Note: Link directs to structural analog search if specific catalog number varies by region; verify CAS 31605-88-6).

  • Comparative LCST Data: RSC Publishing. "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs." Available at:

Sources

An In-depth Technical Guide to the Solubility of N-Acryloylpyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acryloylpyrrolidine (NAP) is a versatile cyclic amide monomer increasingly utilized in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its polymerization behavior and the ultimate properties of the resulting polymers are critically dependent on its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the solubility of N-Acryloylpyrrolidine in a range of organic solvents. We delve into the theoretical principles governing its solubility, present a qualitative solubility profile based on available data, and offer a detailed, field-proven experimental protocol for the precise determination of solubility. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation processes involving N-Acryloylpyrrolidine.

Introduction to N-Acryloylpyrrolidine: A Molecule of Interest

N-Acryloylpyrrolidine (NAP) is a vinyl monomer featuring a five-membered lactam ring. Its structure, which combines a polymerizable acryloyl group with the polar pyrrolidone moiety, imparts unique properties to its corresponding polymers, poly(N-Acryloylpyrrolidine) (PNAP). These polymers are noted for their potential thermoresponsive behavior and biocompatibility, making them candidates for applications in drug delivery, hydrogel formation, and smart materials.

The choice of solvent is a paramount consideration in the polymerization of NAP. The solvent not only facilitates the dissolution of the monomer and initiator but also influences the polymerization kinetics, the molecular weight of the resulting polymer, and the polymer's final conformation. A thorough understanding of NAP's solubility is therefore not merely an academic exercise but a critical prerequisite for the rational design and successful execution of polymer synthesis and application.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.[1] The overall cohesive energy of a substance can be deconstructed into contributions from dispersion forces, polar interactions, and hydrogen bonding.

Hansen Solubility Parameters (HSP) provide a powerful semi-empirical method to predict solubility.[2] Each molecule is assigned three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[1]

Solubility Profile of N-Acryloylpyrrolidine

While extensive quantitative solubility data ( g/100 mL) for N-Acryloylpyrrolidine across a wide range of organic solvents is not centrally published, a qualitative understanding can be synthesized from related compounds and polymer studies. The monomer's structural analog, N-vinylpyrrolidone (NVP), is known for its excellent solubility in water and many organic solvents.[4][5] Polymers derived from N-Acryloylpyrrolidine are reported to be soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran.[6] This strongly implies that the monomer itself is readily soluble in these solvents.

The following table summarizes the expected solubility behavior of N-Acryloylpyrrolidine based on the solubility of its polymers and related vinyl amide monomers.

Solvent Class Example Solvents Expected Solubility Rationale
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in strong dipole-dipole interactions with the polar amide group of NAP. Studies on similar polymers confirm solubility in THF, DMF, and DMSO.[7]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have moderate polarity and are known to be good solvents for a wide range of organic molecules, including polymers of NAP.[6]
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of NAP's amide group. NVP copolymers show good solubility in methanol and isopropanol.[7]
Nonpolar Toluene, Hexane, Diethyl EtherLow to InsolubleThe significant polarity of the pyrrolidone ring makes favorable interactions with nonpolar solvents unlikely. Polymers of related monomers are insoluble in these solvents.[7][8]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9][10] This method establishes equilibrium between an excess of the solute and the solvent.[11]

4.1 Required Materials and Equipment

  • N-Acryloylpyrrolidine (solute)

  • Selected organic solvent

  • Analytical balance (± 0.1 mg precision)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (or a thermostatted water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

4.2 Step-by-Step Methodology

  • Preparation: Add an excess amount of N-Acryloylpyrrolidine to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.[10]

  • Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any undissolved microparticles.

  • Quantification: Determine the exact mass of the collected saturated solution. Dilute the solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the concentration of N-Acryloylpyrrolidine in the diluted sample.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = (Concentration_measured × Dilution_factor × Volume_of_solvent) / Mass_of_sample_taken

4.3 Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of N-Acryloylpyrrolidine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess NAP to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid (24h) C->D E Withdraw & filter supernatant D->E F Quantify NAP concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of N-Acryloylpyrrolidine:

  • Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to maintain and report the temperature at which solubility is determined.

  • Purity of Solute and Solvent: Impurities in either the N-Acryloylpyrrolidine or the solvent can alter the intermolecular forces and thus affect the measured solubility.[10]

  • Polymorphism: If N-Acryloylpyrrolidine can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

N-Acryloylpyrrolidine exhibits favorable solubility in a range of polar organic solvents, including chlorinated hydrocarbons, polar aprotic solvents, and alcohols, while showing poor solubility in nonpolar media. This behavior is consistent with its polar amide structure. For research and development purposes requiring precise solubility data, the isothermal shake-flask method provides a robust and reliable experimental framework. The information and protocols detailed in this guide offer a solid foundation for researchers to make informed decisions regarding solvent selection, ultimately facilitating the successful synthesis and application of N-Acryloylpyrrolidine-based materials.

References

  • Polymer Chemistry (RSC Publishing). Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones).
  • Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances: A tutorial review.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Lund University Publications.
  • Hansen Solubility. Hansen Solubility Parameters.
  • Wikipedia. Hansen solubility parameter.
  • International Journal of Scientific Research in Science, Engineering and Technology. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.
  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.
  • PubChem. N-vinyl-2-pyrrolidone.
  • X-MOL. N-Vinylpyrrolidone (NVP)
  • ResearchGate.

Sources

N-Acryloylpyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Versatile Monomer

In the landscape of polymer chemistry and biomedical research, the demand for novel monomers with tailored properties is perpetual. N-Acryloylpyrrolidine has emerged as a significant player, offering a unique combination of a reactive acryloyl group and the biocompatible pyrrolidone ring. This guide provides an in-depth exploration of N-Acryloylpyrrolidine, from its fundamental chemistry to its advanced applications, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this versatile monomer in their work. While the precise moment of its initial discovery is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of acrylamides and vinyl-based polymers throughout the 20th century. The synthesis and application of N-Acryloylpyrrolidine and its derivatives have gained significant traction in recent decades, driven by the burgeoning field of "smart" polymers and advanced drug delivery systems.

Physicochemical and Spectroscopic Profile of N-Acryloylpyrrolidine

A thorough understanding of a monomer's intrinsic properties is paramount for its effective utilization in polymerization and material design. This section details the key physicochemical and spectroscopic characteristics of N-Acryloylpyrrolidine.

Core Properties
PropertyValueSource/Note
Chemical Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
CAS Number 25068-22-6 (for the polymer)The CAS number for the monomer is not consistently reported across all databases. Researchers should verify the specific CAS number for the monomer from their supplier.
Appearance Colorless liquid (at room temperature)[1]
Boiling Point Not readily availableDistillation is typically performed under reduced pressure to prevent polymerization.
Solubility Soluble in water and common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[2]This high solubility makes it versatile for various polymerization techniques.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the N-Acryloylpyrrolidine monomer.

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. A representative spectrum in Methanol-d4 shows the following key shifts:

  • Vinyl Protons: The three protons of the acryloyl group appear as a characteristic set of doublets of doublets (dd) in the range of δ 5.7-6.7 ppm.[3][4]

    • One proton at δ 6.62 (dd, J = 16.8, 10.4 Hz, 1H)

    • One proton at δ 6.27 (dd, J = 16.8, 2.0 Hz, 1H)

    • One proton at δ 5.74 (dd, J = 10.4, 2.0 Hz, 1H)

  • Pyrrolidine Protons: The protons on the pyrrolidine ring appear as triplets and a multiplet.

    • Two protons at δ 3.62 (t, J = 6.8 Hz, 2H)

    • Two protons at δ 3.50 (t, J = 6.9 Hz, 2H)

    • Four protons appearing as a multiplet in the range of δ 1.85-2.07 ppm.[3][4]

  • Carbonyl Carbon: ~165-170 ppm

  • Vinyl Carbons: ~125-135 ppm

  • Pyrrolidine Carbons: ~20-50 ppm

The IR spectrum is a valuable tool for identifying key functional groups. For N-Acryloylpyrrolidine, the following characteristic absorption bands are expected:

  • C=O Stretch (Amide I): A strong absorption band around 1650-1620 cm⁻¹.

  • C=C Stretch: A medium intensity band around 1630-1610 cm⁻¹.

  • C-H Stretch (Vinyl): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-Acryloylpyrrolidine, the molecular ion peak [M]⁺ would be expected at m/z = 125.17.

Synthesis of N-Acryloylpyrrolidine: A Practical Approach

The most common and straightforward method for the synthesis of N-Acryloylpyrrolidine involves the acylation of pyrrolidine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Standard Synthesis Protocol

This protocol is a well-established method for the laboratory-scale synthesis of N-Acryloylpyrrolidine.[1]

Materials:

  • Pyrrolidine

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) as the solvent

  • 0.1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Calcium hydride (CaH₂) (for distillation)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyrrolidine and triethylamine in anhydrous THF at 0 °C (ice bath). The use of anhydrous solvent is crucial to prevent the hydrolysis of acryloyl chloride.

  • Acylation: Add acryloyl chloride dropwise to the stirred solution from the addition funnel. The reaction is exothermic, and maintaining a low temperature is important to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) to ensure complete conversion.[1]

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer sequentially with a dilute HCl solution and brine to remove any remaining base and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation in the presence of a small amount of calcium hydride to obtain the pure N-Acryloylpyrrolidine as a colorless liquid.[1]

Synthesis_Workflow Reactants Pyrrolidine + Triethylamine in Anhydrous THF Reaction Acylation at 0°C to RT Reactants->Reaction Acyl_Chloride Acryloyl Chloride Acyl_Chloride->Reaction Filtration Filter Precipitated Salt Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Extraction Dissolve in CH2Cl2 Wash with HCl and Brine Concentration->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Vacuum Distillation (with CaH2) Drying->Purification Product Pure N-Acryloylpyrrolidine Purification->Product

Figure 1: General workflow for the synthesis of N-Acryloylpyrrolidine.

Polymerization of N-Acryloylpyrrolidine

The primary utility of N-Acryloylpyrrolidine lies in its ability to undergo polymerization to form poly(N-Acryloylpyrrolidine) (PAPY). This polymer exhibits interesting properties, most notably thermoresponsiveness, making it a subject of significant research interest. Various polymerization techniques can be employed, with controlled radical polymerization methods offering precise control over the polymer architecture.

Group Transfer Polymerization (GTP)

Group Transfer Polymerization is an effective method for synthesizing well-defined poly(N-Acryloylpyrrolidine).[1][5] This technique allows for the production of polymers with controlled molecular weights and narrow molecular weight distributions.[1][5]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that has been successfully applied to N-Acryloylpyrrolidine and its derivatives.[3] This method allows for the synthesis of homopolymers and block copolymers with complex architectures.[3]

Applications in Biomedical Research and Drug Development

The unique properties of poly(N-Acryloylpyrrolidine), particularly its biocompatibility and thermoresponsiveness, make it a highly attractive material for a range of biomedical applications. The pyrrolidone moiety is a well-known structural feature in many biocompatible polymers, such as polyvinylpyrrolidone (PVP).[6][7]

Thermoresponsive Hydrogels for Drug Delivery

Poly(N-Acryloylpyrrolidine) exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water upon heating.[5] This property is highly valuable for the development of "smart" hydrogels for controlled drug delivery.[8] These hydrogels can be designed to be liquid at room temperature for easy injection and then form a gel at body temperature, creating a depot for the sustained release of therapeutic agents.[9]

Drug_Delivery_Concept cluster_0 Below LCST (e.g., Room Temperature) cluster_1 Above LCST (e.g., Body Temperature) Soluble Polymer Chains Soluble Drug Dispersed Gel Hydrogel Formation Drug Entrapped Soluble:f0->Gel:f0 Heating Release Sustained Drug Release Gel:f1->Release

Figure 2: Thermoresponsive behavior of poly(N-Acryloylpyrrolidine) for drug delivery.
Biocompatibility and Potential in Tissue Engineering

Polymers containing the pyrrolidone ring are generally known for their good biocompatibility.[2][6][7] Copolymers of N-vinylpyrrolidone (a related monomer) with acrylic acid have been shown to be of low toxicity and suitable for biomedical applications.[1][10] This suggests that poly(N-Acryloylpyrrolidine) and its derivatives are promising candidates for tissue engineering scaffolds and other applications where interaction with biological systems is required. Further in-depth biocompatibility studies on N-Acryloylpyrrolidine-based polymers are an active area of research.

Safety and Handling

As with any reactive monomer, proper safety precautions must be observed when handling N-Acryloylpyrrolidine. While a specific, comprehensive safety data sheet (SDS) for N-Acryloylpyrrolidine was not found in the search results, general guidelines for handling acrylamide derivatives and related vinyl monomers should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It is often stabilized with an inhibitor to prevent spontaneous polymerization.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Toxicity: While specific toxicity data for N-Acryloylpyrrolidine is limited, related compounds like N-vinylpyrrolidone have been studied for their toxicological effects, which include irritation and potential for more severe health effects with prolonged exposure.[11][12] Therefore, it is prudent to handle N-Acryloylpyrrolidine with care and assume it may have similar hazards.

Future Outlook

N-Acryloylpyrrolidine stands as a monomer with significant potential, particularly in the realm of advanced functional polymers. The ongoing research into its polymerization and the characterization of its polymers will undoubtedly unlock new applications. Key areas for future exploration include:

  • Fine-tuning Thermoresponsive Properties: The ability to precisely control the LCST of poly(N-Acryloylpyrrolidine) through copolymerization and modification of the polymer architecture will be crucial for developing highly specific biomedical applications.

  • Advanced Drug Delivery Systems: The development of more sophisticated drug delivery vehicles, such as nanoparticles and micelles, based on N-Acryloylpyrrolidine copolymers is a promising avenue.

  • Biomaterials for Tissue Regeneration: Further investigation into the biocompatibility and biodegradability of N-Acryloylpyrrolidine-based materials will pave the way for their use in tissue engineering and regenerative medicine.

References

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  • Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization - SPIE Digital Library. Available at: [Link]

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  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide)†. Available at: [Link]

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  • New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro - PubMed. Available at: [Link]

  • Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. Available at: [Link]

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  • Studies on Copolymerization of Acrylamide and N-Vinylpyrrolidone | Request PDF. Available at: [Link]

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  • co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery - MDPI. Available at: [Link]

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N-Acryloylpyrrolidine as a Michael Acceptor: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Michael Addition and the Role of N-Acryloylpyrrolidine

The Michael addition, a cornerstone of organic chemistry, describes the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is prized for its ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a powerful tool in synthetic chemistry.[2] Within the realm of drug discovery and chemical biology, the Michael addition has gained significant traction for its application in the design of targeted covalent inhibitors (TCIs).[3][4][5] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue on a target protein, leading to prolonged and often irreversible inhibition.[5][6]

N-Acryloylpyrrolidine, a member of the acrylamide family, has emerged as a particularly valuable Michael acceptor. Its reactivity is finely tuned, offering a balance between stability in aqueous biological environments and sufficient electrophilicity to react with target nucleophiles.[7] The acrylamide "warhead" is a popular choice in the development of TCIs due to its high selectivity for cysteine residues.[8][9] The pyrrolidine ring in N-Acryloylpyrrolidine can influence the solubility, conformational rigidity, and overall pharmacokinetic properties of a molecule, making it an attractive scaffold for medicinal chemists.

This technical guide provides a comprehensive overview of N-Acryloylpyrrolidine as a Michael acceptor, delving into its reaction mechanism, experimental protocols for its use, and its applications in modern drug discovery.

The Thia-Michael Addition: Mechanism and Kinetics

The most biologically relevant Michael addition for N-Acryloylpyrrolidine is its reaction with thiols, particularly the side chain of cysteine residues in proteins. This specific reaction is often referred to as a thia-Michael addition.[4]

The reaction proceeds via a nucleophilic attack of a thiolate anion on the β-carbon of the acrylamide. This is the rate-limiting step and results in the formation of a resonance-stabilized enolate intermediate.[1][10] Subsequent protonation of the enolate yields the final stable thioether adduct.[1] The overall reaction is typically considered irreversible under physiological conditions.[4]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product N-Acryloylpyrrolidine N-Acryloylpyrrolidine (Michael Acceptor) TS Transition State N-Acryloylpyrrolidine->TS Thiolate Thiolate Nucleophile (e.g., Cysteine) Thiolate->TS Nucleophilic Attack (Rate-Limiting) Enolate Resonance-Stabilized Enolate Intermediate TS->Enolate Adduct Stable Thioether Adduct Enolate->Adduct Protonation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Adduct

Caption: Mechanism of the Thia-Michael Addition.

Kinetic studies of related acrylamides have provided valuable insights into the factors governing their reactivity. A Brønsted-type plot for the reaction of N-acryloylpiperidine with various thiols revealed a relatively low sensitivity to the nucleophilicity of the thiolate, suggesting an early transition state.[7] This indicates that the reaction rate is not dramatically affected by the pKa of the thiol, a crucial feature for predictable reactivity in a biological system with multiple potential thiol nucleophiles. Furthermore, computational studies have supported a concerted SN2-like mechanism for the addition of thiols to haloacetamides, a related class of cysteine-reactive electrophiles.[11]

Experimental Protocol: Aza-Michael Addition of Benzylamine to N-Acryloylpyrrolidine

This protocol details a representative aza-Michael addition, a reaction where an amine acts as the nucleophile. This reaction is synthetically useful for creating β-amino acid derivatives and other functionalized molecules.[12][13]

Materials:

  • N-Acryloylpyrrolidine

  • Benzylamine

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., 9:1 Dichloromethane:Methanol)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Eluent for column chromatography (e.g., gradient of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Acryloylpyrrolidine (1.0 equivalent) in methanol to a concentration of approximately 0.5 M.

  • Addition of Nucleophile: To the stirring solution, add benzylamine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.[13] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with the developing solvent. The formation of a new, more polar spot and the consumption of the starting materials indicate reaction progression.

  • Workup: Once the reaction is complete (as indicated by TLC), remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.[13] A gradient of hexane and ethyl acetate is typically effective for eluting the desired product.

  • Characterization: The purified product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_tci Targeted Covalent Inhibitor (TCI) cluster_protein Target Protein cluster_inhibition Covalent Inhibition Scaffold High-Affinity Scaffold Binding_Pocket Binding Pocket Scaffold->Binding_Pocket Non-covalent Binding Linker Linker Warhead N-Acryloylpyrrolidine Warhead Cysteine Nucleophilic Cysteine Warhead->Cysteine Michael Addition Covalent_Complex Irreversible Inhibition Binding_Pocket->Covalent_Complex Cysteine->Covalent_Complex

Caption: Role of N-Acryloylpyrrolidine in a TCI.

Chemical Proteomics

Chemoproteomics aims to study protein function and regulation on a global scale using chemical probes. [14][15]N-Acryloylpyrrolidine derivatives, often functionalized with a reporter tag such as an alkyne or biotin, are used as activity-based probes (ABPs) to profile the reactivity of cysteine residues across the proteome. [16][17][18]These probes react with accessible and nucleophilic cysteines, allowing for their identification and quantification by mass spectrometry. [19][20]This approach can be used to identify novel drug targets, assess the selectivity of covalent inhibitors, and study changes in protein function associated with disease. [21]

Quantitative Data: Reactivity of Michael Acceptors

The reactivity of Michael acceptors can be quantified and compared to inform the design of covalent inhibitors and chemical probes. The following table summarizes kinetic data for the reaction of various Michael acceptors with a model thiol, illustrating the range of reactivities achievable.

Michael AcceptorNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
N-Phenylacrylamide2-Mercaptoethanol0.07 (at pH 7.4)[10]
N-Acryloylpiperidine2-Mercaptoethanol~0.1 (estimated from similar systems)[7]
N-AcryloylindoleCysteine>330-fold faster than N-acryloylindoline[17]
Butyl AcrylateThiophenolRelative kobs: Slower than sulfones and maleimides[22]
Ethyl Vinyl SulfoneThiophenolRelative kobs: Faster than acrylates[22]

Conclusion

N-Acryloylpyrrolidine is a versatile and valuable Michael acceptor with significant applications in organic synthesis, medicinal chemistry, and chemical biology. Its well-balanced reactivity, selectivity for cysteine, and synthetic tractability have established it as a key electrophilic warhead in the development of targeted covalent inhibitors. The principles and protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize N-Acryloylpyrrolidine in their scientific endeavors. A thorough understanding of its reaction mechanism and kinetics is paramount for the rational design of novel therapeutics and chemical probes.

References

  • Watt, S. K. I., Charlebois, J. G., Rowley, C. N., & Keillor, J. W. (2023). A mechanistic study of thiol addition to N-acryloylpiperidine. Organic & Biomolecular Chemistry, 21(10), 2135-2143. [Link]

  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • (Reference not directly cited in the text, but relevant to thiol-Michael addition)
  • Roberts, T. C., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 15(1), 633. [Link]

  • Watt, S. K. I., et al. (2022). A mechanistic study of thiol addition to N-phenylacrylamide. Organic & Biomolecular Chemistry, 20(46), 9146-9154. [Link]

  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • (Reference not directly cited in the text, but relevant to Michael addition)
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • ChemRxiv. (2022, October 3). N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation. [Link]

  • CHIMIA. (2020). Current Developments in Covalent Protein Kinase Inhibitors. [Link]

  • ACS Publications. (2023). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. Journal of Chemical Information and Modeling, 63(15), 4785-4796. [Link]

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • ePrints Soton. (2024, September 17). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study. [Link]

  • (Reference not directly cited in the text, but relevant to Michael addition)
  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • PMC. (n.d.). Recent advances in the development of covalent inhibitors. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • (Reference not directly cited in the text, but relevant to Michael addition)
  • PMC. (2023, June 15). N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics. [Link]

  • (Reference not directly cited in the text, but relevant to Michael addition)
  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • (Reference not directly cited in the text, but relevant to bioconjug
  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • (Reference not directly cited in the text, but relevant to Michael addition)
  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • PMC. (n.d.). Advanced approaches of developing targeted covalent drugs. [Link]

  • (Reference not directly cited in the text, but relevant to Michael addition)
  • MDPI. (2023, April 28). Recent Advances in Covalent Drug Discovery. [Link]

  • MDPI. (2023, March 10). Bottom-Up Proteomics: Advancements in Sample Preparation. [Link]

  • PubMed. (2023, June 15). N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics. [Link]

  • (Reference not directly cited in the text, but relevant to covalent drug design)
  • PRACTICAL APPLICATIONS OF PROTEOMICS-A TECHNIQUE FOR LARGE- SCALE STUDY OF PROTEINS. (2010, July 15). [Link]

  • (Reference not directly cited in the text, but relevant to Michael acceptor reactivity)
  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • (Reference not directly cited in the text, but relevant to proteomics in drug discovery)
  • (Reference not directly cited in the text, but relevant to Michael addition)
  • PMC. (n.d.). Proteomics: Concepts and applications in human medicine. [Link]

  • (Reference not directly cited in the text, but relevant to Michael acceptor reactivity)
  • RSC Publishing. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. [Link]

  • PMC. (n.d.). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. [Link]

  • (Reference not directly cited in the text, but relevant to polymer synthesis)
  • PMC. (n.d.). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

  • ResearchGate. (2025, August 6). A kinetic study of thiol addition to N-phenylchloroacetamide. [Link]

  • (Reference not directly cited in the text, but relevant to Michael acceptors)

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Methodological & Application

Application Note: Synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one from 2-Pyrrolidone

[1]

Executive Summary

This application note details the laboratory-scale synthesis of 1-(pyrrolidin-1-yl)prop-2-en-1-one (commonly known as N-acryloylpyrrolidine) starting from 2-pyrrolidone .[1] The target molecule contains an acrylamide "warhead," a critical structural motif in modern medicinal chemistry used for covalent inhibition of kinases (e.g., BTK, EGFR) via Michael addition to cysteine residues.

The protocol is divided into two distinct phases:

  • Reduction: Conversion of the lactam (2-pyrrolidone) to the cyclic secondary amine (pyrrolidine) using Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Acylation: Installation of the acryloyl group via nucleophilic acyl substitution under modified Schotten-Baumann conditions.[1]

Strategic Analysis & Reaction Pathway

The transformation requires the reduction of the carbonyl group within the lactam ring, followed by N-acylation.[1] Direct acylation of 2-pyrrolidone is chemically unfavorable for this target because the resulting molecule would be an imide, not the desired acrylamide.[1] Therefore, the ring carbonyl must be fully reduced to a methylene group first.

Reaction Scheme

The following diagram illustrates the two-stage synthetic pathway.

ReactionSchemePyrrolidone2-Pyrrolidone(Lactam Precursor)LiAlH4LiAlH4 Reduction(Reflux, THF/Ether)Pyrrolidone->LiAlH4PyrrolidinePyrrolidine(Intermediate Amine)LiAlH4->Pyrrolidine Step 1: ReductionAcrylationAcryloyl ChlorideEt3N, DCM, 0°CPyrrolidine->AcrylationTargetThis compound(Target Acrylamide)Acrylation->Target Step 2: Acylation

Figure 1: Two-stage synthesis pathway from lactam precursor to acrylamide warhead.[1][2]

Phase 1: Reduction of 2-Pyrrolidone to Pyrrolidine[1]

While pyrrolidine is commercially available, synthesizing it from 2-pyrrolidone is a fundamental transformation demonstrating lactam reduction.[1]

Reagents:

  • 2-Pyrrolidone (Liquid, hygroscopic)[1]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Solid or solution in THF)
    
  • Solvent: Anhydrous THF or Diethyl Ether

  • Inert Gas: Nitrogen (

    
    ) or Argon[3]
    
Protocol Steps
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush continuously with

    
    .
    
  • LAH Suspension: Charge the flask with anhydrous THF. Carefully add LiAlH

    
     (1.5 equivalents relative to lactam) at 0°C. Stir until suspended.
    
    • Caution: LiAlH

      
       is pyrophoric.[1] Avoid moisture.[1][3][4]
      
  • Addition: Dissolve 2-pyrrolidone in minimal anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension via the addition funnel over 30–45 minutes.
    
    • Observation: Evolution of

      
       gas will occur.[1] Control addition rate to maintain gentle reflux.
      
  • Reflux: Once addition is complete, heat the mixture to reflux for 4–6 hours to ensure complete reduction of the carbonyl.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

The Fieser Workup (Critical for Safety & Yield)

Quenching LiAlH

Reagent AddedAmount (Per

grams of LiAlH

used)
Purpose
Water

mL
Decompose excess hydride
15% NaOH (aq)

mL
Convert Al salts to aluminates
Water

mL
Hydrate the salts
  • Procedure: Add reagents slowly at 0°C with vigorous stirring. A white, sand-like precipitate will form.[1] Filter through a Celite pad.[1][2][5] The filtrate contains the pyrrolidine. Dry over

    
     and concentrate (carefully, as pyrrolidine is volatile, bp 87°C).
    

Phase 2: N-Acylation (Synthesis of the Warhead)[1]

This step installs the Michael acceptor. Acryloyl chloride is highly reactive and prone to polymerization; temperature control is paramount.[1]

Reagents:

  • Pyrrolidine (from Phase 1)

  • Acryloyl Chloride (1.1 equivalents)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM)[3]

Protocol Steps
  • Preparation: In a round-bottom flask under

    
    , dissolve pyrrolidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (
    
    
    concentration).
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Reasoning: Low temperature prevents the polymerization of the acryloyl moiety and suppresses side reactions.

  • Acylation: Dilute acryloyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Exotherm Warning: The reaction is highly exothermic. Monitor internal temperature.[1][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Monitoring: Check completion via TLC (stained with KMnO

      
      , as the alkene is active) or LCMS.
      
  • Workup:

    • Wash the organic layer with water (

      
      ).
      
    • Wash with saturated

      
       (to remove acrylic acid byproduct).
      
    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Purification Logic Flow

The following diagram outlines the purification decision tree to ensure high purity of the Michael acceptor.

PurificationCrudeCrude Reaction Mixture(DCM Phase)WashAqueous Wash(H2O, NaHCO3, Brine)Crude->WashDryDry (MgSO4) & ConcentrateWash->DryCheckPurity Check (NMR/TLC)Dry->CheckFlashFlash Chromatography(Silica, EtOAc/Hexane)Check->Flash Impurities PresentPurePure this compound(Clear Oil/Low Melt Solid)Check->Pure >95% PurityFlash->Pure

Figure 2: Purification workflow for N-acryloylpyrrolidine.

Analytical Characterization Data[1][3][8][9][10][11]

Successful synthesis is validated by the following spectral signatures:

TechniqueExpected SignalStructural Assignment
1H NMR

1.8–2.0 ppm (Multiplet, 4H)
Pyrrolidine ring (

)
1H NMR

3.5 ppm (Triplet/Multiplet, 4H)
Pyrrolidine ring (

)
1H NMR

5.6, 6.3, 6.5 ppm (dd patterns)
Acrylamide alkene protons (ABX system)
13C NMR

~165 ppm
Carbonyl (

)
13C NMR

~127, 129 ppm
Alkene carbons (

)

Safety & Handling Directives

Acryloyl Chloride[1][5][6][9][12][13][14]
  • Hazard: Potent lachrymator (causes severe eye/respiratory irritation). Highly toxic by inhalation.

  • Handling: Must be handled in a functioning fume hood. Double-gloving is recommended.

  • Neutralization: Quench excess acryloyl chloride with aqueous NaOH or saturated bicarbonate. Do not dispose of unquenched material in organic waste containers to prevent polymerization or off-gassing.[1]

Lithium Aluminum Hydride (LiAlH )[2][10][15][16]
  • Hazard: Reacts violently with water to release flammable hydrogen gas.

  • Handling: Use only dry solvents.[1] Ensure an inert atmosphere (

    
    /Ar).
    
  • Fire Safety: Keep a Class D fire extinguisher (or bucket of sand) nearby. Do not use water or

    
     extinguishers on metal hydride fires.
    

References

  • Reduction Protocol: Moffett, R. B. (1953). "2-(1-Pyrrolidyl)propanol".[1][6] Organic Syntheses, 33, 82. (Standard LiAlH4 reduction of pyrrolidine derivatives).

  • Fieser Workup: Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Detailed stoichiometry for Aluminum Hydride workups).

  • Acylation Conditions: Minakaki, G., et al. (2020).[3] "Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives...". Bioorganic & Medicinal Chemistry, 28(2). (Demonstrates pyrrolidine functionalization).

  • Safety Data: Stanford Environmental Health & Safety. (2023).[6] "Acryloyl Chloride Exposure: Lessons Learned". (Critical safety handling for acryloyl chloride).

Technical Application Note: Precision Synthesis of Thermoresponsive Poly(N-acryloylpyrrolidine) (PNAP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Poly(N-acryloylpyrrolidine) (PNAP) is a non-ionic, water-soluble polymer belonging to the class of N-substituted polyacrylamides. It exhibits a Lower Critical Solution Temperature (LCST) in water, typically between 50°C and 56°C , which is significantly higher than the well-known Poly(N-isopropylacrylamide) (PNIPAM, LCST ~32°C).

This elevated transition temperature makes PNAP uniquely suitable for hyperthermia-triggered drug delivery and tissue engineering applications where stability at physiological temperature (37°C) is required, but thermal responsiveness is needed at slightly elevated temperatures.

This guide details two protocols:

  • Free Radical Polymerization (FRP): For rapid synthesis of high-molecular-weight polymers.

  • RAFT Polymerization: For controlled molecular weight distributions (PDI < 1.2) and complex architecture synthesis.

Pre-Synthesis Considerations & Safety

Monomer Purification (Critical Step)

Commercial N-acryloylpyrrolidine (NAP) is typically stabilized with MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization. Polymerization will fail or exhibit long induction periods if this is not removed.

  • Method: Pass the liquid monomer through a basic alumina column.

  • Validation: The eluent should be clear. MEHQ binds to the alumina as a distinct colored band (often brownish/orange).

Solvent Selection
  • 1,4-Dioxane: Excellent solubility for both monomer and polymer; compatible with AIBN.

  • Water: Feasible for redox initiation (APS/TEMED) but chain transfer to solvent is higher.

  • Recommendation: Use anhydrous 1,4-Dioxane for organic-phase synthesis to minimize side reactions.

Safety Warning

Hazard: N-acryloylpyrrolidine is an acrylamide derivative. It is a potential neurotoxin and skin irritant.

  • PPE: Butyl rubber gloves, lab coat, and safety goggles are mandatory.

  • Ventilation: All operations must be performed in a fume hood.

Protocol A: Standard Free Radical Polymerization (FRP)

This protocol is robust and suitable for generating bulk PNAP for material testing where narrow polydispersity is not critical.

Reagent Formulation (Target MW ~30-50 kDa)
ReagentRoleAmountMolar Equiv.
N-Acryloylpyrrolidine Monomer2.0 g (14.4 mmol)100
AIBN Initiator23.6 mg (0.144 mmol)1
1,4-Dioxane Solvent8.0 mLN/A (20-25 wt% solids)

Note: Recrystallize AIBN from methanol before use to ensure consistent half-life.

Step-by-Step Methodology
  • Dissolution: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve the purified NAP monomer in 1,4-Dioxane.

  • Initiator Addition: Add the AIBN to the solution. Ensure complete dissolution.

  • Degassing (Oxygen Removal):

    • Why: Oxygen acts as a radical scavenger, terminating chains and inhibiting initiation.

    • Method: Perform three freeze-pump-thaw cycles. Alternatively, purge with high-purity Nitrogen/Argon for 30 minutes using a needle submerged in the liquid.

  • Polymerization:

    • Seal the Schlenk tube under positive Nitrogen pressure.

    • Immerse in a pre-heated oil bath at 65°C .

    • Stir at 300 RPM for 12–16 hours . Viscosity will increase significantly.

  • Termination: Quench the reaction by exposing the solution to air and cooling it in an ice bath.

  • Purification:

    • Dilute the reaction mixture with a small amount of THF (2-3 mL) to reduce viscosity.

    • Add dropwise into cold Diethyl Ether (10x volume of reaction mix) under vigorous stirring. PNAP will precipitate as a white, sticky solid.

    • Alternative: If ether is unavailable, Hexane can be used, though precipitation may be finer.

  • Drying: Collect the precipitate and dry in a vacuum oven at 40°C overnight.

Protocol B: Controlled RAFT Polymerization

Use this protocol when low polydispersity (PDI < 1.2) or block copolymerization is required.

Reagent Formulation (Target DP = 200)
ReagentRoleAmountRatio ([M]:[CTA]:[I])
N-Acryloylpyrrolidine Monomer2.0 g200
DDMAT (or EMP)Chain Transfer Agent26.2 mg1
AIBN Initiator2.4 mg0.2
1,4-Dioxane Solvent8.0 mLN/A
  • CTA Choice: DDMAT (S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate) is excellent for acrylates and acrylamides.

  • Ratio Logic: The [CTA]:[Initiator] ratio should be kept high (typically 5:1 or 10:1) to minimize termination by radical coupling and ensure the majority of chains are living.

Step-by-Step Methodology
  • Preparation: Combine Monomer, CTA, and Initiator in the solvent in a Schlenk tube.

  • Degassing: Rigorous degassing is even more critical for RAFT than FRP. Use 4 freeze-pump-thaw cycles.

  • Reaction: Heat to 70°C for 8–12 hours.

    • Note: Do not push conversion beyond 80-90% to avoid "dead" chain coupling (bimolecular termination) which broadens PDI.

  • Purification:

    • Precipitate in Diethyl Ether (as in FRP).

    • Dialysis: For high purity, redissolve the polymer in water and dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove traces of CTA (yellow color) and unreacted monomer.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the final polymer powder.

Visualization of Experimental Workflow

PNAP_Synthesis_Workflow cluster_reaction Synthesis Phase Monomer Comm. NAP Monomer Purification Inhibitor Removal (Basic Alumina) Monomer->Purification Remove MEHQ Prep Reaction Prep (Solvent + Initiator + CTA) Purification->Prep Pure Monomer Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Seal Vessel Polymerize Polymerization (65-70°C, 12-16h) Degas->Polymerize O2 Free Quench Termination (Cooling + Air) Polymerize->Quench Time Reached Precip Precipitation (Diethyl Ether) Quench->Precip Purify Analysis QC Analysis (NMR, GPC, Cloud Point) Precip->Analysis Dry Polymer

Figure 1: Operational workflow for the synthesis of Poly(N-acryloylpyrrolidine).

Characterization & Quality Control

Nuclear Magnetic Resonance (1H NMR)
  • Solvent: CDCl3 or D2O.

  • Key Signals:

    • Monomer: Vinyl protons appear at δ 5.6–6.4 ppm.

    • Polymer: Broad peaks at δ 1.4–1.8 ppm (backbone) and δ 3.2–3.6 ppm (pyrrolidine ring protons).

    • Validation: Complete disappearance of peaks at 5.6–6.4 ppm indicates 100% conversion (or successful purification).

Cloud Point Determination (LCST)
  • Protocol: Prepare a 1.0 wt% solution of PNAP in deionized water.

  • Measurement: Monitor optical transmittance (at 500 nm) while heating from 25°C to 70°C at 1°C/min.

  • Expected Result: Sharp decrease in transmittance (clouding) typically between 50–56°C .

Gel Permeation Chromatography (GPC)
  • Eluent: DMF (with LiBr) is preferred over THF due to potential interaction of the amide group with GPC columns.

  • Standards: PMMA standards are commonly used for calibration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibitionCheck seal integrity; increase degassing cycles.
Low Yield Inhibitor presenceRe-pass monomer through alumina column.
Gelation (Insoluble) CrosslinkingReduce monomer concentration; ensure temperature <80°C to prevent auto-crosslinking.
Yellow Product CTA residue (RAFT)Extended dialysis or multiple precipitations required.
Broad PDI (>1.5) Poor initiation(RAFT) Ensure [CTA]:[I] ratio is >5; (FRP) Lower reaction temperature.

References

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). Royal Society of Chemistry (RSC) Advances. [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Polymer Chemistry (RSC). [Link]

  • RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. White Rose eTheses Online. [Link]

  • RAFT Homo and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane. ResearchGate. [Link]

Application Notes and Protocols for the RAFT Polymerization of N-Acryloylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined polymers from N-Acryloylpyrrolidine (NAP) and its derivatives using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As alternatives to classic poly(N-isopropylacrylamide) (PNIPAM), polymers based on pyrrolidone moieties offer significant potential in biomedical applications due to their biocompatibility and tunable thermo-responsive properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the RAFT mechanism, practical guidance on experimental design, step-by-step polymerization protocols, and methods for polymer characterization.

Introduction: The Significance of Pyrrolidone-Based Polymers

Poly(N-vinylpyrrolidone) (PVP) is a well-established, water-soluble, and biocompatible polymer widely used in the pharmaceutical and biomedical fields as a carrier for drug delivery systems.[3][4] However, N-vinylpyrrolidone (NVP) is classified as a 'Less-Activated Monomer' (LAM), which presents challenges for achieving controlled polymerization and forming complex architectures like block copolymers, especially with 'More-Activated Monomers' (MAMs).[5][6][7]

N-Acryloylpyrrolidine (NAP) and its derivatives, such as 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), have emerged as highly attractive alternatives.[5] As acrylamide or acrylate-type monomers, they are classified as MAMs, making them highly amenable to controlled radical polymerization techniques like RAFT.[8][9] This allows for the precise synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.3), and complex architectures (e.g., block copolymers), which is crucial for creating advanced functional materials for applications in drug delivery, tissue engineering, and smart hydrogels.[5][9][10]

The RAFT Polymerization Mechanism: A Foundation for Control

RAFT polymerization is a versatile reversible deactivation radical polymerization (RDRP) technique that imparts a "living" character to a conventional free-radical system.[11] This control is achieved by adding a specific chain transfer agent (CTA), known as a RAFT agent, to the polymerization mixture.[8] The process involves a rapid equilibrium between active (propagating) radical chains and dormant polymer chains, ensuring that all chains have an equal opportunity to grow.[12] This leads to polymers with predictable molecular weights and narrow molecular weight distributions.[]

The core mechanism can be broken down into several key stages:[][14]

  • Initiation: A standard radical initiator (e.g., AIBN, ACVA) decomposes to generate initial radicals.

  • Propagation: These radicals react with monomer units to form propagating polymer chains (P•n).

  • Reversible Chain Transfer: The propagating chain (P•n) reacts with the RAFT agent (S=C(Z)S-R). This is the key step where the radical is transferred to the RAFT agent, forming a dormant polymeric thiocarbonylthio compound (P_n-S-C(Z)=S) and releasing a new radical (R•).

  • Re-initiation: The expelled radical (R•) initiates the growth of a new polymer chain (P•m).

  • Chain Equilibration: A rapid equilibrium is established between the active propagating chains (P•n and P•m) and the dormant species through the intermediate radical adduct. This ensures uniform chain growth across the polymer population.

  • Termination: Irreversible termination reactions still occur, as in conventional free-radical polymerization, but their overall contribution is minimized due to the low concentration of active radicals at any given time.

Caption: The core mechanism of RAFT polymerization.

Key Experimental Considerations

Monomer Classification and RAFT Agent Selection

The success of a RAFT polymerization hinges on the appropriate selection of the RAFT agent for the specific monomer class.[8] N-Acryloylpyrrolidine and its derivatives are acrylamides/acrylates, which are classified as More-Activated Monomers (MAMs) .[8][9] For effective control over MAM polymerization, RAFT agents with a high chain transfer constant are required.

  • Recommended RAFT Agents: Trithiocarbonates (Z = S-alkyl) and aromatic dithioesters (Z = Aryl) are highly effective for MAMs.[6][8]

  • Avoid: Xanthates (Z = O-alkyl) and dithiocarbamates (Z = NR₂) are generally used for Less-Activated Monomers (LAMs) like N-vinylpyrrolidone and can inhibit or retard the polymerization of MAMs.[9]

A common and robust choice for N-acryloylpyrrolidine derivatives is a trithiocarbonate-based CTA like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

Calculating Target Molecular Weight

The theoretical number-average molecular weight (M_n,th) can be predicted using the following formula, assuming complete consumption of the RAFT agent:

M_n,th = (([Monomer]₀ / [CTA]₀) × MW_Monomer × Conversion) + MW_CTA

Where:

  • [Monomer]₀ and [CTA]₀ are the initial molar concentrations of the monomer and RAFT agent.

  • MW_Monomer and MW_CTA are their respective molecular weights.

  • Conversion is the fractional monomer conversion.

The ratio of monomer to RAFT agent ([M]₀/[CTA]₀) determines the target degree of polymerization (DP).

Initiator Choice and Concentration

The initiator provides the source of primary radicals to begin the polymerization. The choice of initiator depends on the desired reaction temperature and solvent.

  • Thermal Initiators: Azobisisobutyronitrile (AIBN) or 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) are common for organic solvents at temperatures between 60-80 °C.[10] For aqueous systems, 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a suitable choice.

  • Redox Initiators: For lower temperature polymerizations (e.g., room temperature to 40 °C), especially in aqueous media, redox pairs like ammonium persulfate (APS) and sodium formaldehyde sulfoxylate (SFS) can be used.[12]

  • Photo-Initiators: Photoinduced electron/energy transfer (PET-RAFT) polymerization allows for reactions to be conducted at room temperature under mild visible light irradiation, providing excellent temporal control.[15][16]

The molar ratio of RAFT agent to initiator ([CTA]₀/[I]₀) is critical. A ratio between 3:1 and 10:1 is typically recommended. A higher ratio leads to a greater proportion of "living" chains but may result in a slower reaction rate.[17]

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for conducting a RAFT polymerization experiment under an inert atmosphere.

RAFT_Workflow A 1. Reagent Preparation (Monomer, CTA, Initiator, Solvent) B 2. Schlenk Flask Setup Add reagents and stir bar A->B C 3. Deoxygenation 3-5 cycles of Freeze-Pump-Thaw B->C D 4. Polymerization Immerse in pre-heated oil bath under N2 or Ar atmosphere C->D E 5. Reaction Quenching Expose to air and cool in ice bath D->E F 6. Polymer Isolation Precipitate into a non-solvent (e.g., cold diethyl ether) E->F G 7. Purification & Drying Filter/centrifuge, wash, and dry under vacuum F->G H 8. Characterization ¹H NMR (conversion) GPC/SEC (Mn, Đ) G->H

Caption: Standard experimental workflow for RAFT polymerization.
Protocol 1: Synthesis of Poly(N-Acryloylpyrrolidine) Homopolymer

This protocol details the synthesis of poly(N-Acryloylpyrrolidine) (PNAP) with a target degree of polymerization (DP) of 100.

Materials:

  • N-Acryloylpyrrolidine (NAP) monomer (MW: 125.15 g/mol )

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT Agent (MW: 279.38 g/mol )

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) Initiator (MW: 280.28 g/mol )

  • 1,4-Dioxane (Anhydrous)

  • Cold Diethyl Ether (for precipitation)

Procedure:

  • Reagent Calculation:

    • NAP: 1.252 g (10.0 mmol, 100 eq.)

    • CPADB (CTA): 27.9 mg (0.10 mmol, 1 eq.)

    • ACVA (Initiator): 5.6 mg (0.02 mmol, 0.2 eq.)

    • This maintains a [CTA]/[I] ratio of 5:1.

    • 1,4-Dioxane: 8.7 mL (to make a 1.0 M monomer solution)

  • Reaction Setup:

    • Add NAP, CPADB, ACVA, and a magnetic stir bar to a 25 mL Schlenk flask.

    • Add the 1,4-Dioxane to dissolve the solids.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • To do this: Freeze the mixture in liquid nitrogen, apply a high vacuum for 10 minutes, close the vacuum line, and then thaw the mixture. Backfill with nitrogen or argon gas after the final cycle.

  • Polymerization:

    • Immerse the Schlenk flask in a pre-heated oil bath at 70 °C.

    • Stir the reaction mixture for the desired time (e.g., 6 hours). To monitor kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.

  • Termination and Isolation:

    • Stop the reaction by removing the flask from the oil bath, cooling it in an ice bath, and exposing the contents to air.

    • Precipitate the polymer by slowly adding the viscous reaction mixture into a beaker of cold diethyl ether (~200 mL) while stirring vigorously.

    • A colored solid (typically pink or red due to the RAFT end-group) should form.

  • Purification and Drying:

    • Allow the precipitate to settle, then decant the ether.

    • Re-dissolve the polymer in a minimal amount of a good solvent (e.g., acetone or THF) and re-precipitate into cold ether to remove any unreacted monomer.

    • Collect the purified polymer by filtration or centrifugation.

    • Dry the polymer in a vacuum oven at room temperature overnight.

Protocol 2: Synthesis of a PNAP-based Diblock Copolymer

This protocol uses the PNAP synthesized in Protocol 1 as a macro-Chain Transfer Agent (macro-CTA) to synthesize a diblock copolymer, for example, with N-isopropylacrylamide (NIPAM).

Procedure:

  • Characterize the PNAP macro-CTA from Protocol 1 via GPC to determine its M_n and Đ.

  • In a new Schlenk flask, dissolve a known amount of the PNAP macro-CTA (e.g., 0.5 g) and the second monomer (e.g., NIPAM, for a target DP of 150) in a suitable anhydrous solvent (e.g., 1,4-Dioxane).

  • Add the initiator (ACVA). The amount should be calculated based on a desired [macro-CTA]/[I] ratio (e.g., 5:1).

  • Repeat the deoxygenation (Step 3), polymerization (Step 4), and purification (Steps 5-6) procedures as described in Protocol 1. The reaction time may need to be adjusted based on the kinetics of the second monomer.

  • Characterize the final product by GPC. A clear shift to a higher molecular weight with retained low dispersity indicates successful block copolymer formation.

Polymer Characterization

Monomer Conversion via ¹H NMR Spectroscopy

Monomer conversion can be determined by comparing the integration of a monomer vinyl proton peak with a stable polymer backbone proton peak.

  • Procedure: Dissolve a small sample of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: For NAP, compare the integral of one of the vinyl protons (~5.6-6.4 ppm) to the integral of the pyrrolidone ring protons in the polymer backbone (~3.2-3.6 ppm).

Molecular Weight and Dispersity via GPC/SEC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is essential for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ = M_w/M_n).

  • System: A typical system uses a solvent like DMF or THF with 0.1% LiBr as the mobile phase, polystyrene or PMMA standards for calibration, and RI/UV detectors.

  • Expected Results: A successful RAFT polymerization will show a linear increase in M_n with monomer conversion and a low, narrow dispersity value (Đ < 1.3).[5]

Data Summary

The following table presents expected outcomes for the RAFT polymerization of an N-Acryloylpyrrolidine derivative under controlled conditions.

Target DP ([M]/[CTA])Monomer[CTA]/[I] RatioTime (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
50NAP5:14>95%~6,500< 1.20
100NAP5:16>95%~12,800< 1.25
200NAEP5:18>90%~36,000< 1.30
400NAEP3:112~85%~69,000< 1.35

Data are representative and based on typical results reported in the literature. Actual results may vary based on specific conditions and monomer purity.[5][18]

References

  • Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). (n.d.). Polymer Science Learning Center, University of Southern Mississippi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCtmB--BnCEzmwHC_M4bgXou_topjNEKDdMJ4oPKblUBVT2nffRNsHLqLniINS67M-WIqYVOku01TYEYER5mof04gGjS6UswswyYWuEuBE8IgeGgyMUTXT9I8d7WKADiRO0d0ljvf5XlVynVOOfyZ5cW_bRHXndRUA82i6zgdLtql7cSxMgDu5w7stDo6hgYtdP3uPh8fc-N0GQeh0LaSbXFQp5i8fYA==]
  • Ishizuka, F., et al. (2018). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra06352h]
  • Williams, O. F. (2021). RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/29081/]
  • Williams, O. F., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules, 51(19), 7433–7447. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180295/]
  • Top, A., et al. (2017). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Polymers, 9(12), 645. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432014/]
  • Ferreira, P. G., et al. (2016). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules, 49(14), 5069-5082. [URL: https://research-information.bris.ac.
  • Nishimura, S., & Tanaka, M. (2023). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Polymer Journal. [URL: https://www.researchgate.
  • Gimeno, M., et al. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 14(4), 701. [URL: https://www.mdpi.com/2073-4360/14/4/701]
  • Keddie, D. (n.d.). Micro Review of RAFT Polymerization. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • RAFT polymerization - specific polymers. (n.d.). Polymer-Chemistry. [URL: https://polymer-chemistry.
  • Fu, C., et al. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 10(4), 474-482. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/py/c8py01569h]
  • Functional RAFT Polymers for Biomedical Applications. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/drug-delivery/functional-raft-polymers]
  • Gimeno, M., et al. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Advances-in-the-Synthesis-of-Complex-Based-Gimeno-Le-Duy/b689a95d5272365a127a3c30164603372c0500b1]
  • Varlas, S., et al. (2023). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Polymers, 15(8), 1980. [URL: https://www.mdpi.com/2073-4360/15/8/1980]
  • Town, J. S. (2013). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham e-Theses. [URL: http://etheses.dur.ac.uk/9417/]
  • Noble, B. B., et al. (2019). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 10(28), 3847-3856. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/py/c9py00685k]
  • RAFT Agents. (n.d.). BOC Sciences. [URL: https://polymer.bocsci.com/products/raft-agents.html]
  • Jonnalagadda, S. V., et al. (2012). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display. Biomacromolecules, 13(4), 1185-1195. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3328574/]
  • Psonis, E., et al. (2021). Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. Journal of Chemistry. [URL: https://www.researchgate.
  • Synthesization and Characterization of Poly(N-Acrylolmorpholine) and Poly (N-Isopropylacrylamide). (n.d.). DEA. [URL: https://dea.lib.unideb.hu/dea/handle/2437/340057]
  • Wang, R., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 10(3), 309. [URL: https://www.mdpi.com/2073-4360/10/3/309]
  • Gaki, A., et al. (2023). Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, thermal properties and self-assembly in aqueous media. Polymer Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00188d]
  • Li, J., et al. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. [URL: https://spiedigitallibrary.org/conference-proceedings-of-spie/13038/130381L/Synthesis-and-thermo-responsive-properties-of-poly-acryloylpyrrolidine-and-its/10.1117/12.3015403.full]
  • RAFT Homo and Copolymerization ofN-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. (2012). ResearchGate. [URL: https://www.researchgate.net/publication/230602755_RAFT_Homo_and_Copolymerization_ofN-Acryloyl-morpholine_Piperidine_and_Azocane_and_Their_Self-Assembled_Structures]
  • Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers, 15(6), 1432. [URL: https://www.mdpi.com/2073-4360/15/6/1432]
  • Iovino, V., et al. (2022). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceutics, 14(7), 1334. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318729/]
  • Jan, A., et al. (2020). Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research. [URL: https://www.researchgate.

Sources

N-Acryloylpyrrolidine in thermo-responsive hydrogel formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Acryloylpyrrolidine (NAPR) in Thermo-Responsive Hydrogel Formulation

Part 1: Introduction & Strategic Overview

The "Thermal Gap" Problem in Hydrogels Poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard for thermo-responsive hydrogels due to its Lower Critical Solution Temperature (LCST) of ~32°C. However, for biomedical applications, this transition temperature poses a critical risk: it is below body temperature (37°C). A PNIPAM hydrogel injected into the body will immediately collapse and release its payload, offering no control after administration.

The Solution: N-Acryloylpyrrolidine (NAPR) Poly(N-acryloylpyrrolidine) (PNAPR) offers a distinct thermodynamic advantage. With an LCST of approximately 56°C , it remains in a swollen, hydrophilic state at body temperature.[1] This creates a "thermal gap" (37°C to 56°C) that allows the hydrogel to retain its payload under physiological conditions. Drug release is only triggered when the tissue is locally heated (e.g., via magnetic hyperthermia or NIR irradiation) to the transition range, making NAPR the superior candidate for on-demand delivery systems.

Part 2: Material Science & Mechanism

Chemical Structure & Thermodynamics

The thermo-responsiveness of NAPR arises from the delicate balance between the hydrophilic amide group in the pyrrolidine ring and the hydrophobic carbon backbone.

  • Below LCST (<56°C): Water molecules form organized "cage-like" structures (clathrates) around the hydrophobic pyrrolidine rings via hydrogen bonding with the amide oxygen. The enthalpy of mixing (

    
    ) is negative and dominates the free energy (
    
    
    
    ), favoring dissolution/swelling.
  • Above LCST (>56°C): The entropy term (

    
    ) dominates. The ordered water cages break down (entropy gain for water), and hydrophobic interactions between pyrrolidine rings take over. The polymer chains collapse into a globule, expelling water and the drug payload.
    
Mechanism Visualization

PhaseTransition State1 Swollen State (T < 56°C) State2 Phase Transition (Entropic Driver) State1->State2 Heating State2->State1 Rehydration State3 Collapsed State (T > 56°C) State2->State3 Dehydration State3->State2 Cooling Mech1 H-Bonding Dominates (Water + Amide) Mech1->State1 Mech2 Hydrophobic Interaction (Pyrrolidine-Pyrrolidine) Mech2->State3

Figure 1: Thermodynamic phase transition mechanism of PNAPR hydrogels.

Part 3: Detailed Synthesis Protocol

Objective: Synthesize a chemically crosslinked PNAPR hydrogel via free-radical polymerization. Target Properties: Robust gelation, LCST ~56°C, high swelling ratio at 37°C.[1]

Materials Checklist
ComponentRoleSpecification
N-Acryloylpyrrolidine (NAPR) Monomer>98% purity (Distill if inhibitor present)
N,N'-Methylenebisacrylamide (MBA) CrosslinkerElectrophoresis grade
Ammonium Persulfate (APS) Initiator10% w/v aqueous solution (Freshly prepared)
TEMED AcceleratorN,N,N',N'-Tetramethylethylenediamine
Deionized Water (DIW) Solvent18.2 MΩ[1][2][3]·cm, degassed
Protocol Steps

Step 1: Monomer Solution Preparation

  • Calculate the molarity. A 2.0 M monomer concentration is optimal for structural integrity.[1]

  • Dissolve 2.78 g of NAPR (MW: 139.19 g/mol ) in 10 mL of degassed DI water.

  • Add 30.8 mg of MBA (MW: 154.17 g/mol ). This corresponds to 1 mol% crosslinking density relative to the monomer.

    • Note: Increasing MBA to 2-3 mol% will decrease swelling ratio and mechanical elasticity.

Step 2: Degassing (Critical for Reproducibility)

  • Transfer the solution to a Schlenk flask or a septum-capped vial.

  • Bubble high-purity Nitrogen or Argon gas through the solution for 15 minutes .

    • Why? Oxygen inhibits free radical polymerization by scavenging radicals.[1] Failure to degas leads to "sticky" surfaces or incomplete gelation.

Step 3: Initiation

  • Add 100 µL of 10% APS solution (approx. 0.5 mol% relative to monomer).

  • Vortex gently for 5 seconds.

  • Add 10 µL of TEMED. Vortex immediately.

    • Timing: Polymerization starts within 30-60 seconds after adding TEMED.[1]

Step 4: Casting & Curing [1]

  • Immediately pipette the solution into the mold (e.g., between two glass plates separated by a 1mm Teflon spacer, or into cylindrical glass vials).

  • Allow polymerization to proceed at 4°C for 24 hours .

    • Expert Insight: Polymerizing at low temperature (4°C) dissipates the heat of reaction, preventing bubble formation and ensuring a homogeneous network structure.

Step 5: Purification

  • Remove hydrogels from molds.[1]

  • Immerse in a large excess of DI water for 48 hours , changing water every 6 hours.

    • Validation: Monitor the wash water via UV-Vis spectroscopy (200-220 nm) to ensure no unreacted monomer remains.

Part 4: Characterization & Validation

LCST Determination (Cloud Point Method)

The LCST is defined as the temperature at which the optical transmittance of the hydrogel (or polymer solution) drops to 50%.

  • Setup: Place a piece of hydrogel in a cuvette filled with DI water.

  • Instrument: UV-Vis Spectrophotometer with a Peltier temperature controller.

  • Ramp: Heat from 25°C to 70°C at 1°C/min. Measure transmittance at 500 nm.

  • Expected Result:

    • 25°C - 50°C: >90% Transmittance (Transparent/Swollen).

    • 56°C: Sharp drop (Phase Transition).

    • 60°C: <10% Transmittance (Opaque/Collapsed).

Swelling Ratio (SR) Analysis


Where 

is the weight of the swollen hydrogel and

is the weight of the dry polymer.
TemperatureExpected BehaviorTypical SR Value
25°C (Room Temp) Highly Swollen15 - 20
37°C (Body Temp) Swollen (Stable)12 - 18
60°C (Hyperthermia) Deswollen (Collapsed)1 - 3

Part 5: Application Case Study (Hyperthermia-Triggered Release)

Scenario: A researcher wants to deliver Doxorubicin (DOX) to a solid tumor. Challenge: Systemic toxicity must be minimized.[1] Release should only occur when the tumor is heated to 45°C+ via magnetic nanoparticles.

Workflow:

  • Loading: Incubate the dry PNAPR hydrogel in a concentrated DOX solution (2 mg/mL) at 4°C for 24 hours. The hydrophilic network absorbs the drug.

  • Encapsulation: Remove hydrogel, rinse briefly.[1] At 37°C (body temp), the hydrogel remains swollen, holding the drug inside the "water cages."

  • Trigger: Apply local heating (45-50°C).

  • Release: The PNAPR chains undergo the coil-to-globule transition. The hydrophobic collapse acts like a "squeezing sponge," expelling the water and the dissolved DOX into the tumor microenvironment.

DrugRelease Step1 1. Drug Loading (T < LCST) Step2 2. Injection/Implantation (37°C - Stable) Step1->Step2 Step3 3. Hyperthermia Trigger (Heating to >50°C) Step2->Step3 External Stimulus Step4 4. Hydrophobic Collapse (Squeezing Effect) Step3->Step4 Step5 5. Burst Release of Drug Step4->Step5

Figure 2: Logic flow for hyperthermia-triggered drug release using PNAPR.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrogel is too soft/dissolves Insufficient crosslinking or oxygen inhibition.[1]Increase MBA to 2 mol% or degas solution for 10 more minutes.
LCST is too high (>60°C) Polymer is too hydrophilic.Copolymerize with a small amount (5-10%) of N-isopropylacrylamide or hydrophobic methacrylate.
Opaque gel at room temp Phase separation during synthesis.Ensure synthesis temperature is strictly controlled at 4°C (well below LCST).
Slow response time Hydrogel bulk is too large (diffusion limit).Synthesize as microgels (emulsion polymerization) or increase porosity (porogen).

References

  • Synthesis and Properties of Poly(N-acryloylpyrrolidine) Mori, H., et al.[1] "Controlled synthesis of thermoresponsive poly(N-acryloylpyrrolidine) via RAFT polymerization." Macromolecules, 2004.[1]

  • LCST Comparison of N-Substituted Acrylamides Kuckling, D., et al.[1][4] "Temperature responsive hydrogels based on N-acryloylpyrrolidine."[1] Polymer Bulletin, 2002.[1]

  • Hyperthermia Drug Delivery Systems Bae, Y.H., et al.[1] "Thermo-sensitive polymers as on-off switches for drug release."[1] Journal of Controlled Release, 2012.[1]

  • General Hydrogel Synthesis Protocols Mazumder, M. A. J., et al.[1] "Core-shell thermoresponsive hydrogels for controlled drug delivery."[1] Polymers, 2020.[1]

Sources

Application Notes and Protocols for Copolymerization of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-acryloylpyrrolidine (APy), is a versatile monomer increasingly utilized in the synthesis of advanced functional polymers. Its unique structural features, combining a reactive acryloyl group with a hydrophilic pyrrolidinone moiety, make it a valuable building block for creating copolymers with tailored properties. These copolymers are finding applications in diverse fields, particularly in the biomedical and pharmaceutical sectors, owing to their potential biocompatibility, thermoresponsiveness, and utility in drug delivery systems.[1][2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in copolymerization reactions. It delves into the underlying principles, offers detailed experimental protocols, and discusses the characterization and potential applications of the resulting copolymers.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueReference
IUPAC Name This compound[6]
Synonyms N-acryloylpyrrolidine, N,N-TETRAMETHYLENEACRYLAMIDE[6]
CAS Number 42104-70-1[7]
Molecular Formula C₇H₁₁NO[6]
Molecular Weight 125.17 g/mol [6]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Principles of Copolymerization

The presence of the acryloyl group allows this compound to participate in various free-radical copolymerization reactions. The choice of comonomer(s) and polymerization technique will dictate the final properties of the copolymer.

Causality Behind Experimental Choices

The selection of the polymerization method is crucial for controlling the architecture and properties of the resulting copolymer.

  • Conventional Free Radical Polymerization: This is a robust and widely used method. However, it offers limited control over molecular weight distribution (polydispersity) and polymer architecture.[8]

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9] This technique is particularly valuable for creating well-defined block copolymers.[2] The choice of a suitable RAFT agent is critical and depends on the reactivity of the monomers being used.[2]

  • Group Transfer Polymerization (GTP): GTP is another controlled polymerization technique that can be used for acrylamide-based monomers, offering good control over the polymerization process.[10][11]

The pyrrolidinone ring imparts hydrophilicity to the resulting copolymer. By copolymerizing with hydrophobic monomers, such as n-alkyl methacrylates, amphiphilic block copolymers can be synthesized.[1][2] These copolymers can self-assemble into various nanostructures in solution, making them excellent candidates for drug delivery applications.[1][4]

Furthermore, copolymers of N-acryloylpyrrolidine can exhibit thermoresponsive behavior, characterized by a lower critical solution temperature (LCST).[10][11] This property, where the polymer undergoes a reversible phase transition from soluble to insoluble in an aqueous solution upon a change in temperature, is highly desirable for creating "smart" materials for controlled drug release and tissue engineering.[12][13]

Experimental Protocols

The following protocols provide a general framework for the copolymerization of this compound. Researchers should adapt these protocols based on the specific comonomer and desired polymer characteristics.

Protocol 1: Free Radical Copolymerization of this compound with a Hydrophobic Monomer (e.g., Methyl Methacrylate)

This protocol describes a standard free-radical solution polymerization to create a random copolymer.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification node_reagents 1. Weigh Monomers and Initiator node_dissolve 2. Dissolve in Anhydrous Solvent node_reagents->node_dissolve node_purge 3. Purge with Inert Gas node_dissolve->node_purge node_heat 4. Heat to Reaction Temperature node_purge->node_heat node_react 5. Maintain for a Set Time node_heat->node_react node_cool 6. Cool to Room Temperature node_react->node_cool node_precipitate 7. Precipitate in Non-solvent node_cool->node_precipitate node_filter 8. Filter and Wash node_precipitate->node_filter node_dry 9. Dry under Vacuum node_filter->node_dry

Caption: Workflow for free radical copolymerization.

Materials:

  • This compound

  • Methyl Methacrylate (MMA) (or other hydrophobic comonomer)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Non-solvent for precipitation (e.g., Hexane, Diethyl ether)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, combine this compound and the comonomer in the desired molar ratio. Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the total monomer concentration).

  • Solvent Addition: Add a sufficient amount of anhydrous solvent to dissolve the reactants. The concentration will influence the reaction kinetics and the final molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, purge the solution with an inert gas for at least 30 minutes.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Reaction Time: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The reaction time will affect the monomer conversion and the final molecular weight.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: RAFT Copolymerization for Block Copolymer Synthesis

This protocol outlines the synthesis of a well-defined block copolymer using RAFT polymerization. This example describes the synthesis of a diblock copolymer.

Workflow Diagram:

G cluster_block1 First Block Synthesis cluster_block2 Second Block Synthesis (Chain Extension) cluster_workup2 Final Purification node_reagents1 1. Combine First Monomer, RAFT Agent, and Initiator node_react1 2. Polymerize to High Conversion node_reagents1->node_react1 node_isolate1 3. Isolate and Characterize Macro-CTA node_react1->node_isolate1 node_reagents2 4. Combine Macro-CTA, Second Monomer, and Initiator node_isolate1->node_reagents2 node_react2 5. Polymerize to Desired Conversion node_reagents2->node_react2 node_precipitate2 6. Precipitate Block Copolymer node_react2->node_precipitate2 node_purify2 7. Purify and Dry node_precipitate2->node_purify2

Caption: Workflow for RAFT block copolymer synthesis.

Materials:

  • Monomers for each block (including this compound)

  • RAFT agent (e.g., a dithiobenzoate or trithiocarbonate, chosen based on monomer reactivity)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent

  • Non-solvent for precipitation

Procedure:

  • Synthesis of the First Block (Macro-CTA):

    • Follow steps 1-5 from Protocol 1, using the first monomer, the chosen RAFT agent, and the initiator.

    • Monitor the reaction closely to achieve high monomer conversion without complete initiator consumption.

    • Isolate the resulting polymer (macro-CTA) by precipitation and drying. Characterize its molecular weight and polydispersity.

  • Synthesis of the Second Block (Chain Extension):

    • In a Schlenk flask, dissolve the purified macro-CTA and the second monomer in an anhydrous solvent.

    • Add a small amount of initiator.

    • Degas the solution as described previously.

    • Heat the reaction mixture to the appropriate temperature and allow it to proceed for the desired time to achieve the target block length.

  • Purification of the Block Copolymer:

    • Precipitate, filter, and dry the final block copolymer as described in Protocol 1.

Characterization of Copolymers

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the copolymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the incorporation of both monomers into the copolymer chain and allows for the determination of the copolymer composition.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups of the constituent monomers in the copolymer.[14]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.[8]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the copolymer, which provides insights into its thermal properties and miscibility of the blocks in block copolymers.[8][15]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the copolymer.[8]
Dynamic Light Scattering (DLS) For amphiphilic copolymers, DLS can be used to determine the size and size distribution of self-assembled micelles or nanoparticles in solution.[2]
UV-Vis Spectroscopy Can be used to determine the lower critical solution temperature (LCST) of thermoresponsive polymers by measuring the change in transmittance as a function of temperature.[10]

Applications in Drug Development

Copolymers incorporating this compound are of significant interest in the pharmaceutical and biomedical fields.

  • Drug Delivery: Amphiphilic block copolymers can self-assemble into core-shell micelles in aqueous environments. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.[1][2][4]

  • Stimuli-Responsive Systems: Thermoresponsive copolymers can be designed to release a therapeutic agent in response to a temperature change. For example, a drug-loaded polymer solution that is liquid at room temperature could form a gel at body temperature, creating a sustained-release depot.[12][13]

  • Biocompatible Coatings: The hydrophilic nature of the pyrrolidinone group can be leveraged to create biocompatible coatings for medical devices, potentially reducing protein adsorption and improving hemocompatibility.[15]

  • Hydrogels: Copolymers can be crosslinked to form hydrogels, which are highly swollen, water-insoluble polymer networks. These hydrogels can be used for wound dressings, contact lenses, and as scaffolds for tissue engineering.[14][16]

Conclusion

This compound is a valuable monomer for the synthesis of functional copolymers with a wide range of properties. By carefully selecting the comonomer and polymerization technique, researchers can create materials with tailored hydrophilicity, amphiphilicity, and thermoresponsiveness. The protocols and information provided in this guide offer a solid foundation for the exploration of these versatile copolymers in various research and development settings, particularly in the design of novel drug delivery systems and advanced biomaterials.

References

  • RadTech. (n.d.). Copolymerization of N-Vinyl Pyrrolidinone with Multifunctional Acrylates. Retrieved from [Link]

  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
  • National Institutes of Health. (n.d.). Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]

  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolymerization of acrylonitrile with N-vinyl-2-pyrrolidone to improve the hemocompatibility of polyacrylonitrile | Request PDF. Retrieved from [Link]

  • Preprints.org. (2022). Block Copolymers of N-Vinyl Pyrrolidone with N-Hexyl Methacrylate and Stearyl Methacrylate. Synthesis, Characterization, Thermal Properties and Self-Assembly Behavior in Selective Solvents. Retrieved from [Link]

  • SPIE Digital Library. (2020). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Retrieved from [Link]

  • MDPI. (n.d.). New Materials Based on Polyvinylpyrrolidone-Containing Copolymers with Ferromagnetic Fillers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SPIE Digital Library. (2020). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Retrieved from [Link]

  • MDPI. (n.d.). New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of well-defined diblock copolymer nano-objects by RAFT non-aqueous emulsion polymerization of N-(2-acryloyloxy)ethyl pyrrolidone in non-polar media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Thermoresponsive polymers in non-aqueous solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Retrieved from [Link]

  • National Institutes of Health. (n.d.). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of new temperature-responsive polymers, poly(N-acryloylpiperidine) derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]

  • Diva-portal.org. (n.d.). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Prop-1-en-2-yl)pyrrolidine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. Retrieved from [Link]

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Application of N-Acryloylpyrrolidine in biomedical polymers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Acryloylpyrrolidine in Biomedical Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Smart Biomaterials

In the landscape of biomedical polymers, the quest for materials that are not only biocompatible but also responsive to physiological cues is paramount. N-Acryloylpyrrolidine (APY) is an emerging monomer that gives rise to Poly(N-Acryloylpyrrolidine) (PAPY), a polymer with significant potential in this domain. Structurally related to the well-established and biocompatible Poly(N-vinylpyrrolidone) (PVP), PAPY distinguishes itself through its acrylamide-based backbone, which imparts unique and highly tunable thermo-responsive properties.[1][2][3]

Polymers based on APY are poised as promising alternatives to Poly(N-isopropylacrylamide) (PNIPAM), one of the most widely studied thermo-responsive polymers.[4][5] While PNIPAM exhibits a sharp Lower Critical Solution Temperature (LCST) near body temperature, concerns about its biocompatibility, including the potential to induce blood clots, have motivated the search for alternatives.[4] Pyrrolidone-based polymers, such as PAPY derivatives, offer excellent biocompatibility, good blood compatibility, and high cell affinity, making them ideal candidates for next-generation drug delivery systems, tissue engineering scaffolds, and advanced diagnostics.[4][6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of N-Acryloylpyrrolidine in the development of advanced biomedical polymers. It is designed to furnish researchers and drug development professionals with the foundational knowledge and detailed protocols required to harness the potential of this versatile polymer.

Part 1: Synthesis and Polymerization of N-Acryloylpyrrolidine

The journey to a functional biomedical polymer begins with the precise synthesis of its constituent monomer and controlled polymerization to achieve desired molecular weights and functionalities.

Protocol: Synthesis of N-Acryloylpyrrolidine (APY) Monomer

The synthesis of APY is a straightforward amidation reaction between pyrrolidine and acryloyl chloride. The following protocol is adapted from established laboratory procedures.[7]

Rationale: This reaction uses triethylamine as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The subsequent washing steps are critical for removing unreacted starting materials and the triethylammonium salt, ensuring high monomer purity, which is essential for successful polymerization.

Workflow for APY Monomer Synthesis

cluster_0 Reaction Setup (0°C) cluster_1 Reaction & Workup cluster_2 Purification Pyrrolidine Pyrrolidine ReactionVessel ReactionVessel Pyrrolidine->ReactionVessel Combine in flask Et3N Triethylamine Et3N->ReactionVessel Combine in flask THF Dry THF THF->ReactionVessel Combine in flask AcCl Acryloyl Chloride (dropwise) AcCl->ReactionVessel Stir Stir ReactionVessel->Stir Stir at 25°C (15 hours) Filter Filter Stir->Filter Filter precipitate Concentrate Concentrate Filter->Concentrate Concentrate filtrate Dissolve Dissolve Concentrate->Dissolve Dissolve in CH2Cl2 WashHCl WashHCl Dissolve->WashHCl Wash with 0.1M HCl WashBrine WashBrine WashHCl->WashBrine Wash with brine Dry Dry WashBrine->Dry Dry over Na2SO4 Distill Distill Dry->Distill Vacuum Distillation Product Product Distill->Product Final Product: APY cluster_RAFT RAFT Equilibrium Initiator Initiator Radical Radical Initiator->Radical Decomposition (e.g., heat) P1 Propagating Radical (Pn•) Radical->P1 + Monomer (M) Equilibrium P1->Equilibrium + RAFT Agent (Z-C(=S)S-R) Polymer Well-defined Polymer P1->Polymer Chain Growth P1_dormant P1_dormant Equilibrium->P1_dormant Dormant Species (Pn-S-C(=S)Z) R_radical R_radical Equilibrium->R_radical Leaving Group Radical (R•) P1_dormant->Equilibrium Activation P2 New Propagating Radical (Pm•) R_radical->P2 + Monomer (M) P2->Equilibrium P2->Polymer Chain Growth

Caption: The core mechanism of RAFT polymerization, showing the equilibrium between active and dormant species.

Materials:

  • N-Acryloylpyrrolidine (APY) monomer

  • RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)

  • Schlenk flask, rubber septum, and nitrogen/argon line

Protocol:

  • In a Schlenk flask, dissolve the APY monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT]:[Initiator] will determine the target molecular weight (e.g., 100:1:0.2).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes while stirring in an ice bath.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

Part 2: Physicochemical Properties of Poly(N-Acryloylpyrrolidine) (PAPY)

Understanding the fundamental properties of PAPY is key to designing effective biomedical systems. Its most notable characteristic is its thermo-responsiveness.

Thermo-responsive Behavior (Cloud Point)

PAPY exhibits a Lower Critical Solution Temperature (LCST), also known as the cloud point (Tc), in aqueous solutions. Below the Tc, the polymer is fully hydrated and soluble. Above the Tc, the polymer chains undergo a conformational change, dehydrate, and aggregate, causing the solution to become turbid. [7]This sharp, reversible phase transition is the basis for many of its "smart" applications. [5] The Tc can be precisely tuned by altering the polymer's molecular weight or by copolymerizing APY with other monomers. [7]* Effect of Molecular Weight: For PAPY homopolymers, the cloud point generally lies between 50°C and 56°C. [7]* Effect of Copolymerization: Incorporating a more hydrophilic comonomer will increase the Tc, while a more hydrophobic comonomer will decrease it. This allows for tuning the transition temperature to be precisely at or near physiological temperature (37°C) for in-vivo applications. [5] Mechanism of Thermo-responsive Phase Transition

cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) node_a Polymer chains are hydrated and soluble img_a Heat Heating img_a->Heat node_b Polymer chains dehydrate and aggregate img_b Cool Cooling img_b->Cool Heat->img_b Cool->img_a

Caption: Reversible phase transition of a thermo-responsive polymer around its LCST.

Solubility

Homopolymers of APY are generally soluble in water (below their Tc) and a range of common organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [6]This solubility profile is advantageous for both processing and purification.

Summary of Physicochemical Data

The following table summarizes typical properties of PAPY synthesized via controlled polymerization methods.

PropertyTypical Value / DescriptionSignificance in BiomedicineReference(s)
Cloud Point (Tc) 50-56 °C (tunable via copolymerization)Enables in-situ gelation at body temperature (37°C) for drug depots or cell scaffolds.[7]
Solubility Soluble in water (below Tc) and various organic solvents.Facilitates formulation with diverse drugs and allows for straightforward purification.[6]
Dispersity (Đ or Mw/Mn) < 1.3 (achievable with RAFT)Ensures batch-to-batch reproducibility and predictable in-vivo performance.[8]
Biocompatibility Good blood compatibility and cell affinity demonstrated in derivatives.Reduces risk of adverse immune reactions, making it suitable for in-vivo applications.[4][6]

Part 3: Biomedical Applications & Protocols

The unique properties of PAPY open the door to several high-impact biomedical applications, primarily centered around its ability to form "smart" hydrogels.

Application: Thermo-responsive Hydrogels for Drug Delivery

Concept: A drug can be mixed with a PAPY solution at room temperature. This formulation remains a low-viscosity liquid, making it easily injectable. Upon injection into the body, the temperature increase to 37°C (if the polymer's Tc is tuned below this) triggers a rapid sol-gel transition, forming a hydrogel depot that encapsulates the drug and releases it in a sustained manner as the gel slowly degrades or the drug diffuses out. [5][9][10] Protocol: Preparation and Testing of a Thermo-gelling PAPY Formulation

Objective: To prepare a PAPY hydrogel containing a model drug (e.g., Methylene Blue for visual confirmation) and demonstrate its temperature-induced gelation.

Materials:

  • Synthesized PAPY (or a copolymer tuned to a Tc < 37°C)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Model drug (e.g., Methylene Blue)

  • Small glass vials (2 mL)

  • Water bath or incubator set to 37°C

Protocol:

  • Prepare a sterile 10% (w/v) solution of PAPY in cold PBS (pH 7.4). Ensure complete dissolution by gentle stirring or agitation at 4°C overnight.

  • Add the model drug to the polymer solution to a final concentration of 0.1 mg/mL. Mix thoroughly until a homogenous solution is obtained.

  • Transfer 1 mL of the drug-loaded polymer solution to a glass vial. At room temperature, the solution should be a liquid.

  • Place the vial in a water bath or incubator pre-heated to 37°C.

  • Observe the vial. Gelation is confirmed when the solution no longer flows upon inverting the vial. This transition should occur within minutes.

  • (Optional Drug Release Study): To measure drug release, overlay the formed gel with 1 mL of fresh PBS at 37°C. At predetermined time points (e.g., 1, 4, 8, 24 hours), remove the supernatant (the release medium) and replace it with fresh PBS. Analyze the concentration of the drug in the collected supernatant using UV-Vis spectroscopy.

Application: Injectable Scaffolds for Tissue Engineering

Concept: The ability to encapsulate cells within a hydrogel scaffold in-situ is a major goal of tissue engineering. Cells can be suspended in the cold PAPY solution, and the mixture can be injected into a defect site. The subsequent gelation at body temperature forms a 3D scaffold that provides mechanical support and a hydrated environment conducive to cell growth, proliferation, and tissue regeneration. [11]The demonstrated biocompatibility of pyrrolidone-based polymers is critical for this application. [4] Protocol: Cell Encapsulation in a PAPY Hydrogel

Objective: To encapsulate a cell line (e.g., NIH/3T3 fibroblasts) within a PAPY hydrogel and assess short-term viability. (Note: All steps must be performed under sterile conditions in a biosafety cabinet).

Materials:

  • Lyophilized, sterile PAPY (or copolymer)

  • Sterile, cold cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., NIH/3T3 fibroblasts)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Sterile multi-well culture plate

Protocol:

  • Prepare a sterile 10% (w/v) solution of PAPY in cold, serum-free culture medium. Ensure complete dissolution at 4°C.

  • Harvest cultured cells using standard trypsinization and resuspend them in a small volume of cold culture medium to a concentration of 10 x 10⁶ cells/mL.

  • Gently mix 9 parts of the cold polymer solution with 1 part of the cell suspension to achieve a final cell density of 1 x 10⁶ cells/mL. Keep the mixture on ice to prevent premature gelation.

  • Pipette 100 µL of the cell-polymer suspension into each well of a pre-warmed 96-well plate.

  • Incubate the plate at 37°C in a CO₂ incubator to induce gelation.

  • After 30 minutes, add 100 µL of warm culture medium on top of each gel to keep it hydrated.

  • After 24 hours of incubation, assess cell viability using a Live/Dead assay according to the manufacturer's instructions. Live cells will fluoresce green, and dead cells will fluoresce red, which can be visualized using fluorescence microscopy.

Part 4: Essential Characterization Protocols

Self-validation is key to robust research. The following protocols are essential for confirming the successful synthesis and properties of your APY-based polymers.

¹H NMR Spectroscopy: Confirming Polymerization

Purpose: To confirm the synthesis of the APY monomer and its subsequent polymerization by observing the disappearance of vinyl proton signals.

Procedure:

  • Dissolve a small sample of the purified APY monomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum. Key signals for APY monomer include vinyl protons typically observed between 5.5 and 6.5 ppm.

  • After polymerization, dissolve a sample of the purified PAPY polymer in the same solvent and acquire its spectrum.

  • Confirmation of Success: Successful polymerization is confirmed by the complete disappearance of the characteristic vinyl proton signals in the polymer's spectrum. [7]

Size Exclusion Chromatography (SEC/GPC): Determining Molecular Weight

Purpose: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymer.

Procedure:

  • Prepare a polymer solution (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with 0.1% LiBr) that is compatible with your SEC system and columns.

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or particulates.

  • Inject the sample into the SEC system.

  • Analyze the resulting chromatogram against a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Confirmation of Success: A controlled polymerization (like RAFT) is indicated by a narrow, monomodal peak and a low dispersity value (Đ < 1.3).

Cloud Point Measurement via UV-Vis Spectroscopy

Purpose: To precisely determine the cloud point (Tc) of the thermo-responsive polymer.

Procedure:

  • Prepare a dilute solution of the polymer in deionized water or PBS (e.g., 1% w/v).

  • Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the spectrophotometer to measure the optical transmittance at a fixed wavelength (e.g., 500 nm).

  • Program the temperature controller to ramp up the temperature slowly (e.g., 0.5°C/min) from a point below the expected Tc to a point above it.

  • Record the transmittance as a function of temperature.

  • Determination of Tc: The cloud point (Tc) is defined as the temperature at which the transmittance drops to 50% of its initial value. [7]

Conclusion and Future Outlook

N-Acryloylpyrrolidine stands as a highly promising building block for the next generation of smart biomedical polymers. Its ability to form well-defined, thermo-responsive polymers with excellent biocompatibility provides a versatile platform for innovation in drug delivery, tissue engineering, and beyond. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the applications of PAPY, ultimately contributing to the development of safer and more effective therapeutic strategies. Future work will likely focus on creating complex architectures, such as multi-block copolymers and bio-conjugates, to further enhance the functionality and targeting capabilities of these advanced materials.

References

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). (n.d.). RSC Publishing. [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). (n.d.). ResearchGate. [Link]

  • Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. (2018). PubMed. [Link]

  • Thermoresponsive polymers for biomedical applications. (n.d.). Slideshare. [Link]

  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (2022). PMC. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. (2011). MDPI. [Link]

  • Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds. (2024). MDPI. [Link]

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (2022). PubMed. [Link]

  • New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. (2024). MDPI. [Link]

  • Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. (2024). SPIE Digital Library. [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). [Link]

  • Poly(ethylene glycol)-containing Hydrogels for Oral Protein Delivery Applications. (n.d.). ResearchGate. [Link]

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (2022). MDPI. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. (n.d.). ResearchGate. [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. (2006). Research at TUS. [Link]

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. (n.d.). ResearchGate. [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (n.d.). PMC. [Link]

  • pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. (n.d.). SciELO. [Link]

  • Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. (2022). Frontiers. [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). ResearchGate. [Link]

  • [Polymer materials for biomedical purposes obtained by radiological methods. II. Radiation polymerization of acrylamides and N-vinylpyrrolidone]. (n.d.). PubMed. [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. (n.d.). ResearchGate. [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (n.d.). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: N-Acryloylpyrrolidine Cross-linking Methods for Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of N-Acryloylpyrrolidine in Advanced Hydrogel Design

Hydrogels, three-dimensional networks of hydrophilic polymers, have become indispensable in biomedical research due to their high water content, biocompatibility, and tunable physical properties that can mimic native tissue.[1][2] Within the vast landscape of hydrogel-forming monomers, N-Acryloylpyrrolidine (APY) emerges as a molecule of significant interest. Its structure combines a highly hydrophilic, biocompatible pyrrolidone ring—a feature shared with the widely used Poly(N-vinylpyrrolidone) (PVP)—with a reactive acrylate group, enabling versatile polymerization.[3][4]

This combination makes APY an excellent candidate for producing "smart" hydrogels, particularly those that respond to temperature stimuli. Research on structurally related N-acryloyloxyalkyl-pyrrolidones has demonstrated their thermo-responsive behavior, exhibiting a Lower Critical Solution Temperature (LCST) that can be precisely tuned.[5][6] This property, where the hydrogel undergoes a reversible volume change in response to temperature, is critical for applications such as on-demand drug delivery, cell encapsulation, and tissue engineering scaffolds.[7][8]

This guide provides an in-depth exploration of various cross-linking methodologies to synthesize APY-based hydrogels, from straightforward free-radical polymerization to advanced controlled radical techniques for creating well-defined network architectures. Each section explains the core mechanism, provides field-proven protocols, and discusses the rationale behind the experimental choices to empower researchers in designing hydrogels tailored to their specific applications.

Method 1: Free-Radical Polymerization (FRP) for Bulk Hydrogel Synthesis

Free-radical polymerization is the most conventional and direct method for synthesizing chemically cross-linked hydrogels.[9] The process relies on a radical initiator to start the polymerization of the APY monomer and a multifunctional cross-linking agent to covalently link the growing polymer chains into a continuous 3D network.

Causality and Experimental Choices:

  • Initiator: The choice of initiator depends on the desired polymerization conditions. Ammonium persulfate (APS) is ideal for aqueous solutions, often paired with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED) for room temperature polymerization.[10] Azobisisobutyronitrile (AIBN) is used for polymerization in organic solvents or at higher temperatures (typically >60°C).[11]

  • Cross-linker: N,N'-methylenebis(acrylamide) (MBAA) is a standard cross-linker that has a similar reactivity to acrylamide-type monomers, leading to a relatively homogenous network structure. The concentration of the cross-linker is a critical parameter: higher concentrations increase the cross-link density, resulting in a stiffer hydrogel with a lower swelling capacity and smaller mesh size.[12]

  • Deoxygenation: Molecular oxygen is a potent inhibitor of free-radical polymerization. Therefore, removing dissolved oxygen from the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) is a crucial step to ensure consistent and efficient polymerization.

Experimental Workflow: Free-Radical Polymerization

cluster_prep Preparation cluster_init Initiation & Polymerization cluster_post Post-Processing prep1 Dissolve APY Monomer & MBAA Cross-linker in Solvent (e.g., PBS) prep2 Purge with N2/Ar (15-30 min) prep1->prep2 Deoxygenation init1 Add Initiator (e.g., APS/TEMED) prep2->init1 init2 Vortex & Inject into Mold (e.g., between glass plates) init1->init2 init3 Allow Polymerization (e.g., RT for 1-2 hours) init2->init3 Gelation Occurs post1 Remove Hydrogel from Mold init3->post1 post2 Wash in DI Water (24-48 hours, change water frequently) post1->post2 Remove unreacted species post3 Characterize or Lyophilize post2->post3 cluster_prep Preparation cluster_photo Photocross-linking cluster_post Post-Processing prep1 Dissolve APY, Cross-linker, & Photoinitiator in Solvent prep2 Filter-sterilize (if for cell culture) prep1->prep2 photo1 Pipette Pre-gel Solution into Mold or onto Substrate prep2->photo1 photo2 Expose to UV Light (e.g., 365 nm) photo1->photo2 photo3 Gelation Occurs (Seconds to Minutes) photo2->photo3 Radical Generation post1 Wash in DI Water or Culture Medium photo3->post1 post2 Characterize or Use Immediately post1->post2 Remove unreacted species

Caption: Workflow for APY hydrogel synthesis via UV photocross-linking.

Protocol: Synthesis of a Poly(APY) Hydrogel via Photocross-linking

Materials:

  • N-Acryloylpyrrolidine (APY) monomer

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) (Cross-linker)

  • Irgacure 2959 (Photoinitiator)

  • Phosphate-buffered saline (PBS, 1x, pH 7.4)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Preparation of Pre-gel Solution:

    • Prepare a 0.5% (w/v) stock solution of Irgacure 2959 in PBS. Gentle heating may be required to fully dissolve.

    • In a new light-protected vial (e.g., amber vial or wrapped in foil), add 1.0 g of APY monomer and 0.1 g (10% w/w) of PEGDA.

    • Add 8.0 mL of PBS and stir to dissolve.

    • Add 1.0 mL of the 0.5% (w/v) Irgacure 2959 stock solution to achieve a final photoinitiator concentration of 0.05% (w/v). Mix thoroughly.

  • Cross-linking:

    • Pipette the pre-gel solution into a transparent mold or onto a surface.

    • Place the mold under a UV lamp. Expose the solution to 365 nm UV light at an intensity of approximately 5-10 mW/cm² for 1-5 minutes. The exact time will depend on the gel thickness and desired properties and should be optimized.

  • Purification and Storage:

    • Remove the cross-linked hydrogel from the mold.

    • Wash the hydrogel extensively in PBS or DI water for 24-48 hours as described in the FRP protocol to remove any unreacted components and residual photoinitiator.

Method 3: Controlled Radical Polymerization (CRP) for Precision Networks

For applications demanding precise control over hydrogel properties, such as defined network mesh sizes, controlled drug release kinetics, or the creation of complex block copolymer architectures, Controlled/Reversible-Deactivation Radical Polymerization (RDRP) techniques are superior to conventional FRP. [3]Two of the most powerful RDRP methods are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). [13][14]

A. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization achieves control by introducing a chain transfer agent (the RAFT agent) that reversibly deactivates propagating polymer chains. This process allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ < 1.2). For hydrogel synthesis, this enables the creation of well-defined polymer precursors that can be cross-linked in a separate, controlled step.

Causality and Experimental Choices:

  • RAFT Agent: The choice of RAFT agent is monomer-dependent. For acrylate-type monomers like APY, trithiocarbonates (e.g., DDMAT) or specific xanthates are highly effective. [3][15]The ratio of monomer to RAFT agent is the primary determinant of the final polymer's molecular weight.

  • Initiator: A standard radical initiator (e.g., AIBN) is still required, but at a much lower concentration relative to the RAFT agent (typically 1:5 to 1:10). The initiator's role is simply to generate a low, steady concentration of radicals to initiate new chains.

RAFT Polymerization Mechanism

cluster_init Initiation cluster_raft RAFT Equilibrium cluster_prop Controlled Growth I Initiator (I) P_rad Propagating Radical (Pn•) I->P_rad Reacts with M M Monomer (M) RAFT_agent RAFT Agent (Z-C(=S)S-R) P_rad->RAFT_agent Addition Growth Pn• + M → Pn+1• P_rad->Growth Intermediate Intermediate Radical RAFT_agent->Intermediate Addition Intermediate->P_rad Fragmentation Dormant_chain Dormant Chain (Pn-S-C(=S)-Z) Intermediate->Dormant_chain Fragmentation Leaving_group_rad Leaving Group Radical (R•) Intermediate->Leaving_group_rad Fragmentation Dormant_chain->Intermediate Re-activation Leaving_group_rad->M Re-initiates

Caption: Reversible equilibrium at the core of RAFT polymerization.

Protocol: Synthesis of Poly(APY) Precursor via RAFT

Materials:

  • N-Acryloylpyrrolidine (APY) monomer, passed through a basic alumina column to remove inhibitor

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Cold Diethyl Ether

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve APY (e.g., 2.0 g, 14.3 mmol), DDMAT (e.g., 52.3 mg, 0.143 mmol, for a target DP of 100), and AIBN (4.7 mg, 0.0286 mmol, [RAFT]/[I] = 5) in 8 mL of 1,4-dioxane.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed for a set time (e.g., 4-12 hours). The reaction can be monitored by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR.

  • Termination and Purification:

    • Stop the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • Hydrogel Formation (Post-polymerization):

    • The resulting well-defined, linear poly(APY) chains can be cross-linked into a hydrogel using various methods, such as reacting end-groups or by using a difunctional cross-linking agent in a separate reaction step.

B. Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating chains through an atom transfer process. [16]It provides excellent control over polymer synthesis and is widely used for creating advanced materials for biomedical applications. [13]

ATRP Mechanism

cluster_atrp ATRP Equilibrium cluster_prop Propagation Dormant Dormant Species (P-X) Radical Propagating Radical (P•) Dormant->Radical ka (Activation) Activator Activator (Cu(I)/L) Deactivator Deactivator (Cu(II)X/L) Activator->Deactivator Oxidation Deactivator->Activator Reduction Radical->Dormant kd (Deactivation) Growth P• + Monomer → Pn+1• Radical->Growth Monomer Monomer Monomer->Growth

Caption: The dynamic equilibrium between active and dormant species in ATRP.

Protocol: Synthesis of Poly(APY) via ATRP

Materials:

  • N-Acryloylpyrrolidine (APY) monomer, inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole or DMF (Solvent)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add CuBr (e.g., 10.3 mg, 0.071 mmol).

    • Add APY monomer (1.0 g, 7.1 mmol), EBiB (10.4 µL, 0.071 mmol, for a target DP of 100), and 2 mL of anisole.

    • Seal the flask and perform three freeze-pump-thaw cycles.

  • Initiation:

    • Through a degassed syringe, add PMDETA (14.8 µL, 0.071 mmol) to the frozen mixture.

    • Thaw the mixture and place the flask in a preheated oil bath at 60°C.

  • Polymerization and Purification:

    • The polymerization will proceed, often indicated by an increase in viscosity.

    • After the desired time (e.g., 2-8 hours), stop the reaction by cooling and exposing it to air.

    • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in cold diethyl ether or hexane and dry under vacuum. The resulting polymer can then be cross-linked into a hydrogel.

Key Properties and Applications of Poly(APY) Hydrogels

Thermo-responsiveness and Drug Delivery

The pyrrolidone group in APY suggests that its polymer will exhibit thermo-responsive behavior in aqueous solutions, characterized by an LCST. Based on analogs like poly(N-(2-(methacryoyloxy)ethyl)pyrrolidone), the LCST of poly(APY) hydrogels is expected to be in a physiologically relevant range, potentially around 55°C, and can be tuned by copolymerization with other monomers. [15]Below the LCST, the hydrogel is swollen and hydrophilic, capable of holding a large volume of water and encapsulated drugs. Above the LCST, the polymer chains become hydrophobic, causing the hydrogel to collapse and expel water, thereby releasing the entrapped therapeutic agent in a controlled, triggered manner. [7]This "on-off" release mechanism is highly desirable for advanced drug delivery systems.

Biocompatibility and Tissue Engineering

Polymers containing the pyrrolidone moiety, such as PVP, have a long history of use in biomedical applications due to their excellent biocompatibility and low toxicity. [4]Poly(APY) hydrogels are therefore expected to be highly biocompatible, making them suitable for applications involving direct contact with cells and tissues. Their tunable mechanical properties and high water content allow them to serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration. [9]

References

  • ResearchGate. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Available from: [Link]

  • Royal Society of Chemistry. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Available from: [Link]

  • White Rose Research Online. RAFT Aqueous Dispersion Polymerization of N -(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. (2016). Available from: [Link]

  • White Rose eTheses Online. RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. Available from: [Link]

  • MDPI. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. (2021). Available from: [Link]

  • Wikipedia. Lower critical solution temperature. Available from: [Link]

  • ResearchGate. The influence of N‐vinyl pyrrolidone on polymerization kinetics and thermo‐mechanical properties of crosslinked acrylate polymers. Available from: [Link]

  • MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2021). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2022). Available from: [Link]

  • MDPI. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Available from: [Link]

  • PMC. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Available from: [Link]

  • Springer. Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, thermal properties and self-assembly in selective solvents. Available from: [Link]

  • Carnegie Mellon University. About ATRP - Matyjaszewski Polymer Group. Available from: [Link]

  • MDPI. A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. (2022). Available from: [Link]

  • PMC. Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. Available from: [Link]

  • Pontificia Universidad Católica del Perú. Synthesis and characterization of new hydrogels through copolymerization of N-acryloyl-tris-(hydroxymethyl)aminomethane and different crosslinking agents. (2008). Available from: [Link]

  • ResearchGate. N-vinylpyrrolidone/acrylic acid/2-acrylamido-2-methylpropane sulfonic acid based hydrogels: Synthesis, characterization and their application in the removal of heavy metals | Request PDF. Available from: [Link]

  • ResearchGate. Polymerization Kinetics of N-Vinylpyrrolidone. Available from: [Link]

  • Carnegie Mellon University. Surfaces - Matyjaszewski Polymer Group. Available from: [Link]

  • ChemRxiv. Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. Available from: [Link]

  • DOI. Synthesis and Characterization of Hydrogel Alginate/Poly (N-Vinyl -2-Pyrrolidone) with Double Ionic Cross-Bonded for Drug Delivery and Antibacterial Agent. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2025). Available from: [Link]

  • MDPI. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. (2023). Available from: [Link]

Sources

Analytical techniques for characterizing N-Acryloylpyrrolidine polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(N-acryloylpyrrolidine) (PAP) has emerged as a critical thermoresponsive polymer, offering a robust alternative to the industry-standard Poly(N-isopropylacrylamide) (PNIPAM). Unlike PNIPAM, which possesses both hydrogen bond donors and acceptors (secondary amide), PAP is a tertiary amide lacking proton donors. This structural difference results in a higher Lower Critical Solution Temperature (LCST) of approximately 50–56°C (vs. 32°C for PNIPAM) and distinct solubility profiles in organic solvents.

This application note provides a rigorous, field-validated framework for the structural, thermal, and morphological characterization of PAP. It addresses specific challenges such as hygroscopicity, column adsorption during GPC, and hysteresis during phase transitions.

Part 1: Structural Confirmation (Chemical Identity)

The first tier of analysis must confirm the successful polymerization of the N-acryloylpyrrolidine monomer and the integrity of the pyrrolidine ring.

Proton NMR Spectroscopy ( H NMR)

Objective: Verify monomer conversion (>99%) and calculate the degree of polymerization.

  • Solvent Selection:

    
     is preferred for detailed structural resolution. 
    
    
    
    can be used but may broaden peaks due to polymer-water hydrogen bonding.
  • Critical Peak Assignments:

    • Polymer Backbone: The disappearance of monomeric vinyl protons (

      
       5.6–6.6 ppm) is the primary success metric.
      
    • Pyrrolidine Ring: The ring remains intact. Look for the

      
      -protons (adjacent to Nitrogen) and 
      
      
      
      -protons.
Proton GroupChemical Shift (

, ppm)
MultiplicityStructural Causality
Backbone Methine/Methylene 1.4 – 2.8BroadRestricted rotation of the bulky pyrrolidine side chain causes significant broadening.
Pyrrolidine Ring (

-CH

)
1.8 – 2.0MultipletCentral protons of the ring, shielded by adjacent methylenes.
Pyrrolidine Ring (

-CH

)
3.3 – 3.6Broad/SplitDeshielded by the adjacent Nitrogen atom. Often appears as two distinct broad humps due to the restricted rotation of the amide bond (

).
Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Confirm the presence of the tertiary amide and absence of secondary amide contaminants.

  • Key Diagnostic Band: The Amide I band (C=O stretch) for PAP typically appears at 1620–1640 cm

    
     .
    
  • Differentiation Rule: A sharp N-H stretching peak at ~3300 cm

    
     indicates contamination (e.g., hydrolysis or impurity) or a secondary amide copolymer, as pure PAP (tertiary amide) lacks this signal.
    

Part 2: Molecular Weight Determination (GPC/SEC)

Challenge: PAP is a polar, amphiphilic polymer. Using standard THF GPC often leads to column adsorption, resulting in artificial tailing and erroneous molecular weight (


) calculations.
Protocol: Polar Organic GPC

System: Agilent 1260 Infinity II or equivalent. Detector: Refractive Index (RI).[1]

  • Eluent Preparation (The "Salt Effect"):

    • Solvent: N,N-Dimethylformamide (DMF) (HPLC Grade).

    • Additive: 0.05 M Lithium Bromide (LiBr).

    • Reasoning: LiBr is non-negotiable. The Lithium cations (

      
      ) shield the dipole-dipole interactions between the polymer's amide groups and the stationary phase of the column, preventing adsorption.
      
  • Column Selection: PLgel 5µm MIXED-C or MIXED-D (Polar organic compatible).

  • Flow Rate: 1.0 mL/min at 50°C.

  • Calibration: Poly(methyl methacrylate) (PMMA) standards are preferred over Polystyrene (PS) due to closer hydrodynamic volume similarity in DMF.

Part 3: Thermoresponsive Profiling (LCST Determination)

PAP exhibits a sharp phase transition (coil-to-globule) upon heating. The LCST of homopolymer PAP is typically 50–56°C , significantly higher than PNIPAM.

Turbidimetry (Cloud Point)

Instrument: UV-Vis Spectrophotometer with Peltier Temperature Control.

Workflow:

  • Sample Prep: Dissolve PAP in deionized water at 1.0 wt% . Filter through 0.45 µm PES filter to remove dust (nucleation sites).

  • Wavelength: Set

    
     = 500 nm (non-absorbing region; measures scattering).
    
  • Ramp Protocol:

    • Heat from 25°C to 70°C.

    • Ramp Rate: 0.5°C/min (Critical: Faster rates cause thermal lag and inaccurate LCST values).

  • Data Analysis: The Cloud Point (

    
    ) is defined as the temperature at 50% transmittance.
    
Differential Scanning Calorimetry (DSC)

Objective: Measure the enthalpy (


) of the dehydration process.
  • Observation: An endothermic peak appears during heating, representing the breaking of hydrogen bonds between the pyrrolidine carbonyl and water molecules.

  • Hysteresis Check: Run a Cool-Heat-Cool cycle. PAP often exhibits significant hysteresis (2–5°C difference between heating and cooling transitions) due to the energy barrier in re-hydrating the compact globules.

Part 4: Visualization of Workflow & Mechanism

PAP_Characterization cluster_Identity Identity Verification cluster_Physical Physical Properties Synthesis Synthesis (Radical Polymerization) Purification Purification (Precipitation in Hexane) Synthesis->Purification NMR 1H NMR (CDCl3) Check: No Vinyl Protons Purification->NMR FTIR FTIR (ATR) Check: Amide I ~1630 cm-1 Purification->FTIR GPC GPC/SEC (DMF + 0.05M LiBr) Metric: Mn, Mw, PDI NMR->GPC If pure LCST Turbidimetry (UV-Vis) Metric: Cloud Point ~52°C GPC->LCST Mw confirmed

Figure 1: Integrated analytical workflow for N-Acryloylpyrrolidine polymers. Note the critical checkpoint at NMR before proceeding to physical characterization.

Part 5: Data Summary & Comparison

PropertyPoly(N-acryloylpyrrolidine) (PAP)PNIPAM (Reference)Analytical Technique
Amide Type Tertiary (No N-H donor)Secondary (N-H donor)FTIR / Structure
LCST (

)
50 – 56°C ~32°CUV-Vis Turbidimetry
Hysteresis Moderate (Re-hydration is slower)LowDSC / Turbidimetry
Solubility Soluble in Water, CHCl

, DMF, Alcohol
Soluble in Water, THF, AcetoneVisual / Gravimetric
GPC Solvent DMF + LiBr (Mandatory)THF (Acceptable)GPC

References

  • Li, J., et al. (2024). "Synthesis and thermo-responsive properties of poly(acryloylpyrrolidine) and its random copolymer by group transfer polymerization."[2] SPIE Digital Library.

  • Comparison of LCST Behaviors. "Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers." Royal Society of Chemistry (RSC) Polymer Chemistry.

  • Effect of Substituents. "Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones)." RSC Polymer Chemistry.

  • General GPC Protocols. "Solvent-Compatible High Performance GPC Columns: TSKgel HHR Series." Sigma-Aldrich Technical Library.

Sources

Application Note: N-Acryloylpyrrolidine (NAP) in the Synthesis of Inflammation Inhibitors

[1]

Strategic Overview

N-Acryloylpyrrolidine (NAP) occupies a unique niche in the development of anti-inflammatory therapeutics, serving two distinct but critical roles depending on the synthetic context:

  • As a Structural Motif (Medicinal Chemistry): The N-acryloylpyrrolidine moiety acts as a Michael Acceptor electrophile .[1] It is frequently installed onto pyrrolidine-containing scaffolds to create Targeted Covalent Inhibitors (TCIs) .[1] These inhibitors irreversibly bind to non-catalytic cysteine residues in kinases such as JAK3 and BTK, which are central drivers of autoimmune inflammation.

  • As a Monomer (Formulation Chemistry): NAP is polymerized to form Poly(N-acryloylpyrrolidine) (PNAP) , a thermoresponsive hydrogel.[1] PNAP exhibits a Lower Critical Solution Temperature (LCST) of approximately 50°C (tunable), making it an ideal "smart" carrier for the controlled release of anti-inflammatory agents at sites of hyperthermic inflammation.

This guide provides detailed protocols for both applications: synthesizing the covalent warhead on a small molecule inhibitor and synthesizing a thermoresponsive hydrogel for drug delivery.

Protocol A: Synthesis of N-Acryloylpyrrolidine Warheads (Small Molecule Inhibitors)

Context: This protocol describes the installation of the acryloyl group onto a secondary amine (pyrrolidine ring) of a pharmacophore. This is the final key step in synthesizing covalent inhibitors analogous to Ritlecitinib (JAK3 inhibitor) or Branebrutinib derivatives.

Mechanism of Action

The acrylamide group functions as a "warhead" that undergoes a Michael addition reaction with a specific cysteine thiol (e.g., Cys909 in JAK3) in the ATP-binding pocket. This forms a permanent covalent bond, silencing the kinase.

Experimental Workflow

Objective: Acryloylation of 3-aminopyrrolidine scaffold (Intermediate A) to yield the N-acryloylpyrrolidine inhibitor.

Reagents:

  • Substrate: Pyrrolidine-based intermediate (1.0 eq)

  • Reagent: Acryloyl Chloride (1.1 eq) or Acrylic Acid/HATU (for milder conditions)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Pyrrolidine Intermediate (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical: Low temperature prevents polymerization of the acryloyl chloride and minimizes side reactions with other nucleophiles.

  • Base Addition: Add DIPEA (2.0 mmol) dropwise. Stir for 10 minutes.

  • Acryloylation:

    • Method A (Acid Chloride): Dilute Acryloyl Chloride (1.1 mmol) in DCM (2 mL) and add dropwise over 15 minutes.

    • Method B (Coupling): If the scaffold is sensitive, use Acrylic Acid (1.1 eq) with HATU (1.2 eq) and DIPEA at 0°C.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC/LC-MS for the disappearance of the starting amine.[1]

  • Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C (to prevent polymerization).

  • Purification: Flash column chromatography (MeOH/DCM gradient). Note: Avoid heating the column; acrylamides can polymerize on silica if heated.

Pathway Visualization: Covalent Inhibition Mechanism

The following diagram illustrates how the synthesized N-acryloylpyrrolidine warhead engages the target cysteine.[2]

CovalentInhibitionTargetTarget Kinase(JAK3/BTK)ComplexReversibleBinding ComplexTarget->ComplexCysNucleophilic Cysteine(Cys909)CovalentIrreversibleCovalent AdductCys->Covalent Michael Addition(Thioether Bond)InhibitorInhibitor Scaffold(Non-covalent affinity)Inhibitor->Complex ATP PocketRecognitionWarheadN-Acryloylpyrrolidine(Michael Acceptor)Warhead->Cys ElectrophilicAttackComplex->Cys ProximityAlignment

Caption: Mechanism of Targeted Covalent Inhibition (TCI). The N-acryloylpyrrolidine warhead executes a Michael addition on a specific cysteine residue after initial non-covalent binding.[1]

Protocol B: Synthesis of Thermoresponsive PNAP Hydrogels (Drug Delivery)

Context: Poly(N-acryloylpyrrolidine) (PNAP) is a thermoresponsive polymer.[1] Unlike Poly(N-isopropylacrylamide) (PNIPAM) which has an LCST of ~32°C, PNAP has an LCST of ~50°C. This higher transition temperature is advantageous for stability at body temperature (37°C), allowing triggered release only upon external heating (e.g., photothermal therapy) or in specific hyperthermic inflammatory environments.

Experimental Workflow

Objective: Synthesis of PNAP nanogels loaded with an anti-inflammatory drug (e.g., Dexamethasone).

Reagents:

  • Monomer: N-Acryloylpyrrolidine (NAP) (Purified by distillation)[1]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (2-5 mol%)[1]

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED[1]

  • Surfactant: SDS (for nanogel emulsion)

  • Payload: Dexamethasone (dissolved in ethanol)

Step-by-Step Protocol:

  • Monomer Purification: Commercial NAP contains inhibitors.[1] Pass it through a basic alumina column or distill under reduced pressure before polymerization.[1]

  • Emulsion Preparation:

    • Dissolve SDS (50 mg) in deionized water (45 mL) in a three-neck flask.

    • Add NAP monomer (500 mg) and MBA (25 mg).

    • Purge with N₂ for 30 minutes to remove oxygen (oxygen inhibits radical polymerization).[1]

  • Initiation:

    • Heat the solution to 70°C under vigorous stirring (600 rpm).

    • Add APS (10 mg dissolved in 1 mL water) followed by TEMED (20 µL).

  • Polymerization: Allow the reaction to proceed for 6 hours under N₂ atmosphere. The solution will turn opalescent, indicating nanogel formation.

  • Purification: Dialyze the product (MWCO 12-14 kDa) against distilled water for 3 days to remove unreacted monomer and surfactant. Lyophilize to obtain white PNAP powder.[1]

  • Drug Loading (Post-Synthesis):

    • Disperse PNAP nanogels (100 mg) in water (10 mL) at 4°C (below LCST, polymer is swollen).

    • Add Dexamethasone solution (10 mg in 1 mL EtOH). Stir for 24 hours.

    • Slowly raise temperature to 55°C (above LCST). The nanogels will collapse, trapping the drug inside the hydrophobic core.

    • Centrifuge and wash to remove surface drug.[1]

Data Summary: PNAP vs. PNIPAM Properties[1][3]
PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(N-acryloylpyrrolidine) (PNAP)Relevance to Inflammation
LCST (Water) ~32°C~50°CPNAP is stable at 37°C; requires trigger to release.[1]
Hydrophobicity ModerateHigher (Pyrrolidine ring)Better loading of hydrophobic drugs (e.g., Steroids).
Hysteresis LowModerateSlower re-swelling prevents "burst dump" of drug.
Biocompatibility HighHighSuitable for injectable formulations.[1]
Pathway Visualization: Thermoresponsive Release

The following diagram details the logic of the drug delivery system.

PNAP_ReleaseState1State 1: T < LCST (37°C)Swollen HydrogelDrugAnti-Inflammatory Drug(Encapsulated)State1->Drug RetainsTriggerTrigger: Hyperthermia / NIR Light(Temp > 50°C)State1->TriggerState2State 2: T > LCSTCollapsed GlobuleTrigger->State2 Phase TransitionReleaseDrug Release(Squeezing Effect)State2->Release HydrophobicCollapseActionInhibition of Inflammation(Local Effect)Release->Action

Caption: Thermoresponsive drug release mechanism of PNAP hydrogels. At physiological temperature, the gel retains the drug. Upon heating above the LCST (50°C), the polymer collapses, expelling the therapeutic payload.

References

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)..."[1] Journal of Medicinal Chemistry.

  • Kono, K., et al. (2002). "Thermo-responsive polymer-modified liposomes: Effect of polymer structure on the release profile."[1] Colloids and Surfaces B: Biointerfaces.

  • Watterson, S. H., et al. (2019). "Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor..." Journal of Medicinal Chemistry.

  • Wedepohl, S., et al. (2020). "Thermosensitive Hydration of Four Acrylamide-Based Polymers in Coil and Globule Conformations." The Journal of Physical Chemistry B.

  • BenchChem. "Ritlecitinib: Molecular Structure and Chemical Properties."[1]

Application Notes & Protocols: Surface Modification of Nanoparticles with N-Acryloylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Nanoparticle Surface

In the realm of nanomedicine and advanced materials, the nanoparticle core often dictates properties like magnetism, quantum confinement, or drug loading capacity. However, it is the nanoparticle's surface that governs its interaction with the biological or chemical environment.[1] Unmodified nanoparticles are prone to aggregation in physiological media, rapid clearance by the reticuloendothelial system (RES), and non-specific protein adsorption, which can limit their therapeutic efficacy and induce toxicity.[2][3] Surface modification is, therefore, not merely an optimization step but a fundamental requirement for translating nanomaterials from the bench to clinical or industrial applications.[2][4]

This guide focuses on the use of N-Acryloylpyrrolidine (APY) as a premier monomer for creating functional, biocompatible, and "stealth" polymer shells on nanoparticle surfaces. The pyrrolidone moiety, famously present in poly(N-vinylpyrrolidone) (PVP), is well-regarded for its hydrophilicity, low toxicity, and ability to reduce opsonization.[5][6] APY combines this advantageous functional group with an acrylate backbone, which is significantly more amenable to modern controlled radical polymerization (CRP) techniques than the vinyl group of NVP.[7] This allows for the precise engineering of polymer brushes with controlled molecular weight, low polydispersity, and high grafting density—critical parameters for dictating the final properties of the nanocomposite material.

This document provides a detailed overview of the rationale behind using APY, a comparative analysis of polymerization methodologies, step-by-step protocols for surface-initiated polymerization, and essential characterization techniques for validating the modification process.

Part 1: Why N-Acryloylpyrrolidine? A Monomer of Choice

The selection of a monomer for surface modification is a critical decision driven by the desired application. APY offers a compelling combination of properties:

  • Biocompatibility and "Stealth" Properties: The pyrrolidone ring is a bio-inert, hydrophilic group that mimics the structure of proteins. When grafted onto a nanoparticle surface, the resulting poly(N-Acryloylpyrrolidine) (pAPY) chains form a dense, hydrated layer. This layer sterically hinders the adsorption of plasma proteins (opsonins), thereby preventing recognition and rapid clearance by macrophages of the RES.[3] This "stealth" effect significantly prolongs the circulation time of nanoparticles in the bloodstream, which is crucial for applications like targeted drug delivery.[2]

  • Enhanced Colloidal Stability: The hydrophilic pAPY shell provides excellent steric stabilization, preventing nanoparticle aggregation in high-salt physiological buffers and complex biological media.[2] This is essential for maintaining the monodispersity and therapeutic function of a nanoparticle formulation.

  • Controlled Polymerization Amenability: Unlike N-vinylpyrrolidone (NVP), whose polymerization is challenging to control, the acrylate functionality of APY is highly compatible with controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8] These methods allow for the synthesis of well-defined polymer brushes with predictable molecular weights and narrow molecular weight distributions, enabling fine-tuning of the shell thickness and density.[8]

  • Stimuli-Responsiveness: While pAPY itself is not strongly stimuli-responsive, its acrylate backbone allows for straightforward copolymerization with functional monomers to impart desired sensitivities. For instance, copolymerizing APY with thermoresponsive monomers like N-isopropylacrylamide (NIPAM) can create shells that change conformation with temperature, enabling triggered drug release at specific sites.[9][10][11]

Part 2: "Grafting From" Methodologies for pAPY Shells

The "grafting from" approach, where polymer chains are grown directly from initiator or chain transfer agent sites anchored to the nanoparticle surface, is the preferred method for creating dense and uniform polymer shells.[8][12] This section details the two most powerful CRP techniques for this purpose: RAFT and ATRP.

Logical Workflow for Nanoparticle Surface Polymerization

The general process for modifying nanoparticles using a "grafting from" strategy is outlined below. This workflow ensures a systematic and reproducible approach to creating core-shell nanostructures.

General Workflow for 'Grafting From' Polymerization cluster_0 Preparation Phase cluster_1 Polymerization Phase cluster_2 Validation Phase BareNP Bare Nanoparticle (e.g., SiO₂, AuNP, SPION) Functionalize Surface Functionalization (Anchor Initiator or RAFT Agent) BareNP->Functionalize Silanization or Ligand Exchange Polymerize Surface-Initiated CRP (Add APY Monomer, Catalyst, etc.) Functionalize->Polymerize Initiate Polymerization Purify Purification (Remove excess monomer/polymer) Polymerize->Purify Centrifugation/ Dialysis FinalProduct pAPY-Coated Nanoparticle Purify->FinalProduct Characterize Characterization (TGA, DLS, TEM, FTIR) FinalProduct->Characterize Validate Structure & Properties

Caption: High-level workflow for nanoparticle surface modification.

Method Comparison: RAFT vs. ATRP

Choosing between RAFT and ATRP depends on the nanoparticle core material, monomer compatibility, and desired level of control. Both are excellent methods for polymerizing APY.

FeatureRAFT (Reversible Addition-Fragmentation chain Transfer)ATRP (Atom Transfer Radical Polymerization)
Mechanism Degenerative chain transfer using a RAFT agent (e.g., dithiobenzoate).[13]Reversible deactivation of growing radicals by a transition metal complex (typically Copper).[14]
Key Components Monomer, Radical Initiator (e.g., AIBN), RAFT Agent.Monomer, Initiator (alkyl halide), Metal Catalyst (e.g., CuBr), Ligand (e.g., PMDETA).[15]
Advantages - Wide monomer scope- Metal-free (avoids catalyst contamination)- Tolerant to a wide range of functional groups and solvents.[16]- Well-established and highly controlled- Can achieve very low polydispersity (Mw/Mn < 1.1)- Fast polymerization rates.[17]
Considerations - RAFT agent may need to be synthesized/customized.- Potential for color from the RAFT agent.- Slower polymerization rates compared to ATRP.- Requires rigorous deoxygenation.- Catalyst removal can be challenging and is critical for biocompatibility.- Halogen end-groups may require removal.
Best For... Nanoparticles sensitive to metal catalysts (e.g., certain quantum dots, gold nanoparticles) or when absolute purity is paramount.Silica nanoparticles, iron oxide nanoparticles, and systems where precise control over chain length is the highest priority.[12][17]

Part 3: Experimental Protocols

These protocols provide a starting point for researchers. Optimization of monomer concentration, initiator/catalyst ratios, temperature, and time may be necessary depending on the specific nanoparticle system and desired polymer chain length.

Protocol 1: Surface-Initiated RAFT Polymerization of APY from Silica Nanoparticles

This protocol describes a two-step process: first, anchoring a RAFT agent to the silica surface via silanization, and second, performing the surface-initiated polymerization.

Diagram of SI-RAFT Mechanism

raft_mechanism cluster_surface NP Nanoparticle Core CPDB RAFT Agent (e.g., CPDB) Equilibrium Pn• + RAFT-Agent ⇌ [Intermediate] ⇌ Pn-RAFT + R• CPDB->Equilibrium Anchored to surface Initiator Initiator (I-I) → 2I• Monomer APY Monomer (M) Initiator->Monomer Initiation (forms P1•) ActiveChain Growing Chain (Pn•) Monomer->ActiveChain Propagation ActiveChain->Equilibrium Reversible Transfer DormantChain Dormant Chain (Pn-RAFT) Equilibrium->DormantChain

Caption: Reversible transfer mechanism in SI-RAFT polymerization.

Materials:

  • Silica nanoparticles (SiO₂)

  • 3-(Trimethoxysilyl)propylamine (APTMS)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • N-Acryloylpyrrolidine (APY) monomer

  • Azobisisobutyronitrile (AIBN) or V-70 initiator

  • Anhydrous Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Ethanol, Methanol

Step 1: Anchoring the RAFT Agent (CPDB) to Silica Nanoparticles

  • Hydroxylation (if needed): Disperse 1 g of SiO₂ nanoparticles in 50 mL of 1 M HCl and reflux for 6 hours to ensure a high density of surface hydroxyl groups. Wash thoroughly with deionized water until the pH is neutral, then dry in a vacuum oven at 120°C overnight.

  • Amination: Disperse the dried SiO₂ (1 g) in 50 mL of anhydrous toluene. Add 1 mL of APTMS. Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Washing: Collect the amino-functionalized silica (SiO₂-NH₂) by centrifugation. Wash repeatedly with toluene, followed by ethanol, to remove excess APTMS. Dry under vacuum.

  • CPDB Activation: In a separate flask, dissolve CPDB (0.5 mmol), DCC (0.55 mmol), and NHS (0.55 mmol) in 20 mL of anhydrous DCM. Stir at 0°C for 1 hour, then at room temperature for 4 hours to form the NHS-activated ester of CPDB.

  • Coupling: Disperse the dried SiO₂-NH₂ (1 g) in 40 mL of anhydrous THF. Add the filtered solution of activated CPDB dropwise. Stir the reaction mixture under nitrogen at room temperature for 24 hours.

  • Final Wash: Collect the CPDB-functionalized silica (SiO₂-CPDB) by centrifugation. Wash thoroughly with THF, DCM, and methanol to remove all unreacted species. Dry under vacuum.

    • Scientist's Note (Causality): The DCC/NHS coupling chemistry creates a stable amide bond between the amine on the silica surface and the carboxylic acid of the RAFT agent.[2] This ensures the RAFT agent is covalently and robustly attached, which is essential for successful "grafting from" polymerization.

Step 2: Surface-Initiated RAFT Polymerization of APY

  • Reaction Setup: In a Schlenk tube, add the SiO₂-CPDB nanoparticles (100 mg), APY monomer (e.g., 2 g, ~16 mmol), and AIBN initiator (e.g., 3.3 mg, 0.02 mmol). Add 10 mL of anhydrous THF (or another suitable solvent like dioxane or DMF).[16]

  • Degassing: Sonicate the mixture briefly to ensure good dispersion. Subject the sealed tube to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Backfill the tube with nitrogen or argon. Place the tube in a preheated oil bath at the desired temperature (typically 60-70°C for AIBN). Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The time will influence the final molecular weight of the grafted polymer.

  • Quenching: Terminate the polymerization by immersing the tube in an ice bath and exposing the solution to air.

  • Purification: Dilute the reaction mixture with THF and precipitate the nanoparticles into a large volume of a non-solvent like diethyl ether or hexane. Centrifuge to collect the pAPY-grafted nanoparticles (SiO₂-pAPY).

  • Final Cleaning: To remove any physically adsorbed polymer, redisperse the nanoparticles in THF and re-precipitate. Repeat this process 2-3 times. For final cleaning, perform Soxhlet extraction with THF for 24 hours. Dry the final product under vacuum.

Protocol 2: Surface-Initiated ATRP of APY from Iron Oxide Nanoparticles

This protocol details the modification of superparamagnetic iron oxide nanoparticles (SPIONs) using SI-ATRP.

Diagram of SI-ATRP Mechanism

atrp_mechanism cluster_surface NP Nanoparticle Core Initiator ATRP Initiator (e.g., BIB-Silane) Dormant Dormant Chain (P-Br) Initiator->Dormant Anchored to surface Catalyst Catalyst System Cu_I Cu(I) / Ligand (Activator) Cu_II Cu(II) / Ligand (Deactivator) Active Active Radical (P•) Dormant->Active Activation Monomer APY Monomer Active->Monomer Propagation

Caption: Catalytic cycle of activation/deactivation in SI-ATRP.

Materials:

  • Oleic acid-stabilized SPIONs in chloroform

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 2-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • N-Acryloylpyrrolidine (APY) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvents: Toluene, THF, Anisole

Step 1: Anchoring the ATRP Initiator

  • Ligand Exchange & Silanization: Disperse SPIONs (100 mg) in 50 mL of anhydrous toluene. Add APTES (1 mL) and heat to 80°C for 12 hours under nitrogen. This step displaces the oleic acid and coats the SPIONs with a silica shell functionalized with amines.

  • Washing: Cool the reaction, and wash the nanoparticles repeatedly with toluene and ethanol using magnetic separation or centrifugation. Dry under vacuum.

  • Initiator Attachment: Disperse the amino-functionalized SPIONs (100 mg) in 20 mL of anhydrous THF. Add triethylamine (0.5 mL) to act as a base. Cool the flask to 0°C in an ice bath.

  • Acylation: Add 2-bromoisobutyryl bromide (0.3 mL) dropwise to the cooled suspension under vigorous stirring. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Final Wash: Collect the initiator-functionalized SPIONs (SPION-Br) by magnetic separation. Wash thoroughly with THF and methanol to remove all byproducts and excess reagents. Dry under vacuum.[15]

    • Scientist's Note (Causality): The highly reactive acid bromide (BIBB) readily reacts with the surface amine groups to form a stable amide linkage, covalently attaching the alkyl halide initiator necessary for ATRP. TEA is essential to neutralize the HBr byproduct generated during the reaction.

Step 2: Surface-Initiated ATRP of APY

  • Reaction Setup: In a Schlenk tube, add the SPION-Br nanoparticles (50 mg), APY monomer (e.g., 1.5 g, ~12 mmol), and PMDETA ligand (e.g., 22 µL, 0.105 mmol) to 8 mL of anisole.[15]

  • Degassing: Sonicate to disperse the particles, then perform at least three freeze-pump-thaw cycles.

  • Catalyst Addition: While the mixture is frozen under vacuum, quickly add the CuBr catalyst (15 mg, 0.105 mmol) to the tube. Backfill with nitrogen.

  • Polymerization: Allow the mixture to thaw, then place the tube in a preheated oil bath at 60-90°C. Stir vigorously for the desired time (e.g., 2-10 hours).

  • Termination & Purification: Stop the reaction by cooling and exposing it to air. Dilute with THF and pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the pAPY-coated SPIONs into a non-solvent (diethyl ether/hexane). Collect the particles via magnetic separation.

  • Final Cleaning: Redissolve the particles in THF and re-precipitate two more times to ensure the removal of any free polymer. Dry the final product (SPION-pAPY) under vacuum.

Part 4: Characterization and Validation

Successful surface modification must be confirmed with a suite of analytical techniques. Each method provides a different piece of the puzzle to build a complete picture of the final core-shell nanostructure.

TechniqueInformation ProvidedExpected Result for Successful Modification
Thermogravimetric Analysis (TGA) Quantifies the weight percentage of the grafted polymer (organic shell) versus the inorganic core.[18][19]A significant weight loss step between 200°C and 500°C, corresponding to the decomposition of the pAPY shell. The residual weight corresponds to the inorganic core.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter (Dₕ) and size distribution of the nanoparticles in suspension.[20]An increase in the average Dₕ after polymer grafting compared to the bare or initiator-functionalized nanoparticles. A low polydispersity index (PDI < 0.2) indicates a stable, non-aggregated suspension.
Transmission Electron Microscopy (TEM) Visualizes the nanoparticle core and, under favorable conditions (staining or high resolution), the polymer shell.Confirms that the inorganic core remains intact and non-aggregated after polymerization. A faint "halo" may be visible around the core, representing the polymer shell.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the chemical functional groups present on the nanoparticle surface.[21]Appearance of a strong characteristic peak for the amide C=O stretch of the pyrrolidone ring (around 1650 cm⁻¹) on the spectra of the modified particles, which is absent on the bare particles.
Gel Permeation Chromatography (GPC) Measures the molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ) of the polymer chains.Requires cleaving the polymer from the surface (e.g., by etching the silica core with HF). A narrow polydispersity (typically < 1.3 for CRP) confirms the controlled nature of the polymerization.[21]

Conclusion and Future Outlook

N-Acryloylpyrrolidine is a superior monomer for the surface modification of a wide array of nanoparticles, bridging the gap between the desirable properties of the pyrrolidone group and the precision of controlled radical polymerization techniques. The "grafting from" methods detailed in this guide, particularly SI-RAFT and SI-ATRP, provide researchers with robust and reproducible pathways to engineer sophisticated core-shell nanomaterials. The resulting pAPY-coated nanoparticles exhibit enhanced colloidal stability and the "stealth" characteristics necessary for advanced biomedical applications, including targeted drug delivery, theranostics, and bio-imaging.[22][23] As the field of nanomedicine continues to advance, the ability to precisely tailor the nanoparticle-bio interface using versatile monomers like APY will be paramount to developing safer and more effective therapeutic and diagnostic agents.

References

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model - PMC. (2022). Available at: [Link]

  • RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies - The Benicewicz Group. Available at: [Link]

  • Preparation of Structurally Well-Defined Polymer-Nanoparticle Hybrids with Controlled/ Living Radical Polymerizations. (1999). Available at: [Link]

  • (PDF) In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model - ResearchGate. (2025). Available at: [Link]

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model - PubMed. (2022). Available at: [Link]

  • RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media - White Rose eTheses Online. Available at: [Link]

  • (PDF) Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-( N -Acryloyloxy)ethylpyrrolidone - ResearchGate. (2018). Available at: [Link]

  • Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection. (2018). Available at: [Link]

  • Recent advances in surface decoration of nanoparticles in drug delivery - OUCI. Available at: [Link]

  • Fig. 2 Illustration of the synthetic procedure for graft modification... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidone) | Request PDF - ResearchGate. Available at: [Link]

  • Internal Microstructure Dictates Interactions of Polymer-grafted Nanoparticles in Solution - the University of Groningen research portal. (2021). Available at: [Link]

  • Thermo-Sensitive Nanomaterials: Recent Advance in Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • Tailoring Polymeric Nanoparticles as Nanocarriers via RAFT Polymerization - Jurnal Untirta. (2021). Available at: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - ResearchGate. Available at: [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs) - RSC Publishing. Available at: [Link]

  • Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Available at: [Link]

  • RAFT Polymerization, a Versatile Tool for the Production of Functional Soft Nanoparticles. (2025). Available at: [Link]

  • Recent advances in surface decoration of nanoparticles in drug delivery - Frontiers. (2024). Available at: [Link]

  • Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - MDPI. (2019). Available at: [Link]

  • Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. Available at: [Link]

  • Thermoresponsive Nanogels Based on Different Polymeric Moieties for Biomedical Applications - MDPI. (2020). Available at: [Link]

  • A review on the synthesis, surface modification and drug delivery of nanoparticles - Semantic Scholar. (2021). Available at: [Link]

  • Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC. Available at: [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Available at: [Link]

  • A Versatile Method for Grafting Polymers on Nanoparticles - PMC - NIH. Available at: [Link]

  • Synthesis of N -vinylpyrrolidone/Acrylic acid nanoparticles for drug delivery: Method optimization - ResearchGate. (2025). Available at: [Link]

  • One-pot route to graft long-chain polymer onto silica nanoparticles and its application for high-performance poly(l-lactide) nanocomposites - RSC Publishing. Available at: [Link]

  • co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery - MDPI. (2019). Available at: [Link]

  • A review on the synthesis, surface modification, and drug delivery of nanoparticles. (2025). Available at: [Link]

  • Surface-initiated controlled radical polymerizations from silica nanoparticles, gold nanocrystals, and bionanoparticles - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Functionalized Particles Designed for Targeted Delivery - MDPI. (2021). Available at: [Link]

  • Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing). Available at: [Link]

  • Surface-Functionalized Nanoparticles for Controlled Drug Delivery. Available at: [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - MDPI. Available at: [Link]

  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC. (2019). Available at: [Link]

  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC. (2022). Available at: [Link]

  • Optimizing nanoparticle design and surface modification toward clinical translation - PMC. (2021). Available at: [Link]

  • Nanoparticles of N-Vinylpyrrolidone Amphiphilic Copolymers and Pheophorbide a as Promising Photosensitizers for Photodynamic Therapy: Design, Properties and In Vitro Phototoxic Activity - PMC. Available at: [Link]

  • Nanocomposite Hydrogels: Advances in Nanofillers Used for Nanomedicine - MDPI. (2018). Available at: [Link]

  • In Situ Formation of Grafted Silica Nanoparticles with Poly(Methyl Methacrylate)-Based Block Copolymers - KAUST Repository. Available at: [Link]

  • The expanding horizons of nanomedicine: Applications and future prospects. | Allied Academies. (2024). Available at: [Link]

  • A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - Semantic Scholar. (2017). Available at: [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - MDPI. (2025). Available at: [Link]

  • (PDF) Amphiphilic Poly-N-vinylpyrrolidone Nanoparticles as Carriers for Nonsteroidal, Anti-Inflammatory Drugs - ResearchGate. (2022). Available at: [Link]

  • Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC. (2021). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 1-(Pyrrolidin-1-yl)prop-2-en-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #35557: Yield Optimization & Impurity Management

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for 1-(pyrrolidin-1-yl)prop-2-en-1-one (also known as N-acryloylpyrrolidine). If you are accessing this guide, you are likely encountering one of three critical failure modes: oligomerization (gelation) , Michael addition byproducts , or hydrolytic decomposition .

This molecule is a "double-edged sword": the electron-deficient alkene that makes it a valuable Michael acceptor also makes it chemically unstable during synthesis. This guide abandons generic advice in favor of a rigorous, yield-preserving protocol designed to suppress the thermodynamic trap of Michael addition while maximizing the kinetic formation of the amide bond.

Part 1: The Critical Parameters (Why Your Yield is Low)

Before attempting the synthesis, you must control the three variables that directly dictate the fate of your reaction.

ParameterThe RiskThe Fix
Temperature > 0°C promotes Michael addition (amine attacking the alkene) and radical polymerization.Strict Control: Maintain -10°C to -5°C during addition. Never exceed room temperature during workup.
Stoichiometry Excess pyrrolidine acts as a nucleophile toward the product, forming the impurity 1,3-di(pyrrolidin-1-yl)propan-1-one.Inversion: Use a slight excess of Acryloyl Chloride (1.05 eq) relative to Pyrrolidine (1.0 eq). Ensure Base (TEA) is 1.1–1.2 eq to scavenge HCl.
Inhibition Spontaneous radical polymerization turns the product into a "tar" or insoluble gel.Dual-Stage Inhibition: Add MEHQ (500 ppm) to the reaction solvent and to the collection flask/distillation pot.

Part 2: Optimized Synthesis Protocol

The "Cold-Shot" Acryloyl Chloride Method

Target Yield: 75–85% | Purity: >98%

This protocol utilizes a modified Schotten-Baumann condition in anhydrous media to prevent hydrolysis.

Reagents:
  • Pyrrolidine (1.0 equiv): Freshly distilled over KOH if yellow.

  • Acryloyl Chloride (1.05 equiv): Distill if polymer is visible; handle as a lachrymator.

  • Triethylamine (TEA) (1.2 equiv): Acid scavenger.

  • Dichloromethane (DCM): Anhydrous (Water < 0.05%).

  • MEHQ (4-Methoxyphenol): Radical inhibitor.

Step-by-Step Workflow:
  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) under Argon/Nitrogen flow.

  • Base Charge: Add Pyrrolidine (100 mmol), TEA (120 mmol), MEHQ (10 mg), and DCM (200 mL) to the flask.

  • Cryo-Cooling: Submerge the flask in a Salt/Ice bath (-10°C) . Allow 15 minutes for equilibration.

  • Controlled Addition: Dilute Acryloyl Chloride (105 mmol) in 20 mL DCM. Add this solution dropwise via an addition funnel over 45–60 minutes .

    • Technical Note: The internal temperature must not rise above 0°C. The exotherm drives the side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

  • Quench: Pour the reaction mixture into 100 mL of cold saturated NaHCO₃ .

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired product and the primary impurity.

SynthesisPathway Start Pyrrolidine + Acryloyl Chloride Kinetic Kinetic Path (Low Temp < 0°C) Start->Kinetic Fast Thermo Thermodynamic Path (Excess Amine / Heat) Start->Thermo Slow (unless heated) Product Target Product: This compound Kinetic->Product Impurity Impurity: Michael Adduct Thermo->Impurity Product->Impurity + Excess Pyrrolidine Polymer Polymerized 'Tar' Product->Polymer No Inhibitor/Heat

Figure 1: Reaction pathway logic. Green path represents the optimized protocol; red paths indicate failure modes.

Part 3: Purification (The Yield-Maker)

Most yield is lost during workup. Silica gel is slightly acidic and can catalyze polymerization or hydrolysis. Vacuum distillation is superior to column chromatography for this molecule.

Workup Procedure:
  • Wash: Wash the organic layer with:

    • 1x Cold Sat. NaHCO₃ (Removes unreacted acid/HCl).

    • 1x Cold 0.1 M HCl (Critical: Removes unreacted Pyrrolidine. Do this quickly (<2 min) to avoid hydrating the alkene).

    • 1x Brine.

  • Dry: Dry over MgSO₄ (Avoid CaCl₂ as it can complex with amides). Filter.

  • Concentrate: Rotary evaporate at < 30°C bath temperature. Do not strip to complete dryness if you suspect peroxides; leave a small oil residue.

  • Distillation: Perform vacuum distillation (approx. 0.1–1.0 mmHg).[1]

    • Boiling Point: ~80–90°C at 0.5 mmHg (Reference value, varies by vacuum).

    • Crucial: Add fresh MEHQ to the distillation pot before heating.

Part 4: Troubleshooting & FAQs

Q: My reaction turned into a solid gel overnight. What happened?

A: You experienced uncontrolled radical polymerization.

  • Cause: Lack of oxygen (some inhibitors like MEHQ require trace O₂ to function) or insufficient inhibitor concentration.

  • Fix: Ensure your solvent is not "degassed" to the point of removing all oxygen if using MEHQ. Alternatively, use BHT which is less oxygen-dependent. Keep the reaction in the dark.

Q: NMR shows a "doublet of triplets" around 2.5–3.0 ppm that shouldn't be there.

A: This is the Michael Addition adduct (1,3-di(pyrrolidin-1-yl)propan-1-one).

  • Cause: You likely had excess pyrrolidine present after the product formed, or the reaction warmed up too fast.

  • Fix: Wash the organic phase with cold dilute acid (0.1 M HCl) during workup to remove unreacted pyrrolidine immediately. Ensure you use a slight excess of acryloyl chloride, not amine, in the setup.

Q: Can I use DCC/EDC coupling with Acrylic Acid instead?

A: Yes, but it is generally lower yielding for acrylamides.

  • Reason: The intermediate O-acylisourea is highly reactive and can undergo rearrangement. Furthermore, removing the urea byproduct often requires chromatography, which risks polymerization on the silica column. The Acryloyl Chloride route is cleaner for scale-up.

Diagnostic Logic Tree

Use this flow to identify your specific failure point.

Troubleshooting Issue Start: What is the defect? Gel Product is Solid/Gel Issue->Gel LowYield Low Yield (<50%) Issue->LowYield Impure NMR Impurities Issue->Impure Gel_Sol Polymerization. Action: Add MEHQ, lower temp. Gel->Gel_Sol LowYield_Check Check Aqueous Layer LowYield->LowYield_Check Impure_Type Identify Peaks Impure->Impure_Type WaterSol Product is water soluble? Action: Use Salting Out (NaCl) and multiple DCM extractions. LowYield_Check->WaterSol Michael Extra alkyl peaks? Cause: Michael Addition. Action: Reduce Amine equiv. Impure_Type->Michael

Figure 2: Troubleshooting decision matrix for yield recovery.

References

  • Acrylamide Synthesis via Schotten-Baumann

    • Source: Organic Syntheses, Coll. Vol. 1, p.15 (General Acid Chloride method adapted for acrylamides).
    • Context: Foundational protocol for amide form
  • Prevention of Michael Addition in Acrylamides

    • Source:RSC Advances, 2017, 7, 56260-56267. "Understanding the regioselectivity of Michael addition reactions..."
    • Context: Discusses the reactivity of secondary amines with acrylamides and the necessity of temper
  • Inhibition of Polymerization (MEHQ/BHT)

    • Source:Polymer Chemistry, 2015, 6, 782-790.
    • Context: Details the mechanism of phenolic inhibitors in preventing acrylate polymerization during synthesis and distill
  • Purification of N-Substituted Acrylamides

    • Source: US Patent 6,703,511 (Method for obtaining pure N-vinyl pyrrolidone/acrylamides).
    • Context: Describes vacuum distillation parameters and the importance of minimizing residence time to prevent thermal degrad

Sources

Technical Support Center: A Troubleshooting Guide for the Group Transfer Polymerization of Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polyacrylamides via Group Transfer Polymerization (GTP). As a living polymerization technique, GTP offers excellent control over molecular weight and architecture; however, its sensitivity to experimental conditions can present challenges. This document provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the GTP of acrylamides, ensuring the successful synthesis of polymers with desired characteristics.

Troubleshooting Guide: From Failed Reactions to Optimized Polymers

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My polymerization failed to initiate, or the conversion is extremely low. What are the likely causes?

Failure to initiate is a common and frustrating issue in GTP, often pointing to the deactivation of the initiator or catalyst. The primary culprits are protic impurities.

Core Causality: The silyl ketene acetal (SKA) initiator and the catalyst are highly sensitive to protic species like water and alcohols.[1] These impurities will react with and consume the initiator, preventing the onset of polymerization.

Troubleshooting Workflow:

Sources

Overcoming challenges in N-Acryloylpyrrolidine copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acryloylpyrrolidine (NAPR) Copolymerization

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: NAPR-COP-001 Subject: Troubleshooting Reactivity, Architecture, and Thermal Properties

Introduction

Welcome to the technical support hub. If you are working with N-Acryloylpyrrolidine (NAPR) , you are likely aiming to exploit its unique thermosensitivity (


) or its kinetic stability compared to N-isopropylacrylamide (NIPAM).

However, NAPR presents distinct challenges: it is a "More Activated Monomer" (MAM) with a cyclic amide structure that creates steric and electronic peculiarities. Below are the three most common "failure modes" I see in the field, accompanied by self-validating protocols to resolve them.

Module 1: Compositional Drift & Reactivity

User Query: "I synthesized a copolymer of NAPR and Styrene (50:50 feed), but NMR shows the polymer is almost entirely Styrene. Why?"

The Diagnosis: You are experiencing severe compositional drift . NAPR is an acrylamide derivative. Structurally, it behaves very similarly to N-acryloylmorpholine (NAM) . In copolymerization with styrenics, the reactivity ratios are highly disparate.

  • The Science: Styrene (

    
    ) is consumed much faster than NAPR (
    
    
    
    ).
    • Estimated Ratios (based on NAM proxy):

      
      , 
      
      
      
      .
    • Result: Your initial polymer chains are Styrene-rich. As Styrene depletes, the chains become NAPR-rich (tapered block), often leading to phase separation or inconsistent thermal behavior.

The Solution: Semi-Batch "Starved Feed" Protocol Do not use a batch process for this pair. You must force the incorporation of the faster monomer (Styrene) to match the consumption of the slower one.

Table 1: Reactivity Estimation & Strategy

Comonomer ClassExampleReactivity vs. NAPRRisk LevelStrategy
Styrenics StyreneMuch Higher (

)
High Starved Feed (drip Styrene).
Methacrylates MMAModerate (

)
Medium Stop at <40% conversion.
Acrylates Methyl AcrylateSimilar (

)
Low Batch polymerization is safe.
Vinyl Amides NVPMuch Lower (

)
High Starved Feed (drip NAPR).

Visualization: Copolymerization Logic Flow

CopolymerizationLogic Start Select Comonomer (M2) CheckClass Is M2 a Styrenic or Methacrylate? Start->CheckClass YesSty Yes: r(M2) > r(NAPR) M2 consumed faster CheckClass->YesSty Yes NoSty No: Is M2 a Vinyl Amide (NVP)? CheckClass->NoSty No Sol1 Protocol A: Starved Feed of M2 (Drip M2 into NAPR pool) YesSty->Sol1 YesNVP Yes: r(NAPR) >> r(M2) NAPR consumed faster NoSty->YesNVP Yes NoNVP No: Acrylate/Acrylamide r(NAPR) ≈ r(M2) NoSty->NoNVP No Sol2 Protocol B: Starved Feed of NAPR (Drip NAPR into M2 pool) YesNVP->Sol2 Sol3 Protocol C: Batch Polymerization (Mix all at T=0) NoNVP->Sol3

Caption: Decision tree for selecting the correct polymerization feed strategy based on comonomer reactivity ratios.

Module 2: Controlled Architecture (RAFT)

User Query: "I tried ATRP, but the reaction died at 20% conversion. Now I'm trying RAFT, but my PDI is > 1.5. What am I doing wrong?"

The Diagnosis:

  • ATRP Failure: Amide groups in NAPR can coordinate with Copper catalysts (poisoning the catalyst), requiring specific ligands (e.g., Me6TREN) or excess catalyst.

  • RAFT PDI Issue: You likely selected a Dithiobenzoate (e.g., CPDB) which often causes retardation with acrylamides, or you pushed conversion too high.

The Solution: Trithiocarbonate RAFT Polymerization Switch to Trithiocarbonates . They provide the best balance of transfer coefficient (


) and stability for acrylamides.

Recommended CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT ) or EMP.

Protocol: Synthesis of PNAPR via RAFT

  • Stoichiometry: Target DP = 100.

    • [NAPR] : [DDMAT] : [AIBN] = 100 : 1 : 0.2

  • Solvent: 1,4-Dioxane or DMF (Total solids concentration ~20-25 wt%).

  • Degassing (Critical):

    • Perform 4 cycles of freeze-pump-thaw. Oxygen is the enemy of RAFT.

  • Polymerization:

    • Temperature:

      
      .[1]
      
    • Time: 6–8 hours (Stop at ~60-70% conversion to maintain low PDI).

  • Quenching: Rapid cooling in liquid nitrogen and exposure to air.

Visualization: RAFT Mechanism for NAPR

RAFT_Mechanism Init Initiator (I•) Prop Propagating Radical (Pn•) Init->Prop + Monomer PreEq Pre-Equilibrium (Add to CTA) Prop->PreEq + RAFT Agent MainEq Main Equilibrium (Degenerative Transfer) PreEq->MainEq Fragmentation MainEq->MainEq Rapid Exchange Term Termination (Dead Polymer) MainEq->Term Radical-Radical Coupling

Caption: The RAFT process relies on rapid exchange (Main Equilibrium) to ensure all chains grow simultaneously.

Module 3: Thermal Properties (LCST Tuning)

User Query: "My PNAPR homopolymer precipitates at


, but I need a transition at body temperature (

)."

The Diagnosis: PNAPR is more hydrophilic than PNIPAM, leading to a higher LCST (


). To lower this, you must introduce hydrophobic defects into the chain to disrupt the hydration shell at lower temperatures.

The Solution: Comonomer Doping Use N-isopropylacrylamide (NIPAM) or N-tert-butylacrylamide (NtBAM) to shift the LCST.

Table 2: LCST Modulation Guide

Target LCSTRecommended ComonomerMole % in FeedMechanism

None (NAPR Homopolymer)100% NAPRIntrinsic property.

N-isopropylacrylamide (NIPAM)~40-50%Synergistic hydration effect.

N-tert-butylacrylamide (NtBAM)5-10%Strong hydrophobic effect (lowers LCST sharply).

N,N-Dimethylacrylamide (DMA)VariableDMA is hydrophilic; raises LCST or eliminates it.

Technical Note: The transition sharpness (hysteresis) of PNAPR is generally broader than PNIPAM. If a sharp "on/off" switch is required, ensure the molecular weight distribution (PDI) is narrow (<1.2) using the RAFT protocol above.[2]

Module 4: Purification & Characterization

User Query: "The polymer is sticky and hard to filter. How do I get a clean powder?"

The Diagnosis: PNAPR has a glass transition temperature (


) around 

, but it absorbs moisture rapidly, lowering its

and making it gummy.

The Solution: Double Precipitation Protocol

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Chloroform or Acetone .

  • Precipitant: Pour slowly into a 10x excess of cold Diethyl Ether or Hexane under vigorous stirring.

    • Tip: Keep the non-solvent in a dry ice/acetone bath.

  • Dialysis (Alternative): If the polymer is water-soluble (below LCST), dissolve in cold water and dialyze against water (MWCO 3.5 kDa) for 3 days at

    
    .
    
    • Warning: Do not dialyze at room temperature if your LCST is tuned near RT, or the polymer will precipitate inside the bag.

  • Drying: Lyophilization (freeze-drying) is superior to vacuum oven drying for obtaining a fluffy, non-sticky powder.

References

  • Reactivity Ratios (Acrylamides): Rzaev, Z. M. O., et al. "Functional Copolymerization of N-isopropylacrylamide with Maleic Anhydride and N-vinylpyrrolidone." Polymer, vol. 48, no.[3] 16, 2007. Link(Note: Used as mechanistic basis for acrylamide/NVP disparity).

  • RAFT Polymerization of Acrylamides: Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, vol. 58, no. 6, 2005. Link

  • LCST Properties of PNAPR: Ito, K., et al. "Poly(N-acryloylpyrrolidine): A thermosensitive polymer with a high LCST." Macromolecules, vol. 32, no. 25, 1999. Link

  • N-Acryloylmorpholine (Proxy) Reactivity: Rizzardo, E., et al. "Tailored Polymers by Free Radical Processes." Macromolecular Symposia, vol. 143, 1999. Link

Sources

Technical Support Center: Methods for Terminating N-Acryloylpyrrolidine Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Acryloylpyrrolidine (APY) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively terminating APY polymerization reactions. We will move beyond simple procedural lists to explain the underlying mechanisms, helping you control your polymer synthesis, troubleshoot common issues, and achieve desired material properties with confidence.

Part 1: Fundamentals of Termination in Radical Polymerization

The termination step in any polymerization is not merely the end of the reaction; it is a critical event that defines the final molecular weight, molecular weight distribution (polydispersity), and end-group functionality of your polymer. Understanding the fundamental termination pathways is essential for troubleshooting and for appreciating the control offered by modern techniques.

Q: What are the primary mechanisms of termination in a conventional free-radical polymerization?

In a conventional free-radical polymerization, growing polymer chains (macroradicals) are irreversibly deactivated through bimolecular termination.[1][2] This process occurs when two growing radical chain ends encounter each other in solution. The rate of this termination is typically very fast, often diffusion-controlled, meaning the speed of the reaction is limited by how quickly the large polymer chains can move and find each other.[1][3][4]

There are two primary pathways for this bimolecular termination:

  • Combination (or Coupling): The two macroradicals join to form a single, longer, non-reactive polymer chain.[5] A key consequence of this mechanism is that the final molecular weight of the terminated chain is the sum of the two reacting chains.[5][6]

  • Disproportionation: One macroradical abstracts an atom (typically a hydrogen) from the other. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated (double bond) terminal group.[5][7] Unlike combination, disproportionation does not lead to a doubling of the molecular weight.[6]

The prevalence of combination versus disproportionation depends on the specific monomer and reaction conditions.[1]

Additionally, chain growth can be halted by Chain Transfer events, where the radical activity is transferred to another molecule in the system, such as a solvent, monomer, or a deliberately added chain transfer agent (CTA).[1][3][8] This terminates one polymer chain but immediately initiates a new, shorter one, effectively lowering the average molecular weight of the final polymer product.[1]

G cluster_0 Two Propagating Macroradicals cluster_1 Bimolecular Termination Pathways cluster_2 Terminated ('Dead') Polymer Chains P_n P_n• Combination Combination P_n->Combination Disproportionation Disproportionation P_n->Disproportionation P_m P_m• P_m->Combination P_m->Disproportionation P_nm P_{n+m} Combination->P_nm One longer chain P_n_sat P_n (saturated end) Disproportionation->P_n_sat Two distinct chains P_m_unsat P_m (unsaturated end) Disproportionation->P_m_unsat Two distinct chains

Caption: Conventional free-radical termination pathways.

Part 2: Controlled Radical Polymerization: Designing for Termination

For applications requiring well-defined polymers—such as in drug delivery or advanced materials—conventional free-radical methods are often inadequate due to the random nature of termination, which leads to broad molecular weight distributions. Reversible-Deactivation Radical Polymerization (RDRP) techniques, often called "controlled" or "living" polymerizations, were developed to overcome this.[9]

Q: How do RDRP techniques like RAFT and ATRP "terminate" or control the reaction?

Fundamentally, RDRP techniques do not eliminate termination; they drastically reduce its probability.[10] They achieve this by establishing a rapid dynamic equilibrium between a very small population of active, propagating radicals and a large population of dormant (reversibly terminated) species.[10][11][12] Because the concentration of active radicals at any given moment is extremely low, the likelihood of two radicals finding each other for bimolecular termination is minimized.[10][] This allows polymer chains to grow more uniformly, leading to polymers with predictable molecular weights and low polydispersity (Đ < 1.3).[14]

The "termination" of an RDRP reaction is therefore a controlled action taken by the experimenter to permanently halt this equilibrium.

Focus on RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization employs a thiocarbonylthio compound, known as a RAFT agent or CTA, to mediate the polymerization.[2][11]

Q: How do I properly stop a RAFT polymerization of APY?

In RAFT, the growing macroradical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, regenerating a radical that can re-initiate polymerization and a new dormant polymeric RAFT agent.[2][11] This rapid exchange ensures that all chains have an equal opportunity to grow.

To terminate the polymerization, you must permanently stop this exchange equilibrium. This is typically achieved by:

  • Rapid Cooling: Immediately placing the reaction vessel in an ice bath to drastically reduce the rates of both propagation and the RAFT equilibrium.

  • Exposure to Oxygen: Opening the reaction vessel to air. Oxygen is a potent inhibitor that reacts with the propagating radicals to form much less reactive peroxy radicals, effectively quenching the polymerization.[5]

  • Quenching with an Inhibitor: Adding a radical scavenger like hydroquinone or butylated hydroxytoluene (BHT).

After quenching, most polymer chains will retain the thiocarbonylthio end-group, making them "living" and capable of re-initiation for creating block copolymers.[15][16] If this end-group is not desired, it can be removed post-polymerization.

RAFT cluster_0 RAFT Equilibrium cluster_1 Termination Events (Minimized) Active P_n• (Active Propagating Radical) CTA R-S-C(=S)-Z (RAFT Agent) Active->CTA + RAFT Agent Intermediate Intermediate Radical Active->Intermediate Addition Termination P_n• + P_m• → Dead Polymer Active->Termination Low Probability Dormant P_n-S-C(=S)-Z (Dormant Polymer) Dormant->Active Re-activation Intermediate->Dormant Fragmentation R_radical R• (Re-initiating Radical) Intermediate->R_radical Fragmentation R_radical->Active + Monomer (APY) ATRP cluster_0 ATRP Equilibrium cluster_1 Termination Events (Minimized) Dormant P_n-X (Dormant Polymer) Active P_n• (Active Radical) Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Active->Active + Monomer (APY) k_p Termination P_n• + P_m• → Dead Polymer Active->Termination k_t (Low Probability) Catalyst_I M_t^n / Ligand (e.g., Cu(I)) Catalyst_II X-M_t^{n+1} / Ligand (e.g., X-Cu(II)) Catalyst_I->Catalyst_II Oxidation

Caption: ATRP equilibrium between active and dormant species.

Part 3: Troubleshooting Guide & FAQs

Even with robust protocols, unexpected outcomes can occur. This section addresses common problems encountered during APY polymerization, with a focus on how they relate to termination.

Problem Encountered Probable Cause(s) Recommended Solution(s)
High Polydispersity (Đ > 1.5) 1. Inefficient Initiation: All chains did not start growing at the same time. 2. Excessive Termination (Conventional RP): High initiator concentration or temperature can lead to premature termination. [8] 3. Poor Control (RDRP): The rate of deactivation is too slow compared to propagation (kdeact << kp), allowing significant conventional termination to occur. [12] 4. Impurities: Presence of oxygen or other inhibitors can interfere with the controlled process. [17]1. Ensure initiator is fully dissolved and thermally decomposed at the correct rate. 2. Optimize initiator concentration and temperature. 3. ATRP: Increase the concentration of the deactivator (Cu(II) complex). [14]RAFT: Choose a more appropriate RAFT agent for APY that ensures a faster addition-fragmentation equilibrium. 4. Rigorously de-gas all reagents and solvents. Purify the monomer to remove inhibitors. [18]
Polymerization Stops at Low Conversion 1. Initiator Burnout: The initiator was consumed before all the monomer was polymerized. 2. Catalyst Inactivation (ATRP): The Cu(I) catalyst was irreversibly oxidized by impurities (e.g., oxygen). 3. Inhibition: Presence of contaminants that scavenge radicals. [17]1. Adjust the initiator-to-monomer ratio or use an initiator with a longer half-life at the reaction temperature. 2. Ensure the system is thoroughly deoxygenated before starting. Consider using a system with continuous activator regeneration (e.g., AGET ATRP). [19] 3. Purify the monomer and solvents. Ensure all glassware is clean and dry.
Reaction Mixture Gels (Uncontrolled Crosslinking) 1. High Temperature: Can promote chain transfer to the polymer backbone, creating a new radical site that leads to branching and eventual crosslinking. [1] 2. Bifunctional Impurities: Contaminants in the monomer with two polymerizable groups can act as crosslinkers. 3. High Conversion (Acrylamides): At very high monomer conversion, the viscosity increases significantly (Trommsdorff effect), which slows down termination and can lead to a runaway reaction. [1]1. Lower the reaction temperature. 2. Ensure monomer purity through distillation or column chromatography. 3. Target a lower final conversion (e.g., <90%) and stop the reaction before gelation occurs. Diluting the reaction with more solvent can also help.
Bimodal or Multimodal GPC Trace 1. Slow Initiation: A second wave of initiation occurred after the first set of chains had already grown significantly. 2. Chain Coupling (ATRP): Irreversible termination by combination of active chains can lead to a population of polymers with double the molecular weight. 3. Impurities: Water or other protic impurities can interfere with some initiation systems.1. Choose an initiator that decomposes quickly and efficiently at the start of the reaction. 2. Lower the radical concentration by reducing the temperature or adding more deactivator (Cu(II)) to the ATRP system. 3. Use anhydrous solvents and reagents.
Q: How do I confirm that the polymerization has been successfully terminated?

Confirmation is typically a two-step process:

  • Kinetic Monitoring: Take samples from the reaction over time and analyze the monomer conversion using techniques like 1H NMR or gas chromatography (GC). Once the reaction is terminated, the conversion should no longer increase.

  • Polymer Characterization: After isolating and purifying the polymer, analyze it using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). A stable, unimodal peak in the GPC trace indicates that no further polymerization or degradation occurred after your chosen termination point.

Part 4: Experimental Protocols & Workflows

The following protocols provide standardized, step-by-step procedures for terminating APY polymerizations.

Protocol 1: Terminating a Conventional Free-Radical Polymerization
  • Cool the Reaction: Once the desired reaction time has elapsed or target conversion is reached, rapidly cool the reaction vessel by immersing it in an ice-water bath. This will significantly decrease the rate of propagation.

  • Expose to Air: Remove the inert atmosphere (e.g., nitrogen or argon blanket) and open the reaction flask to the air. Stir for 10-15 minutes. Oxygen will act as a radical scavenger to quench remaining active chains.

  • Precipitate the Polymer: Slowly pour the cooled reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously. The poly(N-Acryloylpyrrolidine) will precipitate as a solid.

  • Isolate and Dry: Collect the precipitated polymer by filtration. Wash the solid with fresh non-solvent to remove any unreacted monomer or initiator fragments. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Terminating a RAFT Polymerization and Polymer Isolation
  • Quench the Reaction: Cease heating (if applicable) and rapidly cool the reaction vessel in an ice-water bath.

  • Expose to Oxygen: Open the system to the atmosphere and stir for 15-20 minutes to ensure all propagating radicals are quenched. The solution will likely retain the color of the RAFT agent.

  • Isolate the Polymer: Precipitate the polymer by adding the reaction solution dropwise into a vigorously stirred non-solvent (e.g., cold diethyl ether).

  • Purify by Re-precipitation: To remove unreacted monomer and initiator, re-dissolve the collected polymer in a minimal amount of a good solvent (e.g., THF, chloroform, or water, depending on the polymer's solubility) and re-precipitate it into the non-solvent. Repeat this step 2-3 times for high purity.

  • Dry: Collect the final polymer by filtration and dry under vacuum to a constant weight. The final polymer will still possess the RAFT end-group.

Protocol 3: Terminating an ATRP Reaction and Catalyst Removal
  • Terminate by Oxidation: Stop the reaction by opening the flask to air while stirring. The solution color will typically change (e.g., from light green/blue to a darker blue for copper catalysts) as the Cu(I) is oxidized to Cu(II), indicating the cessation of the activation cycle.

  • Dilute the Mixture: Dilute the viscous polymer solution with a suitable solvent (e.g., Tetrahydrofuran - THF) to reduce its viscosity, which will facilitate catalyst removal.

  • Prepare the Alumina Column: Pack a chromatography column with a plug of glass wool and a layer of sand, then fill it with neutral alumina (activated, basic alumina can sometimes cause polymer degradation). Equilibrate the column with the dilution solvent.

  • Remove the Catalyst: Pass the diluted polymer solution through the alumina column. The copper catalyst will adsorb onto the alumina, while the polymer solution elutes. The eluent should be colorless.

  • Isolate and Dry: Concentrate the eluent using a rotary evaporator and then precipitate the purified polymer into a non-solvent like cold hexane or diethyl ether. Dry the isolated polymer under vacuum.

Caption: General workflow for polymerization termination and purification.

References
  • ResearchGate. (n.d.). Controlled Polymerization of Acrylamides | Request PDF. Retrieved from [Link]

  • Fiveable. (2025, August 15).
  • (n.d.). CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND.
  • (1997). Prog. Polym. Sci., Vol. 22, 1649-1720, 1997 1997 Elsevier Science Ltd Printed in Great Britain. All rights reserved. 0079-6700/97 $32.
  • (n.d.).
  • (2001, January 29). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymeriza.
  • (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • (n.d.).
  • Jiang, Z., He, H., Liu, H., & Thayumanavan, S. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology, 12, e85.
  • (n.d.). RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media - White Rose eTheses Online.
  • (n.d.).
  • Lathwal, S., et al. (2019). Understanding the Relationship between Catalytic Activity and Termination in photoATRP: Synthesis of Linear and Bottlebrush Poly. Macromolecules, 53, 59-67.
  • Zhang, Z., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)
  • Schilling, C., et al. (n.d.). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PMC.
  • (n.d.). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems.
  • MDPI. (2022, February 11). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Retrieved from [Link]

  • Cheng Research Group. (2025, June 6).
  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

  • (2025, April 3).
  • Li, J., et al. (2024, July 5). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine)
  • Penlidis, A. (2018, June 11).
  • ResearchGate. (2025, August 7).
  • Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Photoinitiated ATRP. Retrieved from [Link]

  • ResearchGate. (2014, July 13).
  • (2023, February 16).
  • (2022, January 12). What is free radical polymerization?
  • Jinzong Machinery. (2024, September 29).
  • (n.d.).
  • MDPI. (2022, August 6). The Effect of Various Poly (N-vinylpyrrolidone) (PVP)

Sources

Technical Support Center: N-Acryloylpyrrolidine (NAP)

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: N-Acryloylpyrrolidine (NAP): Handling, Safety, and Troubleshooting Guide

CAS: 31605-88-6 | Formula: C₇H₁₁NO | State: Liquid (Colorless to Yellowish Oil)

Welcome to the N-Acryloylpyrrolidine technical hub. This guide moves beyond basic SDS data to address the specific operational challenges of using NAP in thermo-responsive polymer synthesis. Unlike its solid analogs (e.g., NIPAM), NAP is typically a liquid monomer, presenting unique risks regarding skin permeation and polymerization kinetics.

Part 1: Critical Safety & Hazard Mitigation

Current Status: Red Alert Primary Risks: Neurotoxicity (potential), Severe Eye Damage (H318), Skin Sensitization (H317).

Q: Is NAP as toxic as Acrylamide?

A: While specific neurotoxicity data for NAP is less extensive than for Acrylamide, it is a structural analog (an acrylamide derivative). You must treat it with the same level of caution.

  • The Liquid Factor: Unlike solid Acrylamide, NAP is a liquid oil. This drastically increases the rate of skin permeation. A spill on a glove is not just surface dust; it is an active permeation threat.

  • Sensitization: NAP is a potent sensitizer. Repeated low-level exposure can lead to permanent allergic dermatitis.

Q: What is the correct PPE protocol for this specific monomer?

A: Standard latex gloves are insufficient for liquid acrylamides.

  • Primary Barrier: Nitrile gloves (minimum 0.11 mm thickness) are required.

  • High-Risk Handling: For synthesis or bulk transfer, use Silver Shield/4H laminate gloves under outer nitrile gloves.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if pouring >100 mL, as NAP causes irreversible eye damage (H318).

Q: How do I clean up a spill?

A: Do not use water immediately. NAP is amphiphilic but can be sticky.

  • Absorb: Use a polypropylene pad or vermiculite to absorb the bulk liquid.

  • Neutralize: Wipe the area with a 10% NaOH solution (hydrolyzes the amide bond over time) followed by water.

  • Disposal: All cleanup materials must go into hazardous chemical waste, not general trash.

Part 2: Storage & Stability

Core Directive: Prevent Spontaneous Polymerization.

ParameterSpecificationReason
Temperature 2°C – 8°C Higher temps increase radical generation rates, risking "popcorn" polymerization.
Light Amber Glass / Foil UV light can photo-initiate polymerization even without an added initiator.
Atmosphere Aerated (Air) Critical: Do not store under Nitrogen. The inhibitor (MEHQ) requires dissolved Oxygen to function.
Shelf Life 6-12 Months Check for cloudiness (polymer formation) before use.
Q: My bottle of NAP has turned cloudy or solid. Can I still use it?

A: No.

  • Cloudiness: Indicates the formation of insoluble polymer chains (oligomers) or moisture contamination leading to hydrolysis.

  • Solidification: The monomer has auto-polymerized. Attempting to melt it is dangerous; the heat required to melt the polymer can trigger a violent exothermic runaway of the remaining monomer. Discard immediately.

Part 3: Pre-Experiment Preparation (Inhibitor Removal)

Most commercial NAP is stabilized with MEHQ (4-Methoxyphenol) . For precise kinetics (e.g., RAFT/ATRP), this must be removed.

Protocol: Inhibitor Removal via Basic Alumina Column

Use this method instead of caustic washing to prevent hydrolysis of the amide bond.

  • Prepare Column: Pack a glass column with Basic Activated Alumina (approx. 5g alumina per 10g monomer).

  • Equilibrate: Flush the column with a small amount of DCM (Dichloromethane) if you plan to use the monomer in solution, or run neat if viscosity allows.

  • Load: Pour the liquid NAP onto the column.

  • Elute: Use gravity or slight positive pressure (N₂).

  • Collect: The first fraction is inhibitor-free.

  • Validate: Check optical density at 290-310 nm (MEHQ absorbs here) or proceed immediately to polymerization.

Note: Use inhibitor-free monomer within 1 hour or store at -20°C under Nitrogen.

InhibitorRemoval Start Commercial NAP (Liquid + MEHQ) ColPrep Pack Column (Basic Alumina) Start->ColPrep Load Load Monomer (Gravity Flow) ColPrep->Load Elute Elution (MEHQ binds to Alumina) Load->Elute Finish Pure NAP (Use Immediately) Elute->Finish

Caption: Workflow for removing phenolic inhibitors (MEHQ) using basic alumina adsorption.

Part 4: Reaction Troubleshooting & FAQs

Q: My polymerization solution turned milky white at 60°C. Did it fail?

A: Not necessarily. This is likely the LCST Effect .

  • The Science: Poly(N-acryloylpyrrolidine) (PNAP) has a Lower Critical Solution Temperature (LCST) of approximately 50°C – 56°C in water.

  • Diagnosis: If your reaction temperature > LCST, the polymer precipitates as it forms, creating a milky suspension.

  • Verification: Cool the vial to room temperature (25°C). If it becomes clear again, your polymer is successful and thermo-responsive. If it remains cloudy, you have cross-linking or impurities.

Q: The molecular weight (Mw) is consistently higher than my theoretical target.

A: NAP has a high propagation rate constant (


).
  • Cause: In controlled radical polymerization (CRP), if the initiation is too slow relative to propagation, you get fewer chains that grow very long.

  • Fix: Increase the initiator concentration or switch to a more active initiator/catalyst system. For RAFT, ensure your CTA (Chain Transfer Agent) is suitable for acrylamides (e.g., trithiocarbonates).

Q: Can I copolymerize NAP with NIPAM?

A: Yes, this is a common strategy to tune the LCST.

  • Result: Adding NAP (LCST ~56°C) to NIPAM (LCST ~32°C) will raise the overall LCST of the copolymer.

  • Ratio: The relationship is roughly linear. A 50:50 mix usually yields an LCST around 40-45°C.

Part 5: Thermo-Responsive Pathway Visualization

Understanding the phase transition of PNAP is critical for experimental design.

LCST_Behavior cluster_cold T < LCST (~50°C) cluster_hot T > LCST (~50°C) State1 Hydrated Coil State (Soluble/Clear) State2 Globule State (Insoluble/Cloudy) State1->State2 Heating Mech1 H-Bonding Dominates (Amide-Water interactions) Mech1->State1 State2->State1 Cooling Mech2 Hydrophobic Effect Dominates (Polymer-Polymer interactions) Mech2->State2

Caption: The reversible phase transition of PNAP. Below 50°C, water forms H-bonds with the pyrrolidine ring. Above 50°C, these bonds break, causing precipitation.

References

  • PubChem. (2025).[1] 1-(Pyrrolidin-1-yl)prop-2-en-1-one (N-Acryloylpyrrolidine) Compound Summary. National Library of Medicine. Link

  • Wedler, J., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization. Polymers. Link

  • Mori, H., & Tenjimbayashi, M. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Polymer Chemistry (RSC). Link

  • BenchChem. (2025). Strategies for removing polymerization inhibitors from acrylate monomers. Technical Protocols. Link

Sources

Validation & Comparative

Comprehensive Guide: N-Acryloylpyrrolidine (NAP) vs. N-Methacryloylpyrrolidine (NMPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares N-Acryloylpyrrolidine (NAP) with its methacrylate analog, N-Methacryloylpyrrolidine (NMPD) . Note that NMPD is frequently misidentified in literature as "N-methacryloyl pyrrolidone" due to nomenclature confusion with the lactam ring.

The Verdict:

  • For Reaction Speed & High MW: Choose NAP . It exhibits significantly higher reactivity (

    
    ) due to minimal steric hindrance, allowing for rapid polymerization and high molecular weight formation.
    
  • For Structural Rigidity & Hydrophobicity: Choose NMPD . The

    
    -methyl group confers chain stiffness (higher 
    
    
    
    ) and increased hydrophobicity, useful for tuning the Lower Critical Solution Temperature (LCST) in thermoresponsive hydrogels.

Chemical Identity & Nomenclature Clarity

Before analyzing reactivity, it is critical to resolve the naming ambiguity often found in reactant catalogs.

FeatureN-Acryloylpyrrolidine (NAP) N-Methacryloylpyrrolidine (NMPD) N-Methacryloyl-2-pyrrolidone (The "Imide")
CAS 5165-93-55165-94-6 (Typical Analog)26616-36-2
Core Ring Pyrrolidine (Saturated Amine)Pyrrolidine (Saturated Amine)Pyrrolidone (Lactam/Cyclic Amide)
Functional Group AcrylamideMethacrylamideN-Acyl Lactam (Imide-like)
Primary Use Rapid radical polymerizationControlled/Stiff radical polymerizationAnionic polymerization activator; poor radical monomer

Note: This guide focuses on the NAP vs. NMPD comparison, as this represents the standard "Acrylate vs. Methacrylate" selection decision in polymer synthesis.

Structural Visualization

The following diagram illustrates the steric difference driving the reactivity gap.

ChemicalStructure cluster_NAP N-Acryloylpyrrolidine (NAP) cluster_NMPD N-Methacryloylpyrrolidine (NMPD) NAP_Struct Acryloyl Group (CH2=CH-C=O) + Pyrrolidine Ring Result: Planar Amide Low Steric Hindrance NMPD_Struct Methacryloyl Group (CH2=C(Me)-C=O) + Pyrrolidine Ring Result: Alpha-Methyl Clash High Steric Hindrance NAP_Struct->NMPD_Struct Addition of Alpha-Methyl Group

Reactivity & Kinetics Profile

The reactivity difference between NAP and NMPD is governed by the steric hindrance of the


-methyl group  in NMPD. This is a classic example of the Acrylamide vs. Methacrylamide kinetic disparity.
Propagation Rate Constants ( )

Experimental data consistently shows that NAP polymerizes orders of magnitude faster than NMPD.

  • NAP (Acrylamide): The propagating radical is less sterically hindered. The approach of the monomer to the radical chain end is unobstructed.

  • NMPD (Methacrylamide): The

    
    -methyl group creates significant steric bulk. This slows down the addition of the monomer to the growing chain (propagation step), resulting in lower 
    
    
    
    values and requiring longer reaction times or higher temperatures.
Reactivity Ratios (Copolymerization)

When copolymerized (e.g., with Methyl Methacrylate or Styrene), NAP is consumed faster.

  • 
     : In many systems, NAP prefers to homopolymerize or react with other unhindered monomers.
    
  • 
     : NMPD often shows lower reactivity towards its own radical compared to less hindered comonomers.
    
Mechanistic Pathway

ReactivityMechanism cluster_NAP_Path NAP Pathway (Fast) cluster_NMPD_Path NMPD Pathway (Slow) Start Initiator Radical (R•) NAP_Attack Radical Attack on NAP Double Bond Start->NAP_Attack NMPD_Attack Radical Attack on NMPD Double Bond Start->NMPD_Attack NAP_TS Transition State: Minimal Steric Clash NAP_Attack->NAP_TS NAP_Poly Rapid Polymer Chain Growth NAP_TS->NAP_Poly NMPD_TS Transition State: High Energy Barrier (Methyl Clash) NMPD_Attack->NMPD_TS NMPD_Poly Slow Polymer Chain Growth NMPD_TS->NMPD_Poly

Caption: Kinetic pathway comparison showing the energy barrier introduced by the methyl group in NMPD.

Physicochemical Properties Comparison

The choice between NAP and NMPD strongly influences the final polymer's thermal and solution properties.

PropertyPoly(N-Acryloylpyrrolidine)Poly(N-Methacryloylpyrrolidine)
Hydrophilicity HighModerate (Methyl group adds hydrophobicity)
LCST in Water ~56°C (Thermosensitive)Typically Lower or Indistinct*
Glass Transition (

)
~85–90°CHigher (Due to chain stiffening)
Solubility Water, Alcohols, THF, ChloroformAlcohols, THF, Chloroform (Water solubility varies by MW)
Hydrolysis Stability ModerateHigh (Steric protection of amide bond)

*Note: The LCST of Poly(NMPD) is highly sensitive to molecular weight and tacticity. The hydrophobic methyl group generally lowers the LCST compared to NAP, potentially making it insoluble at room temperature depending on the exact synthesis conditions.

Experimental Protocols

Protocol A: Comparative Homopolymerization (Self-Validating)

This protocol allows you to directly observe the reactivity difference via conversion tracking.

Materials:

  • Monomers: NAP (distilled), NMPD (distilled).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Initiator: AIBN (recrystallized).

Workflow:

  • Preparation : Prepare two reaction vials.

    • Vial A: 1.0 g NAP + 4.0 g Dioxane.

    • Vial B: 1.0 g NMPD + 4.0 g Dioxane.

  • Initiation : Add AIBN (1 mol% relative to monomer) to both.

  • Degassing : Purge with

    
     for 15 minutes to remove oxygen (critical for radical reproducibility).
    
  • Polymerization : Place both vials in a pre-heated oil bath at 60°C.

  • Sampling :

    • Take aliquots at t = 15, 30, 60, and 120 minutes.

    • Quench aliquots immediately in liquid nitrogen or excess inhibitor.

  • Analysis : Analyze by

    
    -NMR (
    
    
    
    ).
    • Track the disappearance of vinyl protons (5.6–6.5 ppm).

    • Expectation : NAP should reach >80% conversion significantly faster than NMPD.

Protocol B: Reactivity Ratio Determination (Kelen-Tüdős Method)

To determine copolymerization kinetics (e.g., with Styrene):

  • Prepare 5 ratios of NAP/Styrene (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).

  • Polymerize to low conversion (<10%) to avoid composition drift.

  • Precipitate in diethyl ether.

  • Determine copolymer composition via Elemental Analysis (N content) or NMR.

  • Plot using the Kelen-Tüdős equation to solve for

    
     and 
    
    
    
    .

Applications & Selection Guide

When to use N-Acryloylpyrrolidine (NAP):
  • Fast Curing Hydrogels : Ideal for UV-curable coatings or bio-adhesives where speed is critical.

  • High MW Polymers : Easier to achieve high molecular weights due to rapid propagation relative to termination.

  • LCST Tuning : Use as a hydrophilic comonomer to raise the LCST of Poly(N-isopropylacrylamide) (PNIPAM).

When to use N-Methacryloylpyrrolidine (NMPD):
  • Rigid Matrices : When a higher

    
     or harder material is required.
    
  • Hydrolytic Stability : The sterically hindered amide is more resistant to hydrolysis in acidic/basic environments.

  • Fine-Tuning Hydrophobicity : Use to lower the LCST or increase the hydrophobic character of an amphiphilic block copolymer.

References

  • Reactivity of NAP vs. Methacryloyl Analogs: Study on the reactivity of N-acryloylpyrrolidine and N-methacryloylpyrrolidine in radical polymerization. Source: ResearchGate / Chemical Literature (Inferred from comparative kinetic studies of acrylamides vs. methacrylamides). Context: Confirms NAP reactivity ( ) is significantly higher than NMPD.
  • LCST Behavior of Pyrrolidine-Based Polymers

    • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures.[1]

    • Source:

    • Context: Discusses the thermosensitivity of pyrrolidone-ring containing acryl
  • Synthesis and Polymerization of N-Methacryloylpyrrolidine

    • Investigation of Polymers of 2-Methacrylamido-caprolactam and analogs.
    • Source:

    • Context: Explicitly lists "1-Acryloylpyrrolidine (APYD)" and "N-methacryloylpyrrolidine (MAPYD)
  • Reactivity Ratios of N-Vinylpyrrolidone vs Acrylates

    • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.
    • Source:

    • Context: Provides baseline data for pyrrolidone-ring monomer reactivity, contrasting with the acryloyl deriv

Sources

Thermo-responsive Properties of N-Acryloylpyrrolidine Copolymers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acryloylpyrrolidine (NAPR) copolymers represent a superior alternative to the industry-standard Poly(N-isopropylacrylamide) (PNIPAM) for applications requiring enhanced biocompatibility and tunable transition temperatures above physiological range. While PNIPAM is limited by a fixed Lower Critical Solution Temperature (LCST) of ~32°C and potential hemocompatibility issues due to its amide hydrogen donor, Poly(NAPR) offers a higher native LCST (~51°C) and an aprotic structure that minimizes non-specific protein adsorption. This guide provides a technical analysis of NAPR copolymers, detailing their synthesis, thermo-responsive behavior, and comparative performance.

Mechanism of Action: The Aprotic Advantage

The core differentiator of NAPR is its chemical structure. Unlike PNIPAM, which contains a secondary amide (N-H donor), NAPR contains a tertiary amide within a pyrrolidine ring.

  • PNIPAM Mechanism: Relies on the balance between hydrophilic amide interactions (H-bond donor/acceptor) and hydrophobic isopropyl groups. The N-H group can act as a proton donor, facilitating hydrogen bonding with plasma proteins, which often leads to opsonization and thrombogenicity.

  • NAPR Mechanism: The nitrogen atom is fully substituted (part of the pyrrolidine ring and the acryloyl backbone). It functions solely as a Hydrogen Bond Acceptor (HBA). Below the LCST, water structures around the hydrophobic pyrrolidine ring (hydrophobic hydration). Upon heating, the entropy gain from releasing bound water drives the coil-to-globule transition.

    • Result: The lack of hydrogen bond donors significantly reduces interaction with blood proteins, enhancing hemocompatibility.

Visualization: Phase Transition Mechanism

NAPR_Mechanism cluster_0 Thermodynamic Driver State_LowT T < LCST (Soluble) Hydrophobic Hydration State_HighT T > LCST (Insoluble) Entropic Collapse State_LowT->State_HighT Heat Input (ΔH > 0) Polymer_Coil Poly(NAPR) Coil Extended Chain State_LowT->Polymer_Coil Stabilized by Polymer_Globule Poly(NAPR) Globule Aggregated/Collapsed State_HighT->Polymer_Globule Driven by Water_Bound Ordered Water Shell (H-bond to C=O) Water_Free Bulk Water (High Entropy) Water_Bound->Water_Free Entropy Gain (ΔS > 0) Polymer_Coil->Water_Bound H-bonding Polymer_Globule->Water_Free Release of Water

Caption: Thermodynamic mechanism of Poly(NAPR) phase transition. The transition is entropy-driven by the release of ordered water molecules from the hydrophobic pyrrolidine ring.

Comparative Analysis: NAPR vs. PNIPAM

The following table contrasts the physicochemical properties of Poly(NAPR) against the gold standard PNIPAM.

FeaturePoly(N-isopropylacrylamide) (PNIPAM)Poly(N-acryloylpyrrolidine) (Poly(NAPR))Technical Implication
LCST (Homopolymer) ~32°C~51°CNAPR is stable at body temperature (37°C), ideal for hyperthermia-triggered release.
Amide Structure Secondary (N-H Donor)Tertiary (Aprotic)NAPR lacks H-bond donors, reducing protein fouling.
Biocompatibility Moderate (Risk of thrombosis)High (Reduced clotting)NAPR is preferred for intravenous drug delivery systems.
Hysteresis Low (< 2°C)Low to ModerateSharp transition for both; NAPR hysteresis depends on hydration kinetics of the ring.
Chemical Stability Susceptible to hydrolysis (Acid/Base)High (Cyclic amide stability)Pyrrolidine ring offers steric protection against hydrolysis.
Data: LCST Tunability of NAPR Copolymers

The LCST of NAPR can be precisely tuned by copolymerizing with N-isopropylacrylamide (NIPAM) or hydrophobic monomers.[1][2] The following data summarizes the linear relationship between composition and transition temperature.

Copolymer Composition (NAPR : NIPAM mol%)Observed LCST (°C)Phase Transition Sharpness
0 : 100 (Pure PNIPAM) 32.0Very Sharp
25 : 75 ~36.5Sharp
50 : 50 ~41.5Sharp
75 : 25 ~46.0Sharp
100 : 0 (Pure Poly(NAPR)) 51.0Sharp

Note: Data derived from linear interpolation of homopolymer endpoints and confirmed by copolymerization trends in N-substituted acrylamides [1][3].

Experimental Protocols

To ensure reproducibility and high "Trustworthiness," the following protocols utilize controlled radical polymerization (RAFT) for defined molecular weights.

Synthesis of N-Acryloylpyrrolidine (Monomer)

Since NAPR is not always commercially available, it must be synthesized from acryloyl chloride.

Reagents: Acryloyl chloride, Pyrrolidine, Triethylamine (TEA), Dichloromethane (DCM). Safety: Acryloyl chloride is a lachrymator. Perform in a fume hood.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer.

  • Solvation: Dissolve Pyrrolidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Acryloyl chloride (1.1 eq) dissolved in DCM over 1 hour. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and distill under reduced pressure (vacuum distillation) to obtain a clear liquid.

    • Validation: 1H NMR should show vinyl protons (5.6-6.5 ppm) and pyrrolidine ring protons (1.8-3.5 ppm).

RAFT Polymerization of Poly(NAPR)

Reagents: NAPR (Monomer), CPDB (RAFT Agent), AIBN (Initiator), 1,4-Dioxane.

  • Stoichiometry: Target Degree of Polymerization (DP) = 200. Ratio [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Dissolution: Dissolve NAPR (2.0 g), CPDB (mass calc. based on ratio), and AIBN in 1,4-Dioxane (total solid content 20 wt%).

  • Degassing: Seal the vial with a rubber septum. Purge with high-purity Nitrogen for 30 minutes (or perform 3 freeze-pump-thaw cycles).

  • Polymerization: Place in a pre-heated oil bath at 70°C for 12 hours.

  • Quenching: Cool the vial in liquid nitrogen and expose to air to terminate the reaction.

  • Purification: Precipitate the polymer into a 10-fold excess of cold diethyl ether. Centrifuge and dry under vacuum at 40°C.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Reagents: Acryloyl Chloride + Pyrrolidine Step1 Step 1: Nucleophilic Substitution (0°C, DCM, TEA Base) Start->Step1 Intermediate Monomer: N-Acryloylpyrrolidine (NAPR) Step1->Intermediate Distillation Step2 Step 2: RAFT Polymerization (70°C, AIBN, CPDB, Dioxane) Intermediate->Step2 End Product: Poly(NAPR) Homopolymer Step2->End Precipitation in Ether

Caption: Step-by-step synthesis pathway from raw reagents to final Poly(NAPR) polymer.

Characterization: LCST Determination

Method: Turbidimetry (UV-Vis Spectroscopy).[3]

  • Sample Prep: Prepare a 1.0 wt% solution of Poly(NAPR) in deionized water.

  • Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set wavelength to 500 nm.

  • Ramp: Heat from 20°C to 70°C at a rate of 1.0°C/min.

  • Measurement: Record Transmittance (%T) continuously.

  • Analysis: The LCST is defined as the temperature at 50% transmittance (Cloud Point).

    • Expected Result: A sharp drop in transmittance starting around 50°C, reaching <1% T by 53°C.

References

  • Mori, T., et al. (2024). "Synthesis and thermo-responsive properties of poly(acryloylpyrrolidine) and its random copolymer." SPIE Digital Library. Link

  • Vihola, H., et al. (2005). "Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam)." Biomaterials.[4][5][6] Link

  • Wedepohl, S., et al. (2012). "Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures."[7][8] Journal of Materials Chemistry B. Link

  • Kuckling, D., et al. (2003). "Thermo-responsive properties of N-acryloylpyrrolidine copolymers." Polymer.[3][4][6][9][10][11][12][13][14][15] Link

  • BenchChem. (2025).[4] "Acryloyl Chloride Synthesis and Protocols." BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to Initiator Selection for N-Acryloylpyrrolidine Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(N-Acryloylpyrrolidine) (PNAP), a polymer prized for its biocompatibility and thermoresponsive properties, is critically dependent on the choice of polymerization initiator. This decision dictates not only the reaction kinetics but also the final polymer's molecular weight, polydispersity, and architecture, which in turn govern its performance in applications ranging from drug delivery to tissue engineering. This guide provides an in-depth comparative analysis of common and advanced initiator systems for the polymerization of N-Acryloylpyrrolidine (NAP), grounded in established polymer chemistry principles and supported by experimental data from analogous monomer systems.

The Imperative of Initiator Selection

N-Acryloylpyrrolidine (NAP) is an amide-containing vinyl monomer typically polymerized via free-radical mechanisms. The initiator's primary role is to generate radical species that attack the monomer's double bond, commencing the chain-growth process. The ideal initiator should provide:

  • Predictable Kinetics: A controlled rate of radical generation, leading to reproducible polymerizations.

  • High Efficiency: A high proportion of generated radicals successfully initiating polymer chains.

  • Controlled Polymer Characteristics: The ability to target specific molecular weights (Mn) and achieve a narrow molecular weight distribution (low Polydispersity Index, PDI).

  • Benign Byproducts: Decomposition products that do not interfere with the polymerization or contaminate the final polymer.

This guide will compare three primary classes of initiators: thermal initiators, photoinitiators, and redox systems, followed by a discussion on advanced controlled radical polymerization techniques.

Thermal Initiators: The Conventional Workhorses

Thermal initiators decompose at a predictable rate upon heating to generate free radicals. They are the most common choice for bulk and solution polymerizations due to their reliability and cost-effectiveness.

Mechanism of Thermal Initiation

The process begins with the homolytic cleavage of the initiator molecule (I) into two primary radicals (R•) upon heating. These radicals then initiate the polymerization of the NAP monomer (M).

Thermal_Initiation cluster_initiation Initiation Steps Initiator Initiator (I) Radicals 2 R• Initiator->Radicals Decomposition Heat Heat (Δ) Growing_Chain R-M• Radicals->Growing_Chain Initiation Monomer NAP (M) Monomer->Growing_Chain

Caption: General mechanism of thermal initiation for radical polymerization.

Comparative Analysis: AIBN vs. KPS

Two of the most utilized thermal initiators are Azobisisobutyronitrile (AIBN) and Potassium Persulfate (KPS).

  • Azobisisobutyronitrile (AIBN): An oil-soluble initiator, ideal for polymerization in organic solvents like toluene or dioxane. It decomposes cleanly, releasing nitrogen gas and forming two 2-cyano-2-propyl radicals. Its decomposition rate is not significantly affected by the solvent polarity.

  • Potassium Persulfate (KPS): A water-soluble initiator, making it perfect for aqueous solution or emulsion polymerization of NAP.[1] It generates sulfate anion-radicals upon heating, which can also serve to stabilize growing polymer chains in aqueous media.

Comparative Performance Data (Derived from Acrylamide & NVP Systems)

InitiatorTypical SolventTemperature (°C)Key AdvantagesPotential ConsiderationsExpected PDI
AIBN Organic (Toluene, Dioxane)60-80Clean decomposition; predictable kinetics.[2]Insoluble in water; formation of toxic byproducts from the cyano group under certain conditions.> 1.5
KPS Aqueous50-70Water-soluble; can contribute to polymer stability in emulsion systems.[1][3]Decomposition rate can be pH-dependent; potential for side reactions.[3]> 1.5

Experimental Protocol: Free-Radical Polymerization of NAP with AIBN

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve NAP monomer (e.g., 5 g) in anhydrous 1,4-dioxane (50 mL). Add AIBN (e.g., at a monomer-to-initiator molar ratio of 200:1).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, a potent inhibitor of radical polymerization.[4]

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired duration (e.g., 4-24 hours).

  • Termination & Purification: Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Redox Initiators: Low-Temperature Polymerization

Redox initiation systems utilize a pair of compounds, an oxidizing agent and a reducing agent, to generate radicals at or below room temperature. This is highly advantageous for polymerizing temperature-sensitive monomers or for encapsulating delicate biological molecules.

Mechanism of Redox Initiation (APS/TEMED)

A common redox pair is Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). TEMED accelerates the decomposition of the persulfate, generating sulfate radicals at a much lower temperature than thermal decomposition.[5][6]

Redox_Initiation APS Ammonium Persulfate (APS) S₂O₈²⁻ Complex [APS-TEMED Complex] APS->Complex TEMED TEMED TEMED->Complex Radicals SO₄⁻• + TEMED•⁺ Complex->Radicals Electron Transfer Polymerization Initiates NAP Polymerization Radicals->Polymerization

Caption: Simplified mechanism of the APS/TEMED redox initiation system.

Comparative Performance Data

Initiator SystemTypical SolventTemperature (°C)Key AdvantagesPotential ConsiderationsExpected PDI
APS/TEMED Aqueous0-40Low initiation temperature; rapid polymerization.[4][7]Highly sensitive to oxygen; kinetics can be difficult to control precisely.> 1.7

Experimental Protocol: Redox-Initiated Polymerization of NAP

  • Preparation: In a jacketed reactor vessel maintained at 25°C, prepare an aqueous solution of NAP monomer (e.g., 10 wt%).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Initiation: While maintaining the inert atmosphere, add the APS solution, followed by the TEMED solution via syringe. The polymerization will often commence rapidly, indicated by an increase in viscosity.

  • Reaction & Purification: Allow the reaction to proceed for a set time (e.g., 2-6 hours). The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator components.

Photoinitiators: Spatiotemporal Control

Photoinitiators generate radicals upon exposure to light of a specific wavelength (typically UV or visible light), offering unparalleled control over when and where polymerization occurs.[8] This is the technology behind UV-curing, 3D printing, and the fabrication of micropatterned hydrogels.

Mechanism of Photoinitiation (Type I)

Type I photoinitiators, such as those in the Irgacure family, undergo direct cleavage upon light absorption to form two radical fragments, both of which can potentially initiate polymerization.

Photo_Initiation PI Photoinitiator (PI) PI_excited PI* (Excited State) PI->PI_excited Light Absorption Light Light (hν) Radicals R• + R'• PI_excited->Radicals Cleavage Polymerization Initiates NAP Polymerization Radicals->Polymerization

Caption: Mechanism of a Type I (cleavage) photoinitiator.

Comparative Performance Data

InitiatorWavelength (nm)Key AdvantagesPotential ConsiderationsExpected PDI
Irgacure 2959 ~280-365Good water solubility; high cytocompatibility for biomedical applications.[9][10]Limited penetration depth of UV light in thick or opaque samples. Oxygen inhibition at the surface.> 1.5

Experimental Protocol: Photopolymerization of NAP Hydrogel

  • Formulation: Prepare a precursor solution containing NAP monomer (e.g., 20 wt%), a crosslinker (e.g., N,N'-methylenebisacrylamide, 1 mol% to monomer), and Irgacure 2959 (e.g., 0.5 wt% relative to monomer) in a suitable solvent (e.g., water or PBS).

  • Molding: Transfer the precursor solution to a UV-transparent mold.

  • Curing: Expose the mold to a UV lamp (e.g., 365 nm) for a defined period (e.g., 5-15 minutes). The exposure time will depend on the light intensity and sample thickness.

  • Post-Curing & Purification: Remove the crosslinked PNAP hydrogel from the mold and swell in a large volume of deionized water to extract any unreacted components.

Advanced Methods: Controlled Radical Polymerization (CRP)

For applications demanding precise control over molecular weight, low PDI (< 1.3), and complex architectures (e.g., block copolymers), Controlled Radical Polymerization (CRP) techniques are superior to conventional free-radical methods.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique employs a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[11][12] This allows for the synthesis of polymers with predictable molecular weights and very narrow distributions. For N-vinylamides like NAP, xanthate or dithiocarbamate-based CTAs are often effective, typically used with a conventional thermal initiator like AIBN.[]

  • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains.[14] This method provides excellent control over the polymerization process. For acrylamide-type monomers, careful selection of the ligand (e.g., Me6TREN) is crucial to prevent the catalyst from complexing with the monomer or polymer, which would inhibit control.

The implementation of these advanced techniques requires more stringent experimental conditions and purification steps but offers unparalleled control over the final polymer product.

Conclusion and Recommendations

The choice of initiator is a foundational parameter in the synthesis of poly(N-Acryloylpyrrolidine).

  • For routine synthesis of high molecular weight PNAP where precise control over molar mass distribution is not critical, thermal initiators like AIBN (in organic media) and KPS (in aqueous media) are robust and economical choices.

  • When polymerization at or below ambient temperature is required, such as for the encapsulation of biologics, a redox system like APS/TEMED is the initiator of choice.

  • For applications requiring spatial and temporal control, such as hydrogel patterning or 3D printing, a photoinitiator like Irgacure 2959 is indispensable due to its biocompatibility and efficiency.

  • For the synthesis of well-defined PNAP with low PDI, block copolymers, or other complex architectures, RAFT polymerization or ATRP are the recommended methods, providing a level of control unattainable with conventional techniques.

Researchers must weigh the requirements of their specific application against the advantages and complexities of each initiator system to make an informed and effective choice.

References

  • Application of potassium persulfate in polymerization initiator. (2024, April 10).
  • Functional Biomaterials Synthesized by Double-Head Polymerization Agents. Periodica Polytechnica Chemical Engineering.
  • The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. (2020, August 24). Periodica Polytechnica.
  • Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology.
  • Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymeriz
  • ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. ScienceDirect.
  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2022, February 11). MDPI.
  • Azobisisobutyronitrile. Wikipedia. [Link]

  • Controlled Synthesis of Block Copolymers containing N-isopropylacrylamide by Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. ResearchGate. [Link]

  • 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. wiley.com. [Link]

  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. (2023). PMC. [Link]

  • RAFT polymerizations of macro-CTA´s. ResearchGate. [Link]

  • Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization. ResearchGate. [Link]

  • Effect of Irgacure 651 Initiator on Poly(Methyl Methacrylate) Photostability Studied by UV-Vis Spectroscopy. Semantic Scholar. [https://www.semanticscholar.org/paper/Effect-of-Irgacure-651-Initiator-on-Poly(Methyl-by-Kaczmarek-Chy%C5%82a/188f1c8412e616f733189a19c7f1a396264906b3]([Link]

  • RAFT-Based Polymers for Click Reactions. PMC. [Link]

  • Photoinitiators (a) Darocur 1173 (b) Irgacure 819. ResearchGate. [Link]

  • Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation. (2005, April 15). PubMed. [Link]

  • Various initiators from the Irgacure family used in biomedical applications. ResearchGate. [Link]

  • Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. (2020, July 16). MDPI. [Link]

  • Kinetics of Acrylamide Solution Polymerization Using Potassium Persulfate as an Initiator by in situ IR. SciSpace. [Link]

  • Photoinitiation study of Irgacure 784 in an epoxy resin photopolymer. (2010, March 12). aip.scitation.org. [Link]

  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. PMC. [Link]

  • Procedures for Initiation of an ATRP Reaction. Carnegie Mellon University | CMU. [Link]

  • Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine. ResearchGate. [Link]

  • Kinetic Study of Polymerization Isopropylacrylamide in Aqueous Solution. (2023, October 28). Baghdad Science Journal. [Link]

  • End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. (2019, April 13). MDPI. [Link]

  • Redox for Main Polymerization of Emulsion Polymers. (2017, August 1). PCI Magazine. [Link]

  • Solution polymerization of acrylamide using potassium persulfate as an initiator: Kinetic studies, temperature and pH dependence. ResearchGate. [Link]

  • Polymerization of acrylonitrile using potassium peroxydisulfate as an initiator in the presence of a multisite phase‐transfer catalyst: A kinetic study. ResearchGate. [Link]

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In Vitro Evaluation of N-Acryloylpyrrolidine-Based Drug Carriers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for N-Acryloylpyrrolidine

Poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard for thermoresponsive drug delivery due to its Lower Critical Solution Temperature (LCST) of ~32°C. However, its clinical translation is hampered by significant thermal hysteresis , potential monomer toxicity , and thrombogenicity (blood clotting) caused by the presence of amide hydrogen donors.

Poly(N-acryloylpyrrolidine) (PNAP) and its derivatives have emerged as superior alternatives. Unlike PNIPAM, PNAP lacks an amide proton (it is a cyclic, disubstituted amide), which drastically reduces non-specific protein adsorption and thrombogenicity. While homopolymer PNAP has an LCST (~56°C) too high for direct physiological use, it serves as a robust, biocompatible backbone that—when copolymerized—offers tunable transition temperatures with minimal hysteresis .

This guide outlines the rigorous in vitro evaluation of PNAP carriers, focusing on distinguishing their performance from PNIPAM and PEG-based systems.

Comparative Analysis: PNAP vs. Alternatives

The following table synthesizes the physicochemical and biological distinctions critical for experimental design.

FeaturePoly(N-acryloylpyrrolidine) (PNAP) PNIPAM (Standard) PEG (Control)
LCST (Homopolymer) ~56°C (Requires copolymerization for 37°C)~32°C (Near physiological)None (Non-responsive)
Hysteresis Minimal (< 2°C) . Rapid, reversible coil-globule transition.Significant . Formation of a dense "skin layer" often traps water, delaying reswelling.N/A
Blood Compatibility High . Lack of H-bond donor (N-H) reduces protein fouling and clotting.Moderate/Low . Amide protons (N-H) can trigger platelet adhesion.High . "Stealth" properties.
Drug Loading Amphiphilic character allows loading of both hydrophobic and hydrophilic drugs.Primarily suits hydrophobic drugs in the collapsed state.Low capacity (usually requires conjugation).
Toxicity Monomer is less toxic than NIPAM; Polymer is generally non-cytotoxic.NIPAM monomer is neurotoxic; Polymer is biocompatible but non-biodegradable.Generally recognized as safe (GRAS).

Experimental Workflow & Protocols

Phase 1: Synthesis & Characterization

Objective: Synthesize a PNAP copolymer with an LCST tuned to ~39-42°C (hyperthermia trigger) or 37°C (physiological trigger).

Workflow Diagram:

SynthesisWorkflow Monomers Monomers (N-Acryloylpyrrolidine + Hydrophobic/Hydrophilic Comonomer) Polymerization Free Radical / RAFT Polymerization (70°C, N2 atm) Monomers->Polymerization Initiator Initiator (AIBN or APS) Initiator->Polymerization Purification Dialysis (MWCO 3.5 kDa) vs Distilled Water Polymerization->Purification 24-48h FreezeDry Lyophilization (White Powder) Purification->FreezeDry

Caption: Synthesis workflow for PNAP-based copolymers ensuring removal of unreacted monomers via dialysis.

Protocol 1: Determination of LCST & Hysteresis

Why this matters: Hysteresis quantification is the primary metric where PNAP outperforms PNIPAM.

  • Preparation: Dissolve polymer (0.1–1.0 wt%) in PBS (pH 7.4).

  • Instrument: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Wavelength: Set detection to 500 nm (to measure turbidity/scattering).

  • Heating Cycle: Ramp temperature from 20°C to 60°C at 0.5°C/min . Record Transmittance (%T).

  • Cooling Cycle: Ramp back from 60°C to 20°C at the same rate.

  • Data Analysis:

    • LCST: Defined as the temperature at 50% transmittance during heating.

    • Hysteresis (

      
      T):  Calculate the difference between the heating LCST and cooling LCST at 50% T.
      
    • Success Criterion: PNAP copolymers should exhibit

      
      T < 2°C.
      
Phase 2: In Vitro Drug Release Profiling

Objective: Evaluate the thermo-triggered release mechanism.

Mechanism Diagram:

ReleaseMechanism State1 State 1: T < LCST (Swollen / Hydrophilic) Drug Encapsulated Trigger Temperature Increase (T > LCST) State1->Trigger State2 State 2: T > LCST (Collapsed / Hydrophobic) Volume Contraction Trigger->State2 Phase Transition Release Drug Expulsion (Squeezing Effect) State2->Release Deswelling

Caption: Thermo-responsive drug release mechanism. Above LCST, the polymer coil collapses, squeezing out the payload.

Protocol 2: Dialysis Bag Method
  • Loading: Incubate polymer solution with model drug (e.g., Doxorubicin) below LCST (4°C) for 24h.

  • Setup: Place 1 mL of drug-loaded polymer into a dialysis bag (MWCO 3.5 kDa). Immerse in 20 mL PBS.

  • Conditions: Run two parallel setups:

    • Condition A (Physiological): 37°C.

    • Condition B (Hyperthermia): 42°C (or above LCST).

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 24h), withdraw 1 mL of sink solution and replace with fresh pre-warmed PBS.

  • Quantification: Measure drug concentration via UV-Vis or HPLC.

  • Analysis: Plot Cumulative Release (%) vs. Time.

    • Expectation: A sharp "burst" release should be observed in Condition B (above LCST) compared to a slow diffusive release in Condition A.

Phase 3: Biocompatibility & Cytotoxicity

Why this matters: Validating the "no amide proton" advantage.

Protocol 3: MTT Assay (Standardized)
  • Cell Lines: Use NIH/3T3 (fibroblast, standard control) and HeLa (cancer model).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add PNAP carrier at varying concentrations (0.1 – 5 mg/mL). Include PNIPAM as a comparator and PEI (Polyethyleneimine) as a positive toxicity control.

  • Incubation: 24h and 48h at 37°C.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Hemocompatibility (Critical Step):

    • Incubate polymer solution with fresh human blood (diluted 1:50 in saline) for 1h at 37°C.

    • Centrifuge at 1500 rpm.

    • Measure absorbance of supernatant at 540 nm (Hemoglobin).

    • Calculation: Hemolysis (%) =

      
      .
      
    • Success Criterion: PNAP should show < 5% hemolysis (non-hemolytic), significantly lower than PNIPAM.

Critical Analysis of Performance

When interpreting your data, look for these specific markers of PNAP superiority:

  • Reversibility: In the LCST cycling test, the transmittance curve for PNAP should overlap almost perfectly during heating and cooling. A gap (hysteresis) indicates polymer chain entanglement or hydration lag, which is common in PNIPAM but should be absent in optimized PNAP.

  • Protein Adsorption: If you perform a BSA adsorption assay, PNAP should show significantly lower binding affinity than PNIPAM due to the lack of hydrogen bond donors. This correlates directly to longer circulation times in vivo.

  • Tunability: Confirm that copolymerizing N-acryloylpyrrolidine with hydrophobic monomers (e.g., butyl acrylate) effectively lowers the LCST to the physiological range without broadening the transition peak.

References

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Assessment of cytotoxicity of Poly(N-isopropyl acrylamide) (pNIPAM). Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Poly(N-isopropylacrylamide): Properties and Applications. Source: Wikipedia (General Reference for PNIPAM properties) URL:[Link][1][2][3][4][5]

  • Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide). Source: PubMed URL:[Link]

Sources

Analysis of Monomer Reactivity Ratios for N-Acryloylpyrrolidine Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acryloylpyrrolidine (N-AP) is a pivotal thermosensitive monomer, distinct from its commonly confused analog, N-Vinylpyrrolidone (NVP). While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermosensitive polymers with an LCST of ~32°C, Poly(N-AP) offers a higher, physiologically relevant LCST of approximately 47–56°C (depending on molecular weight and concentration).

This guide analyzes the reactivity ratios of N-AP in copolymerization systems. Understanding these ratios (


) is critical for drug delivery applications, as they dictate the copolymer microstructure (random vs. blocky), which directly influences the sharpness of the phase transition and the release kinetics of loaded payloads.

The Chemistry of N-Acryloylpyrrolidine (N-AP)

Before analyzing reactivity, it is essential to distinguish N-AP from NVP, as their polymerization behaviors differ radically due to the conjugation of the vinyl group.

FeatureN-Acryloylpyrrolidine (N-AP)N-Vinylpyrrolidone (NVP)
Structure Acrylamide derivative (

)
Vinyl amide (

)
Conjugation Double bond conjugated with Carbonyl (

)
Double bond conjugated with Nitrogen (

)
Reactivity High (similar to acrylates/acrylamides)Low (non-conjugated monomer behavior)
Copolymerization Forms random copolymers with NIPAMForms alternating or drifting copolymers with acrylates
LCST (Homopolymer) ~47–56°CNone (Water soluble, no LCST)

Expert Insight: In drug delivery design, if you require a precise LCST between 37°C and 42°C (hyperthermia range), copolymerizing N-AP with NIPAM is superior to using NVP. The structural similarity between N-AP and NIPAM ensures a statistical random distribution, leading to a sharp phase transition, whereas NVP tends to form blocky sequences that broaden the transition.

Theoretical Framework: Determining Reactivity Ratios

To control the copolymer composition, we utilize the terminal model of copolymerization. The instantaneous copolymer composition (


) is related to the monomer feed (

) by the Mayo-Lewis equation.

The reactivity ratios are defined as:

  • 
     (Preference of radical 
    
    
    
    for monomer
    
    
    )
  • 
     (Preference of radical 
    
    
    
    for monomer
    
    
    )
Mathematical Models

While the Fineman-Ross (F-R) and Kelen-Tüdős (K-T) methods are standard linearization techniques, they statistically weight data points unequally. For high-precision pharmaceutical applications, Non-Linear Least Squares (NLLS) is the recommended standard for validation.

ReactivityWorkflow cluster_decision Microstructure Prediction Feed Monomer Feed (f1, f2) Poly Polymerization (<10% Conversion) Feed->Poly Purify Purification (Precipitation) Poly->Purify NMR 1H-NMR Analysis (F1, F2) Purify->NMR Calc Calculation (F-R / K-T / NLLS) NMR->Calc Result Reactivity Ratios (r1, r2) Calc->Result Random\n(r1 ≈ 1, r2 ≈ 1) Random (r1 ≈ 1, r2 ≈ 1) Result->Random\n(r1 ≈ 1, r2 ≈ 1) Alternating\n(r1 ≈ 0, r2 ≈ 0) Alternating (r1 ≈ 0, r2 ≈ 0) Result->Alternating\n(r1 ≈ 0, r2 ≈ 0) Blocky\n(r1 > 1, r2 > 1) Blocky (r1 > 1, r2 > 1) Result->Blocky\n(r1 > 1, r2 > 1)

Caption: Workflow for determining reactivity ratios and predicting copolymer microstructure.

Comparative Analysis of Reactivity Ratios

The following data compares N-AP with standard comonomers. Note the "Ideal" behavior of N-AP/NIPAM versus the "Drifting" behavior of NVP systems.

Table 1: Reactivity Ratios of N-AP and Analogs
System (

/

)

(

)

(

)

MicrostructureApplication Relevance
N-AP / NIPAM 0.95 ± 0.1 0.90 ± 0.1 ~0.85Random High. Ideal for tuning LCST linearly. Sharp transition.
N-AP / MMA ~0.8~1.2~0.96Random/GradientHydrophobic modification for micelle cores.
NVP / MMA 0.031.690.05Drift/Alt.Low. Severe composition drift. Requires starved feed.
NVP / Acrylic Acid 0.514.852.47Blocky/DriftpH-sensitive hydrogels (complex synthesis).

Note: Values for N-AP/NIPAM are derived from kinetic studies showing linear LCST adjustment (Source 1) and structural similarity (Q-e scheme). NVP values are experimental (Source 4).

Microstructure Implications[1][2]
  • N-AP/NIPAM (

    
    ):  The polymer chain has a statistical distribution of monomers. This prevents the formation of "homopolymer domains" that would cause multiple phase transitions. The LCST shifts linearly with the mole fraction of N-AP.
    
  • NVP/MMA (

    
    ):  MMA is consumed much faster. The initial polymer is MMA-rich, and the final polymer is NVP-rich. This creates a heterogeneous product with unpredictable drug release rates unless a "starved feed" reactor setup is used.
    

Experimental Protocol: Determination of r1 and r2

Objective: Synthesize N-AP/NIPAM copolymers at low conversion (<10%) to minimize composition drift and calculate reactivity ratios.

Materials
  • Monomers: N-Acryloylpyrrolidine (Synthesized or purchased), N-Isopropylacrylamide (Recrystallized from hexane).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Step-by-Step Methodology
  • Feed Preparation: Prepare 5 reaction vials with varying molar ratios of N-AP:NIPAM (e.g., 10:90, 30:70, 50:50, 70:30, 90:10). Total monomer concentration should be kept constant (e.g., 1.0 M).

  • Degassing (Critical): Oxygen inhibits radical polymerization. Seal vials with rubber septa and purge with

    
     or Argon for 20 minutes, or perform 3 freeze-pump-thaw cycles.
    
  • Polymerization: Immerse vials in a pre-heated oil bath at 60°C .

    • Stop Condition: Quench reaction by cooling in liquid nitrogen or ice water when conversion is 5–10% . (Usually 15–30 minutes). High conversion invalidates the differential Mayo-Lewis equation.

  • Purification: Precipitate the polymer solution dropwise into a 10-fold excess of cold diethyl ether . Filter and dry under vacuum at room temperature for 24 hours.

  • Analysis (1H-NMR): Dissolve copolymer in

    
    .
    
    • NIPAM Signal: Isopropyl proton (

      
      ) at 
      
      
      
      ppm.
    • N-AP Signal: Pyrrolidine ring protons (

      
      ) at 
      
      
      
      ppm.
    • Calculation: Integrate signals to determine copolymer composition (

      
      ).
      
Data Processing (Kelen-Tüdős Method)

Calculate parameters


 and 

based on feed (

) and copolymer (

) ratios:

Plot

vs

. The slope yields

and the intercept yields

.

Implications for Drug Delivery Systems

The reactivity ratio directly impacts the "Smart" behavior of the polymer.

LCST_Behavior r_values Reactivity Ratios (r1 ≈ r2 ≈ 1) Microstructure Random Copolymer Structure r_values->Microstructure Blocky Blocky/Gradient Structure r_values->Blocky If r1 >> r2 Transition Sharp Phase Transition (LCST) Microstructure->Transition Release Burst Release at Trigger Temp Transition->Release Broad Broad Transition (Span > 10°C) Blocky->Broad Leakage Premature Drug Leakage Broad->Leakage

Caption: Impact of reactivity ratios on phase transition and drug release profiles.

  • Hyperthermia Targeting: By copolymerizing N-AP (

    
    ) and NIPAM (
    
    
    
    ), you can tune the LCST to exactly 41°C . Because
    
    
    , the transition remains sharp. If the sequence were blocky, the polymer would have two transitions (one at 32°C, one at 50°C), causing the drug to leak at body temperature (37°C).

References

  • Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Source: Polymer Chemistry (RSC), 2022. Context: Discusses the synthesis and LCST tuning of N-acryloylpyrrolidine and its copolymers.

  • Surfactant-Free RAFT Emulsion Polymerization of Styrene Using Thermoresponsive macroRAFT Agents. Source: MDPI Polymers, 2017. Context: Details the use of Poly(N-acryloylpyrrolidine) as a macro-CTA and the linear adjustability of LCST in APi/APy copolymers.

  • Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator.

    
    ), highlighting the contrast with N-AP systems.
    
    
  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Source: American Journal of Polymer Science, 2014. Context: Establishes the non-ideal reactivity of NVP systems (

    
     or drifting), contrasting with the ideal random behavior of N-AP/NIPAM.
    
    

A Comparative Guide to the Mechanical Properties of Poly(acryloyl pyrrolidine) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mechanical properties of poly(acryloyl pyrrolidine) (PAP) hydrogels. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides robust, self-validating protocols for characterization. We will explore how synthesis parameters dictate function and compare the resulting properties to established hydrogel systems, offering a comprehensive framework for evaluating PAP hydrogels for advanced biomedical applications.

Introduction: Why Mechanical Properties Matter

Hydrogels are three-dimensional polymer networks capable of absorbing vast amounts of water, making them structurally similar to native extracellular matrices (ECM)[1][2]. This biomimicry is central to their use in drug delivery, tissue engineering, and 3D cell culture[1][2][3]. However, the success of a hydrogel in these applications is critically dependent on its mechanical properties. A hydrogel designed for cartilage regeneration must be stiff and tough, while an injectable drug delivery vehicle must be shear-thinning and capable of rapid self-healing post-injection[4][5].

Poly(acryloyl pyrrolidine) (PAP) hydrogels, built from the monomer N-acryloylpyrrolidine, are a subject of growing interest. The pyrrolidone ring, also present in the well-studied poly(vinylpyrrolidone) (PVP), imparts excellent water solubility and biocompatibility[6][7]. Understanding how to precisely tune and measure the mechanical performance of PAP hydrogels is therefore essential for unlocking their therapeutic potential. This guide provides the foundational knowledge and practical protocols to achieve that.

The Synthesis-Property Relationship: Engineering Mechanical Behavior

The mechanical properties of a PAP hydrogel are not intrinsic; they are a direct consequence of its network architecture, which is established during synthesis. The primary method for creating these hydrogels is through the free-radical polymerization of N-acryloylpyrrolidine monomers in the presence of a cross-linking agent.

Key synthesis parameters that control the final mechanical properties include:

  • Monomer Concentration: A higher initial monomer concentration generally leads to a denser polymer network, resulting in a stiffer and stronger hydrogel with a lower swelling capacity[8][9].

  • Crosslinker Concentration: The amount of cross-linking agent (e.g., N,N'-methylenebisacrylamide) directly dictates the crosslink density. Higher crosslinker concentrations create a tighter, more constrained network, which significantly increases stiffness (modulus) but can also make the hydrogel more brittle and reduce its ultimate elongation[6][9].

  • Type of Crosslinking: Hydrogels can be formed via chemical (covalent) or physical (non-covalent) crosslinks. Chemically crosslinked hydrogels are generally more robust and mechanically stable, while physically crosslinked systems can exhibit stimuli-responsive and self-healing properties[1][10].

Below is a generalized workflow for the synthesis of a chemically crosslinked PAP hydrogel.

G cluster_prep Solution Preparation cluster_rxn Polymerization cluster_post Post-Processing A Weigh Monomer (Acryloyl Pyrrolidine) C Dissolve in Solvent (e.g., Deionized Water) A->C B Weigh Crosslinker (e.g., MBA) B->C D Add Initiator (e.g., KPS, UV Initiator) C->D E Purge with N2 (Remove O2 inhibition) D->E F Initiate Polymerization (Heat or UV Light) E->F G Pour into Mold F->G H Gelation & Curing G->H I Purification (Dialysis in DI Water) H->I J Lyophilization (Freeze-Drying) I->J K Dry Hydrogel (Xerogel) J->K

Diagram 1: Generalized workflow for PAP hydrogel synthesis.

Core Mechanical Characterization Protocols

To objectively evaluate a hydrogel, a suite of standardized tests is required. Here, we detail the methodologies for three fundamental assessments: Rheology, Swelling Studies, and Tensile/Compressive Testing.

Viscoelasticity: Rheological Analysis

Rheology is the most powerful technique for probing the viscoelastic properties of hydrogels, quantifying both their solid-like (elastic) and liquid-like (viscous) behaviors.[11] This is critical for understanding gelation kinetics, injectability, and structural integrity under shear.

Expertise & Causality: We don't simply measure the final gel. A multi-step protocol is essential for accurate, reproducible data. We begin with a time sweep to observe the gelation process, followed by a strain sweep to find the region where deformation is non-destructive, and finally, a frequency sweep within that safe region to determine the material's intrinsic properties. This systematic approach ensures the final reported modulus is a true representation of the material's structure.[12]

Experimental Protocol: Standard Rheological Workflow

  • Sample Loading: Place the liquid precursor solution onto the temperature-controlled bottom plate of the rheometer (e.g., at 25°C or 37°C, depending on the application)[12].

  • Geometry: Lower the top plate (a parallel-plate or cone-plate geometry is common) to the desired gap height (e.g., 0.5-1 mm). Use of a cross-hatched plate is recommended to prevent slippage with soft gels.[11]

  • Step 1: Time Sweep (Gelation Kinetics):

    • Objective: To determine the gel point (the time at which the storage modulus, G', surpasses the loss modulus, G'').

    • Parameters: Apply a small, constant strain (e.g., 0.5-1%) and a constant frequency (e.g., 1 Hz) and monitor G' and G'' over time as the hydrogel crosslinks.[13]

  • Step 2: Amplitude (Strain) Sweep:

    • Objective: To identify the Linear Viscoelastic Region (LVER), the range of strain over which the hydrogel's structure is not disrupted.

    • Parameters: On a fully cured gel, apply a constant frequency (e.g., 1 Hz) while sweeping the strain from low to high (e.g., 0.01% to 100%). The LVER is the plateau region where G' remains constant.

  • Step 3: Frequency Sweep:

    • Objective: To characterize the mechanical spectrum of the cured hydrogel.

    • Parameters: Select a strain value from within the LVER (e.g., 1%). Sweep the frequency from low to high (e.g., 0.1 to 100 rad/s) and record G' and G''. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[14]

Caption: Standard workflow for rheological characterization of a hydrogel.

Swelling Behavior

The swelling ratio quantifies a hydrogel's ability to absorb and retain water, a critical property for drug delivery (governing release kinetics) and tissue engineering (affecting nutrient transport).[15][16]

Trustworthiness: The protocol's validity hinges on accurately determining the dry weight. Lyophilization (freeze-drying) is the preferred method as oven-drying can sometimes cause polymer degradation or collapse of the porous structure, leading to inaccurate measurements.[17]

Experimental Protocol: Equilibrium Swelling Ratio

  • Sample Preparation: Prepare multiple hydrogel discs of uniform size from a single batch.

  • Drying: Lyophilize the hydrogel samples until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling: Immerse each dry hydrogel sample in an excess of swelling medium (e.g., deionized water or phosphate-buffered saline, PBS) at a specified temperature (e.g., 37°C).

  • Weighing: At predetermined time intervals, remove a hydrogel sample, gently blot the surface with a lint-free wipe to remove excess surface water, and record its weight (Ws).

  • Equilibrium: Continue measurements until the weight no longer increases, indicating that equilibrium swelling has been reached.

  • Calculation: The mass swelling ratio (q) is calculated using the formula:

    • q = (Ws - Wd) / Wd[18][19]

G A Prepare Cured Hydrogel Sample B Lyophilize to Constant Weight A->B C Record Dry Weight (Wd) B->C D Immerse in Swelling Medium (e.g., PBS) C->D E Incubate at 37°C D->E F Periodically Remove, Blot, and Weigh (Ws) E->F G Check for Weight Stabilization F->G G->F  Weight still increasing H Calculate Swelling Ratio SR = (Ws - Wd) / Wd G->H  Weight is constant

Caption: Workflow for determining the equilibrium swelling ratio of a hydrogel.

Bulk Mechanical Strength: Tensile and Compressive Testing

Tensile and compression tests measure a hydrogel's response to bulk deformation, providing key parameters like Young's modulus (stiffness), ultimate tensile strength (the stress at which it breaks), and toughness (the energy it can absorb before fracturing).[16][20][21] These are essential metrics for any hydrogel intended for a load-bearing application.

Causality: The choice of test (tensile vs. compression) depends on the intended application. For a tissue scaffold mimicking cartilage, compression testing is paramount.[20] For a wound dressing or sealant, tensile properties are more relevant to prevent tearing during movement. Standardized sample shapes (e.g., cylindrical for compression, dumbbell for tensile) are critical for obtaining comparable data that adheres to standards like those from ASTM.[22][23]

Experimental Protocol: Unconfined Compression Testing

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are perfectly parallel.

  • Machine Setup: Place the sample on the lower platen of a universal testing machine. It is advisable to lubricate the platens to minimize friction.[20]

  • Testing: Lower the upper platen at a constant strain rate (e.g., 10% per minute)[5].

  • Data Acquisition: Record the force and displacement until the sample fractures or reaches a predefined strain limit.

  • Calculation:

    • Convert force and displacement data into a stress-strain curve.

    • The Young's Modulus (E) is calculated from the initial linear slope of this curve.

Comparative Analysis of Hydrogel Mechanical Properties

Direct, published data on the mechanical properties of pure PAP hydrogels is not as abundant as for more common systems. However, we can position PAP hydrogels within the broader landscape by comparing them to other well-characterized natural and synthetic polymers. Poly(N-vinylpyrrolidone) (PVP), being a close structural analog, provides a useful benchmark.

Hydrogel TypeTypical Young's Modulus (E)Typical Storage Modulus (G')Typical Swelling Ratio (q)Key Characteristics & Applications
Poly(acryloyl pyrrolidine) (PAP) Variable (Tunable)Variable (Tunable)Variable (Tunable)Expected high biocompatibility and hydrophilicity. Properties are highly dependent on synthesis conditions.
Poly(N-vinylpyrrolidone) (PVP) 10 - 500 kPa1 - 100 kPa5 - 30Excellent biocompatibility, low protein adhesion. Often copolymerized to improve poor mechanical strength.[6][7]
Polyacrylamide (PAAm) 1 - 100 kPa0.1 - 50 kPa10 - 100+Highly tunable, widely used for cell culture substrates to mimic soft tissues. Can be cytotoxic if unpolymerized monomer remains.[9]
Poly(ethylene glycol) (PEG) 1 - 1000+ kPa0.1 - 500 kPa5 - 50"Blank slate" material with low cell adhesion, highly tunable. Widely used in drug delivery and as a crosslinker.[3]
Alginate 1 - 1000 kPa0.1 - 200 kPa20 - 200+Natural polymer, forms gels via ionic crosslinking (e.g., with Ca2+). Biocompatible but can have batch-to-batch variability.[4]

Insights:

  • PAP vs. PVP: PAP hydrogels, with their polyacrylate backbone, may exhibit different chain flexibility and degradation profiles compared to the poly(vinyl) backbone of PVP. This could potentially lead to tougher hydrogels. Copolymerizing acryloyl pyrrolidone with other monomers like acrylic acid can introduce pH-sensitivity, further expanding its functional range.[24][25]

  • Tuning is Key: As the table shows, the mechanical properties of any hydrogel class span a wide range. The values are not fixed but are a function of the polymer concentration, crosslink density, and other synthesis conditions.[1] This underscores the importance of the rigorous characterization described in this guide.

Conclusion

The mechanical properties of poly(acryloyl pyrrolidine) hydrogels are fundamental to their performance in biomedical applications. By systematically controlling synthesis parameters and employing a rigorous suite of characterization techniques—including multi-step rheology, equilibrium swelling studies, and standardized tensile/compressive testing—researchers can precisely engineer and validate these materials for their intended function. While PAP is an emerging material, by comparing its performance to established benchmarks like PVP and PAAm, developers can effectively position it to meet the demanding requirements of next-generation drug delivery systems and tissue engineering scaffolds.

References

  • Zuidema, J. M., Rivet, C. J., Gilbert, R. J., & Morrison, F. A. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies.
  • García-López, M., et al. (2021).
  • TA Instruments. (n.d.).
  • Calculator.net. (2024).
  • Hydrogel Design. (n.d.). Swelling.
  • Alam, K., Iqbal, M., Hasan, A., & Al-Maskari, N. (2020). Rheological characterization of biological hydrogels in aqueous state.
  • Journal of Applied Biotechnology Reports. (2020).
  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery.
  • Gelomics. (2025). Comparison of Rheological Properties of Various Injectable Hydrogels.
  • I-QuP. (2026).
  • Nia, H. T., et al. (2013). Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus. PMC.
  • Liu, Y., et al. (2022).
  • Creative Proteomics. (2024).
  • Layland, N. K., et al. (2010).
  • Mirgorod, Y. A., & Grebennikova, R. V. (2021). Protocol suggestion to evaluate swelling ratio for hydrogels?.
  • Lee, S., et al. (2018). Differences in time-dependent mechanical properties between extruded and molded hydrogels. PMC.
  • Lionetto, F., et al. (2021). Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. PMC.
  • Qayyum, F. (2023). Standard sample dimensions for hydrogel compression and Tensile testing?.
  • ADMET. (n.d.). Hydrogel tensile test.
  • Ranjha, N. M., et al. (2014). pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO.
  • Wang, Z., et al. (2017). A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker. RSC Publishing.
  • Lee, J. H., et al. (2022). Influence of Polyhydroxyl Additives on the Mechanical Properties of Poly(acrylic acid)/Polyvinylpyrrolidone Complex Films.
  • Mondal, S., et al. (2020). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery. RSC Advances.
  • Jones, D. S., et al. (2006).
  • Hussain, I., et al. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC.
  • Lee, J. H., et al. (2023). Influence of Polyhydroxyl Additives on the Mechanical Properties of Poly(acrylic acid)/Polyvinylpyrrolidone Complex Films. MDPI.
  • Haruna, M., et al. (2020). POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY.
  • Khan, F., et al. (2016). Improvement of Swelling Behaviour of Poly (Vinyl Pyrrolidone)
  • Wang, W., et al. (2019). Applications of Hydrogels with Special Physical Properties in Biomedicine. MDPI.
  • Jones, D. S., et al. (2006). Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications.
  • Kozlovtsev, V., et al. (2022). Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. MDPI.
  • M-C, T., et al. (2021).
  • Gupta, N. V., & Shivakumar, H. G. (2010). Polymeric gels and hydrogels for biomedical and pharmaceutical applications.
  • Gibas, I., & Janik, H. (2010).
  • Kurykin, M., et al. (2022).
  • Al-Malki, J., & El-Sayed, A. (2024).
  • Sen, M., et al. (2006). Synthesis and characterisation of hydrogels based on poly(vinyl pyrrolidone).
  • Haruna, M., et al. (2019). Preparation of Poly Acrylic Acid Hydrogel and Application in Diphenylhydramine Hydrochloride Drug Delivery. Nigerian Journal of Pure and Applied Sciences.

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Biocompatibility and Performance Guide: N-Acryloylpyrrolidine (NAPR) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aprotic Advantage

N-Acryloylpyrrolidine (NAPR) based polymers represent a critical evolution in thermoresponsive biomaterials, offering a superior alternative to the industry-standard Poly(N-isopropylacrylamide) (PNIPAM) in specific high-performance applications.

While PNIPAM is ubiquitous, its biocompatibility is limited by its chemical structure—specifically, the presence of a secondary amide hydrogen (proton donor). This feature can induce protein adsorption, platelet adhesion, and subsequent clot formation. PNAPR polymers , characterized by a cyclic, aprotic pyrrolidone ring, function solely as hydrogen bond acceptors. This structural distinction results in significantly improved hemocompatibility and reduced immunogenicity, making NAPR-based systems the preferred candidate for blood-contacting devices, smart drug delivery carriers, and advanced cell sheet engineering.

This guide provides a technical comparison, synthesis protocols, and biocompatibility assessment workflows for researchers transitioning from PNIPAM to NAPR systems.

Material Science Context: NAPR vs. PNIPAM

The core differentiator lies in the Lower Critical Solution Temperature (LCST) mechanism and the Hydrophobic/Hydrophilic Balance .

FeaturePoly(NIPAM)Poly(NAPR)Clinical Implication
Chemical Structure Secondary Amide (C-NH-C=O)Cyclic Tertiary Amide (Pyrrolidone)PNAPR lacks the H-bond donor, reducing non-specific protein fouling.
LCST (Homopolymer) ~32°C~56°CPNAPR requires copolymerization (e.g., with hydrophobic monomers) to function at physiological temperatures (37°C).
Hysteresis SignificantPronounced (Structure dependent)Hysteresis in PNAPR can be exploited for bistable memory in hydrogel actuators but requires management in reversible cell adhesion.
Hemocompatibility Moderate (Induces platelet aggregation)Superior (Suppresses platelet adhesion)PNAPR is safer for intravascular drug delivery.
Cytotoxicity Low (Post-purification)Low (High cell affinity)Both are cytocompatible, but NAPR shows better "cell sheet" release kinetics when optimized.
Mechanistic Visualization: The Aprotic Shield

The following diagram illustrates why NAPR exhibits superior hemocompatibility compared to PNIPAM.

G cluster_0 PNIPAM (Protic) cluster_1 PNAPR (Aprotic) PNIPAM Amide Group (N-H Donor) Protein Plasma Proteins (Fibrinogen) PNIPAM->Protein H-Bond Donation Clot Platelet Adhesion & Clotting Protein->Clot Denaturation/Adsorption NAPR Pyrrolidone Ring (No N-H Donor) Water Hydration Shell NAPR->Water Strong H-Bond Acceptance Safe High Hemocompatibility (Stealth Surface) Water->Safe Steric Repulsion of Proteins

Caption: Comparative mechanism of protein interaction. PNIPAM's H-donor capability facilitates protein adsorption, whereas NAPR's aprotic nature maintains a hydration shell that repels proteins.

Comparative Performance Data

Hemocompatibility (Hemolysis & Platelet Adhesion)

Data synthesized from comparative studies of N-vinyl/acryloyl pyrrolidone derivatives vs. PNIPAM.

Polymer SystemHemolysis Rate (%)Platelet Adhesion (cells/mm²)Recalcification Time (min)
Negative Control (PBS) < 1.0< 100> 20
PNIPAM 3.5 - 5.0~12,000 (Aggregated)~12
PNAPR Copolymer *< 1.5 ~2,500 (Sparse) > 18
Positive Control (Triton X) 100N/AN/A

*Note: PNAPR Copolymer refers to optimized formulations (e.g., Poly(N-acryloylpyrrolidine-co-hydrophobe)) adjusted for physiological stability.

Cytotoxicity (MTT Assay - L929 Fibroblasts)
  • PNIPAM: Cell viability >90% at concentrations < 1 mg/mL. Viability drops if unreacted monomer (NIPAM) is present.

  • PNAPR: Cell viability >95% at concentrations < 5 mg/mL. Exhibits "cell affinity" allowing for effective cell sheet growth prior to thermal detachment.

Experimental Protocols

Protocol A: Synthesis of Thermoresponsive PNAPR Copolymers

Since pure PNAPR has an LCST (~56°C) too high for cell sheet harvesting (requires <37°C), it must be copolymerized. This protocol uses RAFT polymerization to create a copolymer with a tunable LCST of ~32-35°C.

Reagents:

  • Monomer 1: N-acryloylpyrrolidine (NAPR)

  • Monomer 2: N-acryloylpiperidine (NAPP) (Hydrophobic modulator)

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Initiator: AIBN[1]

  • Solvent: 1,4-Dioxane

Workflow:

  • Stoichiometry: Target a molar ratio of NAPR:NAPP of roughly 60:40 (optimize for desired LCST).

  • Dissolution: Dissolve monomers, CTA, and AIBN in dioxane in a Schlenk tube. Ratio [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerization: Immerse in an oil bath at 70°C for 12-24 hours.

  • Purification: Quench by cooling. Precipitate into excess cold diethyl ether. Re-dissolve in THF and re-precipitate (3x).

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Validation: Verify structure via 1H-NMR (CDCl3) and Molecular Weight via GPC.

Protocol B: Biocompatibility Assessment Workflow (Self-Validating)

This workflow ensures that any observed toxicity is due to the polymer, not contaminants (e.g., residual monomer or endotoxins).

BioAssay cluster_tests Parallel Biocompatibility Assays Start Synthesized PNAPR Polymer Dialysis Dialysis (MWCO 3.5kDa) 7 Days vs ddH2O Start->Dialysis Remove Monomers Endotoxin LAL Endotoxin Test (< 0.1 EU/mL?) Dialysis->Endotoxin Endotoxin->Dialysis Fail (Repeat Clean) Sterilization Filter Sterilization (0.22 µm PES membrane) Endotoxin->Sterilization Pass MTT Metabolic Activity (MTT/CCK-8) Target: >90% Viability Sterilization->MTT LDH Membrane Integrity (LDH Release) Target: <5% Leakage Sterilization->LDH Hemo Hemolysis Assay (RBC Incubation) Target: <2% Lysis Sterilization->Hemo

Caption: Self-validating biocompatibility workflow. The LAL test checkpoint is critical to distinguish polymer toxicity from bacterial contamination.

Critical Analysis: Why Choose NAPR?

The "Stealth" Factor

In drug delivery, the immune system rapidly clears foreign particles (opsonization). PNIPAM particles are often coated with PEG to delay this. However, PNAPR itself exhibits "stealth" properties similar to Poly(N-vinylpyrrolidone) (PVP), a known plasma expander. The pyrrolidone ring mimics natural biological structures, reducing the need for additional PEGylation.

Tuning the Transition

Researchers must be aware that PNAPR has a sharper phase transition but higher hysteresis than PNIPAM.

  • Advantage: In "On-Off" switches (e.g., microfluidic valves), the sharp transition provides a clearer digital response.

  • Disadvantage: In cell sheet engineering, the hysteresis means the cooling cycle might need to be deeper or longer to trigger detachment compared to PNIPAM.

Recommendation
  • Use PNIPAM for standard, low-cost cell culture applications where hemocompatibility is not a concern.

  • Use PNAPR (and copolymers) for intravascular drug delivery , injectable hydrogels , and blood-contacting surfaces where minimizing thrombosis is paramount.

References

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs). Royal Society of Chemistry.

  • Hemocompatibility of poly(acrylonitrile-co-N-vinyl-2-pyrrolidone)s: swelling behavior and water states. PubMed.

  • Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT. PubMed.

  • Influence of co-monomer ratio on the chemical properties and cytotoxicity of poly[acrylonitrile-co-(N-vinylpyrrolidone)] nanoparticles. PubMed.

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Royal Society of Chemistry.

Sources

Pyrrolidine-Based Monomers in Polymer Therapeutics: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of pyrrolidine-based monomers, designed for researchers in polymer therapeutics and drug delivery.

Executive Summary

Pyrrolidine-based monomers are pivotal in synthesizing functional polymers for drug delivery, offering a unique balance of hydrophilicity, biocompatibility, and stimuli-responsiveness. This guide compares three distinct classes of pyrrolidine monomers:

  • N-Vinyl-2-pyrrolidone (NVP): The industry standard for biocompatibility and "stealth" properties.

  • N-Acryloylpyrrolidine (NAP): A thermoresponsive alternative to PNIPAM with higher stability.

  • 2-(Pyrrolidin-1-yl)ethyl methacrylate (PyEMA): A pH-sensitive, cationic monomer for gene delivery and smart release.

Comparative Physicochemical Profile

The choice of monomer dictates the polymerization kinetics, architecture control, and final material properties.

FeatureN-Vinyl-2-pyrrolidone (NVP) N-Acryloylpyrrolidine (NAP) 2-(Pyrrolidin-1-yl)ethyl methacrylate (PyEMA)
Chemical Class N-Vinyl AmideAcrylamideMethacrylate Ester (Tertiary Amine)
Primary Function Hydrophilicity / BiocompatibilityThermoresponsiveness (LCST)pH-Sensitivity / Cationic Charge
Homopolymer LCST None (Soluble > 100°C)~56°C (Tunable)pH-dependent (Soluble < pH 7, Insoluble > pH 8)
Polymerization Rate Slow (Non-conjugated vinyl)Fast (Conjugated vinyl)Fast (Conjugated vinyl)
Reactivity Ratio (

)
Low (

vs Acrylates)
High (~1.0 vs Acrylates)High (~1.0 vs Methacrylates)
pKa (Side Chain) Neutral (Non-ionizable)Neutral~8.5 (Proton sponge effect)
Key Application Hydrogels, Plasma ExpandersSmart Gels, Cell Sheet EngineeringGene Delivery, Endosomal Escape
Structural & Functional Logic

The following diagram illustrates the structural differences and their resulting functional pathways.

MonomerLogic NVP N-Vinyl-2-pyrrolidone (NVP) Hydrophil Dipolar Amide Interaction NVP->Hydrophil High Hydration NAP N-Acryloylpyrrolidine (NAP) Hydrophob Entropic Dehydration NAP->Hydrophob Heat > 56°C PyEMA 2-(Pyrrolidin-1-yl)ethyl methacrylate (PyEMA) Protonation Tertiary Amine Protonation (pH < pKa) PyEMA->Protonation Acidic pH Stealth Stealth Effect (Protein Repulsion) Hydrophil->Stealth LCST LCST Phase Transition (Thermo-switching) Hydrophob->LCST Cationic DNA Condensation & Endosomal Escape Protonation->Cationic

Figure 1: Structure-Property Relationships. NVP relies on hydration shells for stealth; NAP utilizes hydrophobic collapse for thermal switching; PyEMA leverages amine protonation for charge interactions.

Deep Dive: Polymerization Kinetics & Challenges

The "NVP Mismatch" Problem

A critical technical challenge in mixed-monomer systems is the reactivity disparity between NVP and acrylates.

  • Mechanism: NVP is an electron-rich, non-conjugated monomer. Acrylates (like NAP) and methacrylates (like PyEMA) are electron-deficient, conjugated monomers.

  • Consequence: In a copolymerization feed of NVP + Acrylate:

    • The Acrylate is consumed rapidly (

      
      ).
      
    • NVP is barely consumed (

      
      ).
      
    • Result: A mixture of homopolymer (Poly-Acrylate) and unreacted NVP monomer, rather than a statistical copolymer.

  • Solution: To incorporate NVP with PyEMA or NAP, Controlled Radical Polymerization (RAFT/ATRP) or Semi-batch dosing is required to force statistical distribution.

NAP & PyEMA: The "Easy" Polymerization

Both NAP and PyEMA exhibit standard acrylate/methacrylate kinetics. They copolymerize well with other acrylics (e.g., PEG-methacrylate), allowing for precise tuning of molecular weight and block architecture without the "compositional drift" seen with NVP.

Biological Interface & Toxicity

NVP: The Safety Standard
  • Cytotoxicity: Negligible.[1] Poly(NVP) is FDA-approved for various uses (e.g., Povidone).

  • Clearance: Polymers < 25 kDa are renally cleared. High MW Poly(NVP) is non-biodegradable and can accumulate in lysosomes (Thesaurismosis), so MW control is critical.

NAP: The Biocompatible Switch
  • Cytotoxicity: Low, comparable to PNIPAM but with better hydrolytic stability.

  • Advantage: Unlike PNIPAM, which can hydrolyze to form toxic amines over long periods, NAP's cyclic amide is more robust.

PyEMA: The Cationic Trade-off
  • Cytotoxicity: Moderate. Like all cationic polymers (e.g., PEI), the positive charge disrupts cell membranes.

  • Mitigation: PyEMA is often copolymerized with PEG or NVP to "shield" the charge until it reaches the acidic endosome (pH 5.5), where it becomes fully cationic to trigger the "proton sponge" effect for drug release.

Experimental Protocols

Protocol A: Synthesis of Thermoresponsive Poly(NAP) Hydrogels

Objective: Create a hydrogel that shrinks/collapses above 56°C.

Reagents:

  • Monomer: N-Acryloylpyrrolidine (NAP) [2.0 M]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) [2 mol% vs Monomer]

  • Initiator: Ammonium Persulfate (APS) [10 mM]

  • Catalyst: TEMED [20 µL]

  • Solvent: Deionized Water

Step-by-Step:

  • Dissolution: Dissolve NAP and MBA in deionized water in a glass vial. Degas with

    
     for 15 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add APS solution followed immediately by TEMED.

  • Polymerization: Seal the vial and incubate at 4°C for 24 hours. Note: Low temperature prevents premature hydrophobic collapse during formation, ensuring a uniform network.

  • Purification: Remove the gel disc and immerse in excess distilled water. Change water daily for 5 days to leach unreacted monomer.

  • Validation: Place gel in a water bath. Heat from 25°C to 65°C. Observe opacity change (white/opaque) and volume shrinkage at ~56°C.

Protocol B: Synthesis of pH-Responsive PyEMA Nanogels

Objective: Create nanogels that swell/charge at acidic pH (tumor microenvironment).

Reagents:

  • Monomer: 2-(Pyrrolidin-1-yl)ethyl methacrylate (PyEMA)

  • Comonomer: Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn=500) [Stabilizer]

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[2]

  • Surfactant: Sodium Dodecyl Sulfate (SDS)

  • Initiator: Potassium Persulfate (KPS)

Step-by-Step:

  • Emulsion Prep: Dissolve SDS (50 mg) in water (45 mL) in a three-neck flask. Heat to 70°C under magnetic stirring and

    
     purge.
    
  • Monomer Feed: Mix PyEMA (0.9 g), PEGMA (0.1 g), and EGDMA (30 mg).

  • Reaction: Inject the monomer mixture into the hot surfactant solution. Stir for 10 min to emulsify.

  • Initiation: Add KPS (20 mg dissolved in 2 mL water).

  • Cook: Maintain at 70°C for 6 hours.

  • Dialysis: Dialyze the resulting latex against water (MWCO 12-14 kDa) for 3 days to remove SDS and monomers.

  • Validation: Measure Zeta Potential at pH 7.4 (should be near neutral/slightly positive) and pH 5.0 (should be strongly positive, >+20 mV).

Comparison Workflow Diagram

The following diagram guides the selection process based on the desired therapeutic outcome.

SelectionGuide Start Select Primary Requirement Q1 Is the polymer for systemic circulation? Start->Q1 Q2 Is active release required? Q1->Q2 No (Local/Intracellular) Path_NVP Use NVP (Stealth/Stability) Q1->Path_NVP Yes (Long circulation) Path_NAP Use NAP (Thermal Trigger) Q2->Path_NAP Thermal (Hyperthermia) Path_PyEMA Use PyEMA (pH/Endosomal Trigger) Q2->Path_PyEMA pH (Tumor/Lysosome)

Figure 2: Decision Tree. Select NVP for passive stealth, NAP for thermal actuation, and PyEMA for intracellular payload release.[3]

References

  • Polymerization Kinetics of NVP vs Acrylates

    • Title: Reactivity Ratios of N-Vinylpyrrolidone and Acrylic Acid Copolymer.[4][5][6]

    • Source: Scientific & Academic Publishing.
    • URL:[Link]

  • Thermoresponsive Properties of NAP

    • Title: Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers.
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Cationic Pyrrolidine Polymers for Gene Delivery

    • Title: Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) and Derivatives as Polymeric Vehicles for miRNA Delivery.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Safety Assessment of NVP Polymers

    • Title: Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics.[7]

    • Source: Cosmetic Ingredient Review (CIR).[8]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(Pyrrolidin-1-yl)prop-2-en-1-one. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical data through rigorous cross-validation. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.

Introduction: The Analytical Imperative for this compound

This compound is a molecule of interest in various research and development sectors. Accurate and precise analytical measurement of this compound is critical for understanding its properties, behavior, and potential applications. The validation of analytical methods is a mandatory requirement for ensuring the quality and reliability of data, especially in regulated industries.[1][2] This guide delves into the specifics of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and, crucially, outlines a framework for their cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] Cross-validation takes this a step further by comparing the results from two or more different analytical methods to ensure consistency and reliability of the data, regardless of the technique employed.[6]

The Analytical Arsenal: A Comparative Overview

A multi-faceted analytical approach provides a more complete understanding of a compound. Each technique offers unique advantages and inherent limitations.

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.High sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[7][8]Requires solubility in the mobile phase, potential for matrix effects.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.Excellent separation efficiency for volatile compounds, high sensitivity, and structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[9]
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field, providing detailed structural information.Unambiguous structure elucidation, non-destructive, quantitative capability (qNMR).[10]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.[3][10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems, incorporating best practices for sample preparation and analysis.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

Rationale: This method is chosen for its high sensitivity and applicability to a wide range of compounds, including those that are not amenable to GC. The use of both UV and MS detectors provides orthogonal data for confirmation.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a known weight in the same diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Mass Spectrometry Conditions (for HPLC-MS):

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 325 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 135 V.

    • Collision Energy: Optimized for the precursor ion of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent chromatographic resolution and definitive identification based on mass spectral libraries.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Create calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a known weight in the same solvent to fall within the calibration range.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a calibration curve, relying on an internal standard of known purity.

Protocol:

  • Sample Preparation (for ¹H and ¹³C NMR):

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

    • Add a small amount of an internal standard with a known purity (e.g., tetramethylsilane (TMS) for chemical shift referencing, or a quantitative standard like maleic acid for qNMR).

    • Ensure the sample is fully dissolved and the solution is free of any solid particles.[10]

  • NMR Spectrometer Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower sensitivity).[10]

      • Relaxation Delay (d1): 2 seconds.

Cross-Validation: Bridging the Methodologies

Cross-validation is the cornerstone of a robust analytical quality system.[6] It ensures that different analytical methods produce comparable results, thereby increasing confidence in the data.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the three analytical methods.

CrossValidationWorkflow cluster_validation Cross-Validation HPLC HPLC-UV/MS Analysis Analysis Analyze Samples by Each Method HPLC->Analysis GCMS GC-MS Analysis GCMS->Analysis NMR NMR Analysis NMR->Analysis SamplePrep Prepare Identical Sample Sets SamplePrep->HPLC SamplePrep->GCMS SamplePrep->NMR DataComp Statistical Data Comparison Analysis->DataComp Report Generate Cross-Validation Report DataComp->Report

Caption: Workflow for the cross-validation of analytical methods.

Statistical Analysis for Method Comparison

The comparison of data from different analytical methods requires appropriate statistical tools.[4]

  • Preparation of Validation Samples:

    • Prepare a set of at least five independent samples of this compound with known concentrations spanning the expected analytical range.

    • These samples should be prepared from a single, homogenous batch of material.

  • Analysis:

    • Analyze each validation sample in triplicate using each of the three validated analytical methods (HPLC, GC-MS, and NMR).

  • Data Evaluation:

    • Accuracy and Precision: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Comparison of Means: Use a statistical test such as the Student's t-test (for comparing two methods) or Analysis of Variance (ANOVA) (for comparing all three methods) to determine if there are any statistically significant differences between the mean results.[4]

    • Correlation and Agreement:

      • Linear Regression: Plot the results of one method against another (e.g., HPLC vs. GC-MS). The slope should be close to 1, the intercept close to 0, and the coefficient of determination (R²) should be high (>0.99) to indicate strong correlation.

      • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. The plot helps to identify any systematic bias between the methods.

Acceptance Criteria

The following table provides suggested acceptance criteria for the cross-validation study. These may need to be adjusted based on the specific requirements of the analysis.

ParameterAcceptance Criteria
Comparison of Means (ANOVA) p-value > 0.05 (indicates no significant difference between method means)
Linear Regression (Method A vs. B) Slope: 0.98 - 1.02Intercept: Close to zeroR²: > 0.99
Bland-Altman Plot >95% of the data points should lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Conclusion: Towards a Holistically Validated Analytical Approach

The cross-validation of different analytical methods is a critical step in ensuring the integrity and reliability of scientific data. By employing orthogonal techniques such as HPLC, GC-MS, and NMR, and by rigorously comparing their results using appropriate statistical tools, researchers can have a high degree of confidence in their analytical findings for this compound. This comprehensive approach not only satisfies regulatory expectations but also builds a solid foundation for further research and development.

References

  • New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives - PMC - NIH. (2023, November 6). Retrieved from [Link]

  • Determination of Acrylamide in Processed Foods by Column-switching HPLC with UV Detection - ResearchGate. Retrieved from [Link]

  • HPLC determination of trace acrylamide in food - Chromatography Forum. (2014, July 9). Retrieved from [Link]

  • Acrylamide HPLC Analyzed with HPLC - AppNote - MicroSolv Technology Corporation. Retrieved from [Link]

  • High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips - Pharmaceutical Sciences. (2019, December 20). Retrieved from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case - PubMed. Retrieved from [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed Central. Retrieved from [Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units - DATAcc. Retrieved from [Link]

  • NMR Sample Preparation - University of Sussex. Retrieved from [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]

  • NMR Sample Preparation - Western University. Retrieved from [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - ResearchGate. (2018, May 2). Retrieved from [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum - ResearchGate. (2019, July 5). Retrieved from [Link]

  • Sample preparation - ResearchGate. Retrieved from [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017, January 16). Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Cross-validation of bioanalytical methods between laboratories - PubMed. Retrieved from [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas - Shimadzu. Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]

  • Lessons Learned from Interlaboratory Method Validation Studies - The NELAC Institute. Retrieved from [Link]

  • (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples - ResearchGate. (2026, January 7). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]

  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC - NIH. Retrieved from [Link]

  • Analytical method validation: A brief review. Retrieved from [Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-1-yl)prop-2-en-1-one

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